molecular formula C8H6F3NO3 B1363154 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene CAS No. 344-39-8

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Cat. No.: B1363154
CAS No.: 344-39-8
M. Wt: 221.13 g/mol
InChI Key: RBEXRIBHQSUANC-UHFFFAOYSA-N
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Description

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H6F3NO3 and its molecular weight is 221.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-1-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-5-2-3-7(12(13)14)6(4-5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEXRIBHQSUANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338338
Record name 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-39-8
Record name 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-2-nitrobenzotrifluoride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of two primary synthetic strategies: the electrophilic nitration of 3-methoxybenzotrifluoride and the nucleophilic aromatic substitution (SNAr) of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene. This guide delves into the mechanistic underpinnings of each route, provides detailed, step-by-step experimental protocols, and presents a comparative analysis to aid in the selection of the most appropriate method based on laboratory capabilities and desired outcomes. All presented data is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

This compound (CAS No. 344-39-8) is a substituted aromatic compound of significant interest in medicinal and materials chemistry.[1] Its unique electronic properties, stemming from the presence of a strongly electron-donating methoxy group and two powerful electron-withdrawing groups (nitro and trifluoromethyl), make it a versatile building block for the synthesis of more complex molecules.[2] The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, rendering it a valuable precursor in the synthesis of bioactive compounds.

This guide will explore the two most viable synthetic routes to this molecule, providing the necessary detail for their practical implementation in a laboratory setting. The discussion will not only focus on the procedural aspects but also on the chemical principles that govern these transformations, thereby offering a deeper understanding of the reaction dynamics.

Synthetic Methodologies

Two principal synthetic strategies are presented for the preparation of this compound. The choice between these methods will depend on factors such as the availability of starting materials, desired purity, and scalability.

Route 1: Electrophilic Aromatic Nitration of 3-Methoxybenzotrifluoride

This approach represents the most direct pathway to the target molecule, involving the nitration of the commercially available starting material, 3-methoxybenzotrifluoride.

The nitration of a substituted benzene ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[3] The nitronium ion is then attacked by the electron-rich π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. Subsequent deprotonation re-establishes the aromaticity, yielding the nitroaromatic product.

The regiochemical outcome of the nitration of 3-methoxybenzotrifluoride is governed by the directing effects of the existing substituents:

  • Methoxy group (-OCH₃): An activating, ortho, para-director due to its strong +M (mesomeric) effect, which donates electron density to the ring at the positions ortho and para to itself.

  • Trifluoromethyl group (-CF₃): A deactivating, meta-director due to its strong -I (inductive) effect, which withdraws electron density from the ring.

In 3-methoxybenzotrifluoride, the methoxy group at C3 directs incoming electrophiles to the C2, C4, and C6 positions. The trifluoromethyl group at C1 directs to the C3 and C5 positions. The positions of activation and deactivation are therefore as follows:

  • C2: Activated by -OCH₃ (ortho), not significantly affected by -CF₃.

  • C4: Activated by -OCH₃ (ortho), meta to -CF₃ (favored).

  • C5: Deactivated by -CF₃ (meta), not significantly affected by -OCH₃.

  • C6: Activated by -OCH₃ (para), ortho to -CF₃ (disfavored due to steric hindrance and proximity to the deactivating group).

Based on this analysis, the nitration is predicted to occur predominantly at the C4 position , which is activated by the methoxy group and not deactivated by the trifluoromethyl group. This leads to the desired product, this compound. A minor amount of the 6-nitro isomer may also be formed.

Sources

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, the strategic value of a molecular scaffold is measured by its versatility, reactivity, and the functional handles it presents. This compound is a quintessential example of such a high-value intermediate. Its architecture, featuring a carefully orchestrated arrangement of electron-donating and electron-withdrawing groups, offers a rich playground for synthetic manipulation. This guide is structured not as a simple data sheet, but as a technical exploration into the core chemical properties of this compound. We will delve into its electronic nature, predictable reactivity, and spectroscopic signature, providing the foundational knowledge necessary for its effective utilization in complex synthetic campaigns. Our focus will be on the causality behind its properties—the "why" that empowers researchers to move from understanding to innovation.

Molecular Structure and Physicochemical Profile

This compound, registered under CAS number 25889-37-6, is a substituted aromatic compound with the molecular formula C₈H₆F₃NO₃.[1] The molecule consists of a benzene ring functionalized with three key substituents: a methoxy group (-OCH₃), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃).

The strategic placement of these groups dictates the compound's electronic and steric properties. The trifluoromethyl and nitro groups are potent electron-withdrawing moieties, while the methoxy group is a strong electron-donating group through resonance. This electronic push-pull system renders the aromatic ring electron-deficient and activates it for specific transformations.

Caption: 2D Structure of this compound.

Table 1: Core Physicochemical Properties This table summarizes the key physical and chemical identifiers for the compound.

PropertyValueSource
IUPAC Name 4-methoxy-2-nitro-1-(trifluoromethyl)benzene[2]
CAS Number 25889-37-6[1][2]
Molecular Formula C₈H₆F₃NO₃[1]
Molecular Weight 221.135 g/mol [1]
Appearance Yellow solid[1]
Solubility Sparingly soluble in water[1]
Storage Sealed in dry, Room Temperature[1]
InChI Key KCOIUQMLFCNNAP-UHFFFAOYSA-N[2]

Reactivity and Electronic Profile

The reactivity of this compound is dominated by the interplay of its functional groups. The potent electron-withdrawing nature of the -NO₂ and -CF₃ groups significantly influences the electron density of the aromatic ring.[1]

  • Electron-Withdrawing Effects : The nitro and trifluoromethyl groups are powerful σ- and π-acceptors. They pull electron density away from the benzene ring, making it electron-deficient. This deactivation is a critical feature, making the compound susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly at positions ortho and para to these groups.

  • Electron-Donating Effects : Conversely, the methoxy group is a strong electron-donating group through resonance (+M effect) and a weak electron-withdrawing group inductively (-I effect). Its primary influence is to donate electron density into the ring, which can direct electrophilic aromatic substitution, although the strong deactivating effects of the other groups make such reactions challenging.

  • Key Reactive Site : The nitro group itself is a primary site for chemical transformation. Its reduction to an amine is one of the most valuable reactions for this class of compounds, as it unmasks a versatile functional group essential for building more complex molecules in drug discovery.

G cluster_molecule This compound cluster_influences Electronic Influences cluster_outcomes Resulting Reactivity Molecule Aromatic Ring Deactivation Ring Deactivation (Electron Deficient) Molecule->Deactivation EWG Electron-Withdrawing Groups (-NO₂, -CF₃) EWG->Molecule Withdraw e⁻ density Nitro_Reduction Primary Reactive Site: Nitro Group Reduction EWG->Nitro_Reduction EDG Electron-Donating Group (-OCH₃) EDG->Molecule Donate e⁻ density SnAr Activation towards Nucleophilic Aromatic Substitution (SnAr) Deactivation->SnAr

Caption: Logical flow of electronic effects on reactivity.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniquePredicted ObservationsRationale
¹H NMR Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm). A singlet for the methoxy group (-OCH₃) around 3.9 ppm.The three aromatic protons are in unique chemical environments due to the substitution pattern. The methoxy protons are a singlet as they are not coupled to other protons.[3]
¹³C NMR Signals for 8 unique carbon atoms. Quaternary carbons attached to -CF₃ and -NO₂ will be downfield. The -CF₃ carbon will show a characteristic quartet due to C-F coupling.The molecule is asymmetric, leading to 8 distinct carbon environments. Electron-withdrawing groups deshield adjacent carbons.[4][5]
¹⁹F NMR A single sharp singlet around -60 to -63 ppm.The three fluorine atoms of the -CF₃ group are equivalent and not coupled to any nearby protons, resulting in a singlet. This is a highly characteristic signal for trifluoromethylarenes.[3][5]
IR Spectroscopy Strong asymmetric and symmetric stretches for N-O in the nitro group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹). Strong C-F stretches (approx. 1100-1300 cm⁻¹). C-O stretch for the methoxy group (approx. 1250 cm⁻¹). Aromatic C=C stretches (approx. 1450-1600 cm⁻¹).These are characteristic absorption frequencies for nitro, trifluoromethyl, and methoxy-substituted aromatic compounds.[6]
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z 221. Characteristic fragmentation patterns including loss of -NO₂, -O, and -CH₃.The molecular weight corresponds to the molecular formula C₈H₆F₃NO₃. Fragmentation follows established patterns for nitroaromatics and anisoles.[7][8]

Role in Synthetic and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block.[1] The presence of the trifluoromethyl group is particularly significant in drug design.

  • Metabolic Stability : The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation (e.g., P450 oxidation). This can significantly increase a drug candidate's half-life and bioavailability.[9]

  • Enhanced Lipophilicity : The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets in biological targets.[9]

  • Bioisosterism : The trifluoromethyl group can act as a bioisostere for other chemical groups, like a chlorine atom or an isopropyl group, allowing for fine-tuning of a molecule's steric and electronic properties.[9]

  • Synthetic Handle : The nitro group serves as a masked amine. Its reduction provides a nucleophilic center that is crucial for forming amide bonds, sulfonamides, or for participating in cross-coupling reactions, which are foundational transformations in the synthesis of complex pharmaceuticals and agrochemicals.[1] Nitroaromatic compounds are also key components of bioreductive prodrugs designed for gene-directed enzyme prodrug therapy (GDEPT), which targets low-oxygen (hypoxic) tumor environments.[10]

Proposed Synthetic Pathway

While specific vendor synthesis routes are proprietary, a plausible and logical pathway can be devised from commercially available precursors based on fundamental organic chemistry principles. A common strategy would involve the nitration of a suitable precursor.

Caption: Proposed workflow for the synthesis of the title compound.

Rationale : The methoxy group is a strong ortho-, para-director for electrophilic aromatic substitution. The position para to the methoxy group (C4) is sterically accessible and electronically activated, making it the most likely site for nitration.

Safety, Handling, and Storage

Comprehensive safety data for this compound is not publicly available.[1] Therefore, a conservative approach based on the known hazards of structurally related nitroaromatic and fluorinated compounds is mandatory. Compounds such as 1-(4-methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene are classified as harmful and irritants.[11]

Table 3: Anticipated Hazard Profile (Based on Related Compounds)

Hazard ClassGHS StatementSource (Related Compounds)
Acute Toxicity H302: Harmful if swallowed[11]
Acute Toxicity H312: Harmful in contact with skin[11]
Acute Toxicity H332: Harmful if inhaled[11]
Skin Irritation H315: Causes skin irritation[11][12][13]
Eye Irritation H319: Causes serious eye irritation[11][12][13]
Respiratory Irritation H335: May cause respiratory irritation[11][13]
Protocol: Safe Handling and Storage

This protocol should be treated as a minimum standard. A site-specific risk assessment must be performed before any handling.

  • Engineering Controls : Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12][14] Ensure an eyewash station and safety shower are immediately accessible.[15]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles and a face shield.[13]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[13]

    • Body Protection : Wear a flame-retardant lab coat and closed-toe shoes.[14]

  • Handling Procedures :

    • Avoid generating dust.[13]

    • Wash hands and any exposed skin thoroughly after handling.[12][16]

    • Do not eat, drink, or smoke in the work area.[14]

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][14][16]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal :

    • Dispose of waste material and containers in accordance with local, state, and federal regulations. Do not allow product to enter drains.[13][14]

Experimental Protocol: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a cornerstone transformation for this intermediate. The following is a representative protocol for this reaction.

Objective : To synthesize 4-Methoxy-2-(trifluoromethyl)aniline from this compound.

Materials :

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure :

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq) and a suitable solvent such as ethanol.

  • Addition of Reducing Agent : Add the reducing agent, typically iron powder (3-5 eq) or tin(II) chloride dihydrate (3-4 eq), to the solution.

  • Initiation : Add concentrated HCl or acetic acid dropwise to the stirring mixture. The reaction is often exothermic and may require an ice bath to control the temperature initially.

  • Reaction Progress : After the initial exotherm subsides, heat the mixture to reflux (typically 60-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching : Cool the reaction mixture to room temperature. Carefully basify the mixture by slowly adding a 5M NaOH solution until the pH is > 9. This step neutralizes the acid and precipitates metal hydroxides.

  • Workup - Extraction : Filter the mixture through a pad of celite to remove the metal salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing : Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude aniline can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

G Setup 1. Reaction Setup (Substrate + Solvent) Add 2. Add Reducing Agent (e.g., Fe, SnCl₂) Setup->Add Initiate 3. Add Acid (HCl) & Heat to Reflux Add->Initiate Monitor 4. Monitor by TLC Initiate->Monitor Quench 5. Cool & Basify (NaOH) Monitor->Quench Extract 6. Filter & Extract (Ethyl Acetate) Quench->Extract Wash 7. Wash Organic Layer Extract->Wash Dry 8. Dry & Concentrate Wash->Dry Purify 9. Purify (Chromatography) Dry->Purify

Caption: Experimental workflow for nitro group reduction.

Conclusion

This compound is more than a simple chemical; it is a strategically designed intermediate that offers significant advantages to the synthetic and medicinal chemist. Its unique electronic architecture, characterized by the competing influences of powerful electron-withdrawing and donating groups, provides a platform for controlled chemical transformations. The presence of the metabolically robust and lipophilic trifluoromethyl group makes it an exceptionally valuable building block for developing next-generation pharmaceuticals and agrochemicals. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is paramount for unlocking its full potential in research and development.

References

  • Guidechem. (n.d.). 4-methoxy-2-nitro-1-(trifluoromethyl)benzene 25889-37-6 wiki.
  • Fengchen Group. (n.d.). Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications.
  • PubChem. (n.d.). 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene.
  • ChemicalBook. (n.d.). 4-(Trifluoromethoxy)nitrobenzene(713-65-5) 13C NMR spectrum.
  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File.
  • Santa Cruz Biotechnology. (n.d.). 4-Fluoro-2-methoxy-1-nitrobenzene.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • American Chemical Society. (n.d.). Supporting Information.
  • AK Scientific, Inc. (n.d.). 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene Safety Data Sheet.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-Fluoro-4-methoxy-1-nitrobenzene.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Nitro-4-(trifluoromethoxy)benzene.
  • Angene Chemical. (2025). Safety Data Sheet - 2-Fluoro-4-methoxy-1-methylbenzene.
  • PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for ....
  • NIST. (n.d.). Benzene, 4-methoxy-1-methyl-2-nitro-.
  • J&K Scientific. (n.d.). 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene.
  • NIST. (n.d.). Benzene, 4-methoxy-2-methyl-1-nitro-.
  • NIH. (n.d.). 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
  • ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase....

Sources

An In-Depth Technical Guide to 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Intermediate

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. Among the vast arsenal of fluorinated building blocks, 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene (CAS Number: 344-39-8) has emerged as a compound of significant interest.[1] This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering in-depth insights into its chemical identity, physicochemical properties, synthesis, reactivity, and its burgeoning role in the innovative field of targeted protein degradation.

With a molecular formula of C₈H₆F₃NO₃ and a molecular weight of 221.13 g/mol , this compound, also known by synonyms such as 4-Nitro-3-(trifluoromethyl)anisole and 5-Methoxy-2-nitrobenzotrifluoride, presents a unique combination of functional groups that render it a valuable precursor for complex molecular architectures.[1] The presence of an electron-donating methoxy group, alongside the strongly electron-withdrawing nitro and trifluoromethyl groups, creates a distinct electronic profile on the benzene ring, influencing its reactivity and making it a versatile intermediate in multi-step synthetic pathways.

Core Chemical Identity and Physicochemical Profile

Correctly identifying a chemical compound is the bedrock of sound scientific research. This compound is uniquely identified by its CAS number: 344-39-8 .[1] It is crucial to distinguish it from its isomer, 4-methoxy-2-nitro-1-(trifluoromethyl)benzene (CAS 25889-37-6), as the relative positions of the substituents dramatically alter the molecule's properties and reactivity.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 344-39-8[1]
Molecular Formula C₈H₆F₃NO₃[1]
Molecular Weight 221.13 g/mol [1]
Appearance Reported as liquid or solid[2]
Boiling Point 275.7 °C at 760 mmHgN/A
Density 1.392 g/cm³[2]
Refractive Index 1.471[2]
Purity Typically ≥98%[1]
Storage Room temperature, in a dry, well-ventilated place[1]

Synthesis and Mechanistic Considerations

The reaction would typically employ a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions. The directing effects of the substituents on the starting material are key to achieving the desired regioselectivity. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. Starting with 3-(trifluoromethyl)anisole, the powerful activating and directing effect of the methoxy group would likely favor nitration at the C4 position (para to the methoxy group), leading to the desired product.

Synthesis_Pathway

Spectroscopic Characterization

For unambiguous identification and quality control, a thorough analysis of the compound's spectroscopic data is essential. While a comprehensive, publicly available dataset is limited, predicted spectra can provide valuable guidance for researchers.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic nature and relative positions of the three substituents.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization. A single peak corresponding to the -CF₃ group would be expected, with its chemical shift providing information about the electronic environment of the trifluoromethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-O stretching of the methoxy group, and vibrations associated with the trifluoromethyl group and the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with a fragmentation pattern that can be used to confirm the structure.

Reactivity and Chemical Properties: A Versatile Synthetic Intermediate

The reactivity of this compound is governed by the interplay of its functional groups. The nitro group is a strong deactivating group for electrophilic aromatic substitution, but it also makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

The nitro group can be readily reduced to an amine, providing a key synthetic handle for further functionalization. This transformation opens up a wide range of subsequent reactions, such as diazotization, amide bond formation, and the synthesis of various heterocyclic systems. This reactivity is central to its utility as a building block in drug discovery.

Application in Targeted Protein Degradation: A New Frontier in Therapeutics

One of the most exciting applications of this compound is its use as a protein degrader building block .[1] Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][5] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6]

PROTAC_Mechanism

This compound serves as a valuable starting material for the synthesis of the target-binding portion of a PROTAC. The nitro group can be reduced to an amine, which can then be further elaborated to create a ligand that specifically binds to the protein of interest. The trifluoromethyl group can enhance binding affinity, metabolic stability, and cell permeability of the final PROTAC molecule.

Safety and Handling: A Commitment to Laboratory Safety

Hazard Identification:

  • Nitroaromatic compounds are often classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.

  • They can cause skin and eye irritation.[7]

  • May cause respiratory irritation.[7]

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8]

    • In case of potential for aerosol or dust formation, use respiratory protection.[8]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[8]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[8]

    • Wash hands thoroughly after handling.[8]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

    • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • In case of skin contact: Wash off with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion: A Building Block with a Bright Future

This compound represents more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its unique structural features provide a versatile platform for the synthesis of complex molecules with tailored biological activities. As the field of targeted protein degradation continues to expand, the demand for well-characterized and strategically functionalized building blocks like this will undoubtedly grow. This guide provides a foundational understanding for researchers and scientists to effectively and safely utilize this compound in their pursuit of novel therapeutics.

References

  • Chemie-Wörterbuch. (n.d.). 344-39-8 4-METOXI-1-NITRO-2-TRIFLUOROMETIL-BENCENO. Retrieved January 12, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Nitro-3-(trifluoromethyl)aniline in Modern Chemical Synthesis. Retrieved January 12, 2026, from [Link]

  • St. John's University. (n.d.). This compound, min 98%, 100 grams. Retrieved January 12, 2026, from [Link]

  • Zhang, X., et al. (2021). Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. Medicinal Research Reviews, 41(4), 1833-1875. Retrieved from [Link]

Sources

Molecular weight of C8H6F3NO3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight of C₈H₆F₃NO₃ and Related Compounds

Executive Summary

The precise molecular weight of a chemical compound is a fundamental physical constant that serves as the bedrock for its identification, characterization, and application in scientific research, particularly within drug development and materials science. This guide provides a comprehensive, in-depth analysis of the molecular weight corresponding to the chemical formula C₈H₆F₃NO₃. We will dissect the theoretical calculation from first principles, outline robust experimental verification methodologies using high-resolution mass spectrometry (HRMS), and discuss the critical importance of this parameter. Furthermore, this guide will address a likely related compound, 4-(Trifluoromethoxy)nitrobenzene (C₇H₄F₃NO₃), which is frequently encountered in synthetic chemistry, to provide a practical, field-proven case study. This dual approach ensures a thorough understanding of both the specific user query and its broader context in applied chemical science.

Introduction: The Foundational Importance of Molecular Weight

In the realm of molecular science, the identity of a substance is inextricably linked to its mass. The molecular weight (MW) is the mass of one mole of a substance, expressed in grams per mole ( g/mol ). It is a cornerstone metric, essential for stoichiometric calculations in chemical synthesis, quantitative analysis, and for confirming the identity of newly synthesized molecules. For researchers in drug discovery, an accurate molecular weight is non-negotiable; it is the first checkpoint in confirming that the correct molecule has been synthesized before committing to costly and time-consuming biological assays.

This guide focuses on the nitrogenous and fluorinated organic compound represented by the formula C₈H₆F₃NO₃. The presence of a trifluoromethyl or trifluoromethoxy group is of particular interest, as these moieties are known to significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often enhancing metabolic stability and membrane permeability.

Part 1: Theoretical Determination of Molecular Weight for C₈H₆F₃NO₃

The theoretical molecular weight is calculated by summing the atomic weights of the constituent atoms in the molecular formula. This calculation relies on the standardized atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

Principle of Calculation

The molecular weight (MW) is derived using the following formula:

MW = Σ (nᵢ × AWᵢ)

where:

  • nᵢ is the number of atoms of element i.

  • AWᵢ is the standard atomic weight of element i.

Standard Atomic Weights

The calculation for C₈H₆F₃NO₃ requires the atomic weights of Carbon, Hydrogen, Fluorine, Nitrogen, and Oxygen.

ElementSymbolNumber of Atoms (n)Standard Atomic Weight ( g/mol )
CarbonC812.011
HydrogenH61.008
FluorineF318.998
NitrogenN114.007
OxygenO315.999
Step-by-Step Calculation
  • Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 6 atoms × 1.008 g/mol = 6.048 g/mol

  • Fluorine (F): 3 atoms × 18.998 g/mol = 56.994 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Total Molecular Weight: 96.088 + 6.048 + 56.994 + 14.007 + 47.997 = 221.134 g/mol

Therefore, the theoretical molecular weight of a compound with the formula C₈H₆F₃NO₃ is 221.134 g/mol .

Part 2: A Practical Case Study: 4-(Trifluoromethoxy)nitrobenzene (C₇H₄F₃NO₃)

While C₈H₆F₃NO₃ is a valid chemical formula, a more commonly referenced compound with similar constituent atoms is 4-(Trifluoromethoxy)nitrobenzene, which has the formula C₇H₄F₃NO₃. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its established properties provide an excellent framework for discussing experimental verification.

  • Chemical Formula: C₇H₄F₃NO₃[3][4]

  • CAS Number: 713-65-5[3][4][5][6]

  • Published Molecular Weight: 207.11 g/mol [3][7]

  • Common Synonyms: 1-Nitro-4-(trifluoromethoxy)benzene[5]

The discrepancy in formula (C8 vs. C7 and H6 vs. H4) highlights the importance of experimental verification to distinguish between potential homologs or related structures.

cluster_structure Molecular Structure of C₇H₄F₃NO₃ C7H4F3NO3 4-(Trifluoromethoxy)nitrobenzene benzene C₆H₄ NO2 NO₂ benzene->NO2 para OCF3 OCF₃ benzene->OCF3 para

Caption: Structure of 4-(Trifluoromethoxy)nitrobenzene.

Part 3: Experimental Verification via High-Resolution Mass Spectrometry

Theoretical calculations provide an expected value, but only empirical data can confirm a compound's identity. High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the precise molecular weight of a compound, allowing for the calculation of its elemental formula.

Causality: Why HRMS is Essential

Standard mass spectrometry provides the mass-to-charge ratio (m/z) as an integer value. In contrast, HRMS measures m/z to four or more decimal places. This precision is crucial because it allows for the differentiation between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For example, the exact mass of Carbon-12 is 12.0000, while that of four Hydrogen-1 atoms is 4.0313. HRMS can easily distinguish these minute differences, providing unequivocal formula confirmation.

G compound Analyte in Solution source Ion Source (e.g., ESI) compound->source Ionization analyzer Mass Analyzer (e.g., Orbitrap, TOF) source->analyzer Acceleration & Sorting by m/z detector Detector analyzer->detector Detection output Mass Spectrum (m/z vs. Intensity) detector->output Signal Processing

Caption: Workflow of High-Resolution Mass Spectrometry.

Self-Validating HRMS Protocol for C₈H₆F₃NO₃

This protocol is designed to be self-validating through the use of an internal calibrant and rigorous data acceptance criteria.

Objective: To determine the accurate mass of the molecular ion of C₈H₆F₃NO₃ and confirm its elemental composition.

Materials:

  • Sample of C₈H₆F₃NO₃

  • LC-MS grade Acetonitrile and Water

  • LC-MS grade Formic Acid

  • Calibrant solution appropriate for the mass spectrometer and ionization mode

  • High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap or Synapt G2-Si TOF)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in Acetonitrile.

    • Create a working solution by diluting the stock solution to 1 µg/mL using a 50:50 mixture of Acetonitrile:Water with 0.1% Formic Acid. The acid is added to promote protonation for positive ion mode analysis ([M+H]⁺).

    • Causality: Dilution prevents detector saturation and ion suppression. Formic acid provides a source of protons, enhancing the signal of the desired molecular ion.

  • Instrument Calibration:

    • Perform a routine calibration of the mass spectrometer using the manufacturer-provided calibrant solution.

    • Trustworthiness: This step ensures the m/z axis is accurate across the entire mass range, forming the basis for all subsequent measurements.

  • Data Acquisition (Direct Infusion):

    • Introduce the working solution into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode, scanning a mass range that brackets the expected molecular ion (e.g., m/z 100-500). The expected [M+H]⁺ ion for C₈H₆F₃NO₃ is m/z 222.0423.

    • Set the instrument resolution to >60,000 to ensure accurate mass measurement.

    • Expertise: Direct infusion provides a steady stream of ions, improving signal averaging and mass accuracy compared to a rapid chromatographic peak.

  • Data Analysis and Validation:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Using the instrument software, calculate the elemental composition based on the measured accurate mass.

    • Acceptance Criterion: The measured mass must be within 5 ppm (parts per million) of the theoretical exact mass.

      • Theoretical Exact Mass of [C₈H₆F₃NO₃ + H]⁺ = 222.0423 Da

      • PPM Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

    • Trustworthiness: A low ppm error provides high confidence that the detected ion corresponds to the proposed elemental formula and not an isobaric interference.

Part 4: Significance in Scientific and Drug Development Contexts

An accurate molecular weight is more than a simple physical constant; it is a critical data point that impacts multiple stages of research and development.

  • Compound Identity and Purity: It provides the primary confirmation that a chemical synthesis has yielded the desired product. Any deviation from the expected mass signals impurities or an incorrect product.

  • Reaction Monitoring: In synthetic chemistry, mass spectrometry can be used to track the progress of a reaction by observing the disappearance of reactant ions and the appearance of product ions.

  • "Rule of Five" Compliance: In drug development, Lipinski's Rule of Five uses molecular weight (<500 Da) as a key predictor of a compound's oral bioavailability. Accurate MW is essential for this preliminary screening.

  • Proteomics and Metabolomics: In systems biology, HRMS is used to identify thousands of proteins and metabolites from complex biological samples based on their accurate masses, enabling a deeper understanding of cellular processes.

The presence of the trifluoromethyl or trifluoromethoxy group in compounds like C₈H₆F₃NO₃ or C₇H₄F₃NO₃ is a common strategy in medicinal chemistry to improve a drug candidate's profile. Verifying the successful incorporation of this group via accurate mass measurement is a routine and vital step in the synthesis of novel therapeutic agents.

Conclusion

The molecular weight of the compound with the formula C₈H₆F₃NO₃ is theoretically calculated to be 221.134 g/mol . However, this theoretical value demands rigorous experimental confirmation, for which High-Resolution Mass Spectrometry stands as the definitive analytical technique. The detailed protocol provided in this guide offers a robust, self-validating framework for researchers to obtain high-confidence data. By understanding both the theoretical underpinnings and the practical application of molecular weight determination, scientists and drug development professionals can ensure the integrity of their research, accelerating the pace of discovery and innovation.

References

  • Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. (n.d.). Google Cloud.
  • 4-(Trifluoromethoxy)nitrobenzene | CAS No- 713-65-5. (n.d.). Simson Pharma Limited.
  • 4-(Trifluoromethoxy)nitrobenzene | CAS 713-65-5. (n.d.). Santa Cruz Biotechnology.
  • 4-(Trifluoromethoxy)nitrobenzene. (n.d.). Fluorochem.
  • 4-(Trifluoromethoxy)nitrobenzene | 713-65-5. (n.d.). ChemicalBook.
  • 4-(trifluoromethoxy)nitrobenzene Cas No.713-65-5. (n.d.). Henan Allgreen Chemical Co., Ltd.
  • The Role of 4-(Trifluoromethoxy)nitrobenzene in Advanced Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1-Nitro-4-(trifluoromethoxy)benzene. (n.d.). Chem-Impex.
  • 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3. (n.d.). PubChem.
  • Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. (2021). Quick Company.

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Starting materials for 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials and Synthesis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Introduction

This compound (CAS No: 25889-37-6), also known as 4-methoxy-2-nitro-α,α,α-trifluorotoluene, is a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] Its molecular structure, featuring a trifluoromethyl group, a nitro group, and a methoxy group on a benzene ring, imparts strong electron-withdrawing properties that make it a versatile building block for more complex molecules.[1]

This guide provides an in-depth analysis of the principal synthetic pathways to this compound, with a core focus on the selection of starting materials and the chemical logic underpinning the chosen routes. We will explore two primary, field-proven strategies: the methylation of a phenolic precursor and the nucleophilic aromatic substitution on a halogenated precursor. A comparative analysis will be provided to assist researchers and process chemists in selecting the optimal route based on factors such as precursor availability, reaction efficiency, and scalability.

Core Synthesis Pathway 1: Methylation of a Phenolic Precursor

This strategy represents a robust and highly effective method, building the target molecule from a pre-functionalized phenol. The key transformation is a Williamson ether synthesis, a classic and reliable method for forming ethers.

Starting Material: 4-Nitro-3-(trifluoromethyl)phenol

The primary starting material for this pathway is 4-Nitro-3-(trifluoromethyl)phenol (CAS No: 88-30-2).[2] This compound already contains the necessary nitro and trifluoromethyl groups in the correct relative positions (para and meta, respectively, to the hydroxyl group). The final step is the straightforward methylation of the acidic phenolic hydroxyl group.

Rationale for Pathway Selection: The synthesis leverages the high acidity of the phenolic proton, which is increased by the electron-withdrawing effects of the para-nitro and meta-trifluoromethyl groups. This facilitates deprotonation to form a stable phenoxide anion, which is a potent nucleophile for the subsequent methylation step. This route often results in high yields and excellent purity, as the reaction is highly specific to the phenolic hydroxyl group.

Synthesis of the Phenolic Precursor: The precursor, 4-Nitro-3-(trifluoromethyl)phenol, can be prepared from 3-(trifluoromethyl)-4-nitroaniline. The synthesis involves the diazotization of the aniline followed by hydrolysis of the resulting diazonium salt. A notable improvement in this hydrolysis involves conducting the reaction in a boiling mixture of xylene and an aqueous copper sulfate solution, which has been shown to produce exceptionally high yields of the desired phenol.[3]

Detailed Experimental Protocol: Methylation of 4-Nitro-3-(trifluoromethyl)phenol

Objective: To synthesize this compound via Williamson ether synthesis.

Materials:

  • 4-Nitro-3-(trifluoromethyl)phenol

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Nitro-3-(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension vigorously at room temperature for 20 minutes.

  • Add dimethyl sulfate (1.2 eq) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Mechanistic Visualization: Williamson Ether Synthesis

The mechanism involves two key steps: the deprotonation of the phenol by the base (K₂CO₃) to form the nucleophilic phenoxide, followed by the SN2 attack of the phenoxide on the methylating agent (dimethyl sulfate).

Williamson_Ether_Synthesis Mechanism of Phenol Methylation cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 4-Nitro-3-(trifluoromethyl)phenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide + Base Base K2CO3 (Base) MeAgent Dimethyl Sulfate (Methylating Agent) Product This compound Phenoxide->Product + Methylating Agent Byproduct KHSO4 + K2CO3

Caption: Mechanism of Williamson Ether Synthesis for Phenol Methylation.

Core Synthesis Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative and equally powerful strategy involves the displacement of a leaving group, typically a halide, from an activated aromatic ring using a strong nucleophile.

Starting Material: 4-Chloro-1-nitro-2-(trifluoromethyl)benzene

The key precursor for this route is 4-Chloro-1-nitro-2-(trifluoromethyl)benzene. In this molecule, the chlorine atom is positioned ortho to the nitro group and para to the trifluoromethyl group. Both of these are potent electron-withdrawing groups that strongly activate the aromatic ring towards nucleophilic attack, specifically at the carbon bearing the chlorine atom.

Rationale for Pathway Selection: The SNAr reaction is highly efficient for substrates with strong electron-withdrawing groups positioned ortho and/or para to a good leaving group (like a halogen). The reaction proceeds via a stabilized anionic intermediate known as a Meisenheimer complex. This pathway is often favored in industrial settings due to the potential for lower-cost starting materials and straightforward reaction conditions.

Synthesis of the Halo Precursor: The starting material, 4-Chloro-1-nitro-2-(trifluoromethyl)benzene, can be synthesized by the nitration of 3-chlorobenzotrifluoride. This reaction involves treating 3-chlorobenzotrifluoride with a mixture of concentrated nitric and sulfuric acids.[4]

Detailed Experimental Protocol: Methoxylation via SNAr

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

  • 4-Chloro-1-nitro-2-(trifluoromethyl)benzene

  • Sodium methoxide (NaOCH₃), solution in methanol or solid

  • Methanol (anhydrous) or Dimethylformamide (DMF)

  • Ammonium chloride (NH₄Cl), saturated solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-Chloro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous methanol or DMF.

  • Add sodium methoxide (1.5 eq) to the solution portion-wise at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Mechanistic Visualization: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process: nucleophilic addition to form a resonance-stabilized carbanion (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.

SNAr_Mechanism Mechanism of SNAr Methoxylation cluster_step1 Step 1: Nucleophilic Addition (Rate-Limiting) cluster_step2 Step 2: Elimination of Leaving Group Substrate 4-Chloro-1-nitro-2-(trifluoromethyl)benzene Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Meisenheimer + OCH3- Nucleophile Sodium Methoxide (NaOCH3) Product This compound Meisenheimer->Product - Cl- LeavingGroup NaCl

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Analysis of Synthetic Pathways

The choice between these two primary pathways depends on several factors relevant to a research or drug development setting.

FeaturePathway 1: Methylation of PhenolPathway 2: SNAr of Halide
Starting Material 4-Nitro-3-(trifluoromethyl)phenol4-Chloro-1-nitro-2-(trifluoromethyl)benzene
Key Reagents K₂CO₃, Dimethyl sulfate (or MeI)Sodium methoxide
Reaction Conditions Mild (reflux in acetone)Mild (room temp to 60 °C)
Key Advantages High selectivity, often cleaner reaction, utilizes well-established, high-yield chemistry.Potentially uses more accessible/cheaper halo-aromatic precursors. Excellent for activated systems.
Potential Drawbacks Requires synthesis of the specific phenolic precursor. Use of highly toxic dimethyl sulfate.Requires synthesis of the specific halo-aromatic precursor. Sodium methoxide is moisture-sensitive.
Scalability Generally good, but handling of dimethyl sulfate requires stringent engineering controls.Excellent, often preferred for large-scale industrial synthesis.

Discussion on Alternative Routes: The Challenge of Direct Nitration

A seemingly straightforward approach would be the direct nitration of a methoxybenzotrifluoride isomer. However, this route is complicated by issues of regioselectivity, governed by the directing effects of the existing substituents.

Consider the nitration of the most logical precursor, 3-methoxybenzotrifluoride :

  • Methoxy group (-OCH₃): A powerful activating, ortho, para-director.

  • Trifluoromethyl group (-CF₃): A powerful deactivating, meta-director.

The activating -OCH₃ group at position 3 dominates, directing the incoming electrophile (NO₂⁺) to positions 2, 4, and 6. The deactivating -CF₃ group at position 1 directs to position 5. The result is a mixture of isomers, primarily 4-nitro and 6-nitro products, with the desired 2-nitro isomer (the precursor to our target) being a minor product due to steric hindrance from the adjacent -CF₃ group. Isolating the desired isomer from this mixture is often inefficient and low-yielding, making this route less synthetically useful.

Caption: Conflicting directing effects lead to poor regioselectivity in direct nitration.

Conclusion

For the synthesis of this compound, selecting a synthetic strategy that avoids problematic regioselectivity is paramount. The two most effective and reliable approaches begin with starting materials where the critical trifluoromethyl and nitro/amino/halo groups are already in the desired positions. Both the methylation of 4-nitro-3-(trifluoromethyl)phenol and the nucleophilic aromatic substitution of 4-chloro-1-nitro-2-(trifluoromethyl)benzene represent high-yield, logical, and scalable pathways. The ultimate choice between them will depend on the specific economic and logistical considerations of the research or development team, including the cost and availability of precursors and the safety infrastructure required to handle key reagents.

References

  • Vertex AI Search. The Role of 3-Methoxy-5-nitrobenzotrifluoride in Modern ...
  • Guidechem. How to Prepare 4-Nitro-3-trifluoromethyl Aniline? - FAQ.
  • Guidechem. 4-methoxy-2-nitro-1-(trifluoromethyl)benzene 25889-37-6 wiki.
  • Google Patents. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.
  • PubChem. 4-Nitro-3-trifluoromethylphenol. Available from: [Link]

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An In-depth Technical Guide to the Synthesis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is a substituted aromatic compound with the chemical formula C₈H₆F₃NO₃. Its synthesis is a prime example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. This guide provides a comprehensive overview of the synthesis mechanism, a detailed experimental protocol, and the underlying scientific principles that govern this transformation.

Core Synthesis Mechanism: Electrophilic Aromatic Nitration

The synthesis of this compound is achieved through the nitration of 3-(trifluoromethyl)anisole. This reaction is a classic example of electrophilic aromatic substitution, where a nitro group (-NO₂) is introduced onto the benzene ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

The mechanism proceeds in two key stages:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack and Aromatization: The electron-rich aromatic ring of 3-(trifluoromethyl)anisole attacks the nitronium ion. This is followed by the loss of a proton to restore the aromaticity of the ring, yielding the final product.

Electrophilic Aromatic Nitration Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Aromatization HNO3 Nitric Acid (HNO₃) H2NO3+ Protonated Nitric Acid (H₂NO₃⁺) HNO3->H2NO3+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) NO2+ Nitronium Ion (NO₂⁺) H2NO3+->NO2+ - H₂O Intermediate Arenium Ion Intermediate NO2+->Intermediate H2O Water (H₂O) Substrate 3-(Trifluoromethyl)anisole Substrate->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of Electrophilic Aromatic Nitration.

Regioselectivity: The Directing Effects of Substituents

The position of the incoming nitro group is dictated by the directing effects of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups already present on the benzene ring.

  • Methoxy Group (-OCH₃): This is an activating group and an ortho, para-director. It donates electron density to the ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.

  • Trifluoromethyl Group (-CF₃): This is a deactivating group and a meta-director. It withdraws electron density from the ring through a strong inductive effect, making the ring less reactive and directing incoming electrophiles to the meta position relative to itself.

In the case of 3-(trifluoromethyl)anisole, the powerful ortho, para-directing effect of the methoxy group overrides the meta-directing effect of the trifluoromethyl group. This leads to the preferential formation of the 4-nitro isomer (para to the methoxy group and ortho to the trifluoromethyl group).

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
3-(Trifluoromethyl)anisole176.1410.0 g1.0
Concentrated Nitric Acid (68%)63.01~5.0 mL~1.5
Concentrated Sulfuric Acid (98%)98.08~10.0 mL-
Ice Water18.02~100 mL-
Dichloromethane (CH₂Cl₂)84.93As needed-
5% Sodium Bicarbonate Solution84.01As needed-
Anhydrous Sodium Sulfate142.04As needed-
Procedure
  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid with continuous stirring. Maintain the temperature of the mixture below 10°C.

  • Addition of the Substrate: To the chilled nitrating mixture, add 3-(trifluoromethyl)anisole dropwise over a period of 30 minutes, ensuring the reaction temperature does not exceed 10°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. Subsequently, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing approximately 100 mL of ice water. This will cause the product to precipitate.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (50 mL), 5% sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Workflow Start Start Nitrating_Mixture Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Start->Nitrating_Mixture Add_Substrate Add 3-(Trifluoromethyl)anisole Nitrating_Mixture->Add_Substrate Reaction_Stir Stir in Ice Bath (1h) then at Room Temp (2h) Add_Substrate->Reaction_Stir Workup Pour into Ice Water Reaction_Stir->Workup Extraction Extract with CH₂Cl₂ Workup->Extraction Washing Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Solvent_Removal Remove Solvent Drying->Solvent_Removal Purification Purification (Optional) Solvent_Removal->Purification End End Purification->End

Caption: Experimental workflow for the synthesis.

Causality Behind Experimental Choices

  • Use of Concentrated Acids: Concentrated sulfuric acid is a strong dehydrating agent and is crucial for the formation of the nitronium ion from nitric acid.

  • Low-Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature during the addition of the substrate is critical to prevent over-nitration (the addition of multiple nitro groups) and to minimize the formation of undesired side products.

  • Work-up with Ice Water: Pouring the reaction mixture into ice water serves two purposes: it quenches the reaction and precipitates the organic product, which is insoluble in water.

  • Washing with Sodium Bicarbonate: This step is essential to neutralize any residual acids from the reaction mixture, which could otherwise interfere with subsequent steps or degrade the product.

Trustworthiness and Self-Validating Systems

The described protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. The purity of the final product can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point and clean NMR and GC-MS spectra are indicative of a pure compound.

References

  • EP0129528B1: Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

An In-Depth Technical Guide to the Physical Properties of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, identified by the CAS Number 344-39-8, is a substituted aromatic compound with significant potential in medicinal chemistry and materials science.[1][2] Its unique trifluoromethyl, methoxy, and nitro functional groups impart distinct electronic and steric properties, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification processes, and formulation strategies. This guide provides a comprehensive overview of the known physical characteristics of this compound, details the methodologies for their determination, and offers insights into the scientific principles governing these properties.

Core Physical Characteristics

A summary of the key physical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined and reported, others, such as the melting point, are not consistently documented in publicly available literature, indicating a potential area for further experimental investigation.

PropertyValueSource(s)
CAS Number 344-39-8[1][2]
Molecular Formula C₈H₆F₃NO₃[1][2]
Molecular Weight 221.13 g/mol [1]
Boiling Point 275.7 °C at 760 mmHg[1]
Density 1.392 g/cm³[1]
Refractive Index 1.471 (Predicted)[1]
Melting Point No data available

Elucidation of Physical Properties: Experimental Methodologies

The determination of the physical properties of a compound like this compound is a cornerstone of its chemical characterization. The following sections detail the standard experimental protocols for measuring these key parameters, emphasizing the principles that ensure data accuracy and reliability.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Experimental Protocol:

A common and effective method for melting point determination is the capillary tube method.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point.

Causality and Self-Validation: A narrow melting point range (typically less than 2 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting range. This intrinsic relationship allows the protocol to be self-validating; a broad melting range immediately signals the presence of impurities, prompting further purification.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is another fundamental physical constant.

Experimental Protocol:

The Thiele tube method is a classic and reliable technique for determining the boiling point of small quantities of liquid.

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution through convection.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed.

  • Data Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality and Self-Validation: This method relies on the principle that the vapor pressure of the liquid inside the capillary equals the external pressure at the boiling point. The cessation of bubbling and the entry of the liquid into the capillary precisely mark this equilibrium point. The reproducibility of this measurement in repeated trials serves as a self-validating check on the accuracy of the determination.

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

Understanding the solubility of a compound in various solvents is crucial for designing reaction media, extraction procedures, and crystallization protocols.

Experimental Protocol:

A systematic approach is employed to determine the solubility of this compound.

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, chloroform, and hexane).

  • Qualitative Determination: A small, measured amount of the compound is added to a test tube containing a specific volume of the solvent. The mixture is agitated at a constant temperature. Visual observation determines if the compound dissolves completely, is partially soluble, or is insoluble.

  • Quantitative Determination (Optional): For more precise measurements, a saturated solution is prepared at a specific temperature. A known volume of the supernatant is then carefully removed, the solvent is evaporated, and the mass of the dissolved solute is determined.

Causality and the "Like Dissolves Like" Principle: The solubility of this compound is governed by its molecular structure. The presence of the polar nitro and methoxy groups suggests potential solubility in polar solvents, while the nonpolar benzene ring and the trifluoromethyl group may contribute to solubility in less polar organic solvents. By systematically testing a range of solvents, a comprehensive solubility profile can be established, which is internally consistent with the compound's structure.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules.

  • ¹H NMR (Proton NMR): The proton NMR spectrum would provide information about the number and types of hydrogen atoms in the molecule. The aromatic protons would appear as a complex multiplet, and the methoxy protons would be a distinct singlet.

  • ¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the benzene ring, the methoxy group, and the trifluoromethyl group.

The absence of readily available experimental NMR data for this specific isomer highlights a gap in the current chemical literature and presents an opportunity for further research to fully characterize this compound.

Conclusion

This compound is a compound of growing interest with a distinct set of physical properties that are crucial for its application in scientific research and development. While key parameters such as boiling point and density have been reported, a definitive experimental melting point and comprehensive spectral data remain to be fully documented. The experimental protocols outlined in this guide provide a robust framework for the accurate determination of these properties, ensuring the high standards of scientific integrity required in research and drug development. Further experimental work to fully characterize this compound would be a valuable contribution to the chemical sciences.

References

  • BuyersGuideChem. (n.d.). Supplier CAS No 344-39-8. Retrieved from [Link]

  • Chemie-Wörterbuch. (n.d.). 344-39-8 4-METOXI-1-NITRO-2-TRIFLUOROMETIL-BENCENO. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Struchem. (n.d.). This compound. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a deep understanding of this compound's behavior in various organic media. This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility, predictive insights, and detailed methodologies for empirical determination.

Introduction: The Significance of Solubility for a Key Synthetic Building Block

This compound is a substituted aromatic compound featuring a combination of functional groups that make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility as a building block is fundamentally linked to its solubility, which dictates the choice of reaction media, purification strategies (such as crystallization), and formulation approaches. The molecule's structure, characterized by a benzene ring substituted with a methoxy group, a nitro group, and a trifluoromethyl group, presents a unique and informative case study in solubility principles.[1] Understanding its solubility profile is therefore not merely an academic exercise but a critical step in process development and optimization.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, a solid at room temperature, the key structural features are:

  • Benzene Ring: A nonpolar, hydrophobic core.

  • Methoxy Group (-OCH₃): A moderately polar ether group that can act as a hydrogen bond acceptor.

  • Nitro Group (-NO₂): A strongly polar and electron-withdrawing group, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

  • Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and highly lipophilic group that contributes to the molecule's overall polarity.

The presence of both a nonpolar aromatic ring and multiple polar functional groups suggests that the solubility of this compound will be highly dependent on the nature of the chosen organic solvent.[2][3] The fundamental principle guiding this is "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4][5][6]

Predicting Solubility: A Theoretical Framework

A systematic approach to selecting a suitable solvent can be guided by considering the different classes of organic solvents and their potential interactions with the functional groups of this compound.

The Role of Solvent Polarity

The polarity of a solvent is a crucial determinant of its ability to dissolve a given solute.[3] Organic solvents can be broadly categorized as nonpolar, polar aprotic, and polar protic.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents primarily interact through weak van der Waals forces.[7] The nonpolar benzene ring of the solute will have a favorable interaction with these solvents. However, the strongly polar nitro and trifluoromethyl groups will be poorly solvated, likely limiting overall solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess significant dipole moments but lack acidic protons for hydrogen bonding.[7] They are effective at solvating polar functional groups through dipole-dipole interactions. Solvents in this category are expected to be good candidates for dissolving this compound, as they can interact favorably with the nitro and methoxy groups without being repelled by the nonpolar regions of the molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetic Acid): These solvents have both a significant dipole moment and the ability to act as hydrogen bond donors.[8][9] While they can act as hydrogen bond acceptors for the nitro and methoxy groups of the solute, their strong hydrogen bonding network with themselves may need to be disrupted for solvation to occur.[10][11] Solubility in these solvents is expected to be moderate to good, depending on the balance of interactions.

Hydrogen Bonding

The ability of a solute and solvent to form hydrogen bonds is a powerful driver of solubility.[8][9][10][11] this compound does not have hydrogen bond donor capabilities but can act as a hydrogen bond acceptor at the oxygen atoms of the methoxy and nitro groups. Therefore, it is likely to be more soluble in solvents that are effective hydrogen bond donors.

The following table provides a list of common organic solvents, their relative polarities, and their hydrogen bonding capabilities to guide solvent selection for solubility testing.

SolventClassRelative PolarityH-Bond DonorH-Bond AcceptorPredicted Solubility of this compound
HexaneNonpolar0.009NoNoLow
TolueneNonpolar0.099NoNoLow to Moderate
DichloromethanePolar Aprotic0.309NoNoModerate to High
Diethyl EtherPolar Aprotic0.117NoYesModerate
Ethyl AcetatePolar Aprotic0.228NoYesModerate to High
AcetonePolar Aprotic0.355NoYesHigh
Tetrahydrofuran (THF)Polar Aprotic0.207NoYesHigh
AcetonitrilePolar Aprotic0.460NoYesModerate to High
Dimethylformamide (DMF)Polar Aprotic0.386NoYesHigh
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.444NoYesHigh
MethanolPolar Protic0.762YesYesModerate to High
EthanolPolar Protic0.654YesYesModerate
IsopropanolPolar Protic0.546YesYesModerate
Acetic AcidPolar Protic0.648YesYesModerate
WaterPolar Protic1.000YesYesLow (sparingly soluble)[1]

Relative polarity values are indicative and can vary slightly depending on the scale used.[12][13]

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive published quantitative data, empirical determination is necessary. The following protocol provides a robust method for both qualitative and quantitative solubility assessment.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters, 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of the target compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solute Weigh Solute prep_solvent Measure Solvent prep_solute->prep_solvent prep_vial Add to Vial prep_solvent->prep_vial equil_mix Vortex/Shake prep_vial->equil_mix equil_temp Incubate at Constant Temp. equil_mix->equil_temp analysis_filter Filter Supernatant equil_temp->analysis_filter analysis_dilute Dilute Sample analysis_filter->analysis_dilute analysis_quantify Quantify by HPLC/UV-Vis analysis_dilute->analysis_quantify qual_result Qualitative Result (Soluble/Insoluble) analysis_quantify->qual_result quant_result Quantitative Result (mg/mL or mol/L) analysis_quantify->quant_result

Sources

An In-depth Technical Guide to the Safety and Handling of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary and Compound Profile

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene (CAS No: 344-39-8) is a substituted aromatic compound increasingly utilized as a key building block in medicinal chemistry and the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a methoxy group, a nitro group, and a trifluoromethyl group on a benzene ring, imparts specific electronic properties that make it a valuable intermediate.[1] The presence of strong electron-withdrawing groups (nitro and trifluoromethyl) significantly influences its reactivity and, consequently, its toxicological profile. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and emergency responses required to manage the risks associated with this compound in a research and development setting. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.

Hazard Identification and Classification

A thorough understanding of the inherent hazards of this compound is the foundation of its safe use. While comprehensive toxicological data for this specific isomer may be limited, the known hazards of structurally related nitroaromatic and fluorinated compounds necessitate a cautious and rigorous approach. The compound is classified as an irritant and requires careful handling to avoid exposure.

GHS Classification

Based on available data for similar compounds, this compound and its isomers are classified as follows:

  • Skin Irritation, Category 2 (H315: Causes skin irritation).[3][4]

  • Serious Eye Irritation, Category 2/2A (H319: Causes serious eye irritation).[3][4]

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335: May cause respiratory irritation).[4][5]

Signal Word: Warning [3][4]

Summary of Health Risks
  • Eye Contact: Causes serious and potentially painful irritation.[3][6] Prompt and thorough rinsing is critical to prevent damage.

  • Skin Contact: Causes skin irritation, which can manifest as redness, itching, and inflammation.[3][6] Prolonged contact should be avoided.

  • Inhalation: May cause respiratory tract irritation, leading to symptoms such as coughing and shortness of breath.[5][6]

  • Ingestion: While not a primary route of exposure in a laboratory setting, ingestion may cause gastrointestinal irritation.[6]

  • Chronic Exposure & Carcinogenicity: Data on the chronic effects of this specific molecule are not widely available. However, related nitrobenzene compounds have been investigated for more severe systemic effects. For instance, 1-methoxy-4-nitro-benzene has shown carcinogenic effects in animal studies, inducing liver tumors in rats and mice.[7] This warrants classifying this compound with a high degree of caution, treating it as a potential carcinogen until proven otherwise. The absorption of some nitrobenzene compounds can also lead to the formation of methemoglobin, which impairs oxygen transport in the blood, causing cyanosis.[5][7]

Chemical and Physical Properties

Understanding the physical properties of a compound is essential for designing appropriate storage and handling protocols.

PropertyValueSource
CAS Number 344-39-8[2]
Molecular Formula C₈H₆F₃NO₃[2]
Molecular Weight 221.1 g/mol [2]
Appearance Yellow crystalline solid[1]
Solubility Sparingly soluble in water[1]
Storage Temperature Room Temperature; Sealed in dry conditions[1][8]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous PPE use, is mandatory. The "Hierarchy of Controls" provides a conceptual framework for implementing the most effective safety measures.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Chemical Safety elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (Least Effective) admin->ppe

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls

The primary defense against exposure is to handle the compound within a controlled environment.

  • Chemical Fume Hood: All weighing and manipulation of this compound must be conducted inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to maintain low background concentrations of airborne contaminants.[10]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly. Ensure their location is clearly marked and unobstructed.[9][11]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and worn correctly at all times.

  • Eye and Face Protection: Wear chemical safety goggles that meet appropriate government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU).[10][11] A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for tears or holes before each use. Use proper glove removal technique to avoid contaminating the skin.[10]

    • Lab Coat: A full-sleeved lab coat must be worn and kept fastened.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH/MSHA-approved respirator appropriate for organic vapors and particulates should be used.[9] Respirator use requires a formal respiratory protection program, including fit-testing and training.

Protocols for Safe Handling and Storage

Adherence to standardized protocols is non-negotiable for mitigating risks.

Handling Protocol
  • Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place.

  • Work Area: Conduct all work in a designated area within a chemical fume hood.

  • Dispensing: Avoid generating dust when handling the solid material.[10] Use appropriate tools (spatulas) for transfers.

  • Avoidance of Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing. Do not breathe dust or vapors.[3][5]

  • Hygiene: Wash hands and face thoroughly with soap and water after handling and before leaving the laboratory.[3][11]

  • Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous or exothermic reactions.[9]

Storage Protocol
  • Container: Keep the container tightly closed to prevent contamination and exposure.[5][9]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[1][9]

  • Conditions: The compound is stable under normal room temperature conditions.[1][8] Store sealed in a dry environment.[8]

  • Segregation: Store away from incompatible materials.

Emergency and First-Aid Procedures

Preparedness is key to effectively managing any accidental exposure or release.

Emergency_Response_Workflow cluster_workflow Emergency Response Workflow exposure Exposure Event (Skin/Eye/Inhalation) first_aid Immediate First Aid (Rinse/Fresh Air) exposure->first_aid notify Notify Supervisor & Safety Officer first_aid->notify medical Seek Professional Medical Attention notify->medical document Document Incident medical->document

Caption: A streamlined workflow for responding to chemical exposure incidents.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][11]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

  • Specific Hazards: Thermal decomposition can produce poisonous and irritating fumes, including nitrogen oxides (NOx), carbon oxides, and hydrogen fluoride.[3][5]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures
  • Personal Precautions: Evacuate non-essential personnel from the area. Wear all appropriate PPE, including respiratory protection. Avoid breathing dust and prevent contact with skin and eyes.[10]

  • Containment and Cleanup: Do not let the product enter drains.[10] Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed, and labeled container for disposal.[10] Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Product and Contaminated Packaging: Dispose of this compound and any contaminated materials through a licensed and approved waste disposal company. Disposal must be in accordance with all applicable local, regional, and national regulations.[3][5] Do not dispose of it down the drain or with general household waste.

References

  • Stellarnova. This compound, min 98%, 100 grams. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1-methoxy-4-nitro- - Evaluation statement. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. [Link]

  • Angene Chemical. Safety Data Sheet - 2-Fluoro-4-methoxy-1-methylbenzene. [Link]

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The Double-Edged Sword: A Technical Guide to the Biological Activity of Trifluoromethylated Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of trifluoromethylated nitroaromatics. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical class. We will delve into the causal relationships behind their biological activities, from anticancer to antiparasitic effects, and provide validated experimental protocols for their evaluation.

Introduction: A Synthesis of Potency and Precision

The strategic incorporation of a trifluoromethyl (CF₃) group and a nitro (NO₂) group onto an aromatic scaffold creates a class of molecules with profound and often highly specific biological activities. The potent electron-withdrawing nature of both substituents synergistically influences the molecule's electronic properties, lipophilicity, metabolic stability, and ultimately, its interaction with biological targets.[1][2] The CF₃ group, a bioisostere for chlorine and the methyl group, enhances metabolic stability and membrane permeability, crucial for bioavailability and target engagement.[3][4] The nitro group, on the other hand, often acts as a "warhead," a prodrug moiety that can be selectively activated under specific physiological conditions, such as the hypoxic environment of solid tumors or within certain pathogenic microorganisms.[2][5] This guide will dissect the intricate interplay of these two functional groups, providing a comprehensive overview of their biological potential.

Core Mechanism of Action: The Nitroreductase-Activated Prodrug Strategy

The cornerstone of the biological activity for many trifluoromethylated nitroaromatics lies in the reductive activation of the nitro group by nitroreductase (NTR) enzymes.[6][7] These enzymes, predominantly found in anaerobic bacteria and some parasites, and overexpressed in hypoxic tumor tissues, are largely absent in healthy mammalian cells under normal oxygen conditions.[1][7] This differential expression provides a therapeutic window for selective targeting.

The activation is a multi-step process:

  • Two-Electron Reduction: Type I nitroreductases, which are oxygen-insensitive, catalyze the two-electron reduction of the nitroaromatic compound to a nitroso intermediate.

  • Further Reduction: This is followed by another two-electron reduction to a hydroxylamine derivative.

  • Cytotoxicity: The resulting hydroxylamine and other reactive intermediates, such as the nitrenium ion, are highly cytotoxic, causing DNA damage and inducing cell death.[2]

The single-electron reduction pathway, often mediated by type II nitroreductases, can also occur. In the presence of oxygen, this pathway can lead to the generation of reactive oxygen species (ROS) through a "futile cycle," contributing to oxidative stress and cellular damage.[2][6]

The presence of the trifluoromethyl group can significantly influence this process by altering the electron density of the aromatic ring, thereby affecting the reduction potential of the nitro group and the kinetics of its activation by nitroreductases.

Nitroreductase Activation Pathway cluster_0 Cellular Environment (Hypoxic Tumor or Parasite) Prodrug Trifluoromethylated Nitroaromatic Prodrug Nitroso Nitroso Intermediate Prodrug->Nitroso 2e- reduction Hydroxylamine Hydroxylamine (Cytotoxic) Nitroso->Hydroxylamine 2e- reduction DNA_Damage DNA Damage & Cell Death Hydroxylamine->DNA_Damage Alkylation NTR Nitroreductase (NTR) + NAD(P)H NTR->Prodrug NTR->Nitroso

Caption: Nitroreductase-mediated activation of a trifluoromethylated nitroaromatic prodrug.

Therapeutic Applications and Key Examples

The unique mechanism of action of trifluoromethylated nitroaromatics has led to their investigation and application in several therapeutic areas.

Anticancer Therapy

The hypoxic microenvironment of solid tumors makes them ideal targets for nitroreductase-activated prodrugs.[3][8]

  • Nilutamide: An antiandrogen used in the treatment of prostate cancer, nilutamide is a trifluoromethylated nitroaromatic compound. While its primary mechanism is androgen receptor antagonism, its nitroaromatic structure is a key feature.[2]

  • BTZ043: This potent antitubercular agent is a trifluoromethylated benzothiazinone. It requires reductive activation of its nitro group by the mycobacterial enzyme DprE1 to exert its effect.[6] While not an anticancer agent, its mechanism highlights the principle of selective activation.

Antiparasitic and Antimicrobial Agents

Many parasitic and bacterial pathogens possess nitroreductases that can be exploited for therapeutic intervention.[9][10]

  • Fexinidazole: A 5-nitroimidazole derivative used to treat sleeping sickness (human African trypanosomiasis), its activation by parasitic nitroreductases is crucial for its trypanocidal activity.[5][7]

  • NTLA-1: This 3-nitro-1H-1,2,4-triazole-based compound, which also contains two trifluoromethyl groups, has shown significant anti-Chagasic activity.[11]

CompoundTherapeutic AreaKey FeaturesMechanism of ActionReference(s)
Nilutamide Anticancer (Prostate)Trifluoromethyl and nitro moietiesAndrogen receptor antagonist[2]
BTZ043 AntitubercularTrifluoromethylated benzothiazinoneReductive activation of the nitro group by DprE1[6]
Fexinidazole Antiparasitic5-nitroimidazole derivativeActivation by parasitic nitroreductases[5][7]
NTLA-1 Antiparasitic (Chagas)3-nitrotriazole with two trifluoromethyl groupsPresumed reductive activation[11]

Experimental Protocols for Biological Evaluation

Rigorous and reproducible experimental protocols are essential for the evaluation of trifluoromethylated nitroaromatics.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic and selective activity of a trifluoromethylated nitroaromatic compound against cancer cells.

Methodology:

  • Cell Lines:

    • Cancer cell lines relevant to the intended therapeutic target (e.g., MCF-7 for breast cancer, DU145 for prostate cancer).[12]

    • Non-malignant cell lines to assess selectivity (e.g., HaCaT keratinocytes, CHO-K1 ovarian cells).[12]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose cells to a range of concentrations of the test compound and a standard-of-care drug for 48-72 hours.

  • Viability Assay: Assess cell viability using a colorimetric assay such as MTT or SRB.[13][14]

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line and determine the selectivity index (SI = IC₅₀ in non-malignant cells / IC₅₀ in cancer cells).[13]

In Vitro Anticancer Assay Workflow Start Start Cell_Culture Culture Cancer & Non-Malignant Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Treatment Add Serial Dilutions of Test Compound & Control Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation Viability_Assay Perform MTT/SRB Assay Incubation->Viability_Assay Data_Analysis Calculate IC50 & Selectivity Index Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro evaluation of anticancer activity.

In Vitro Nitroreductase Activity Assay

Objective: To determine if a trifluoromethylated nitroaromatic compound is a substrate for nitroreductase and to quantify the enzyme's activity.

Methodology:

  • Reagents:

    • Purified nitroreductase enzyme.

    • Test compound.

    • NAD(P)H as a cofactor.

    • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).[15]

  • Assay Setup: In a 96-well plate, combine the assay buffer, enzyme, and test compound.

  • Initiate Reaction: Start the reaction by adding NAD(P)H.

  • Detection: Monitor the oxidation of NAD(P)H by measuring the decrease in absorbance at 340 nm over time using a plate reader. Alternatively, a fluorescent probe that is activated upon reduction by nitroreductase can be used.[16][17]

  • Data Analysis: Calculate the rate of NAD(P)H consumption to determine the enzyme activity.

In Vivo Toxicity and Efficacy Assessment using a Zebrafish Model

Objective: To rapidly assess the developmental toxicity and potential therapeutic efficacy of a trifluoromethylated nitroaromatic compound in a whole-organism model.[18][19][20]

Methodology:

  • Zebrafish Embryos: Collect freshly fertilized zebrafish embryos.

  • Compound Exposure: Place embryos in a 96-well plate and expose them to a range of concentrations of the test compound.

  • Toxicity Assessment: Over a period of 24-120 hours post-fertilization, score embryos for developmental endpoints such as mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).[18][20]

  • Efficacy Assessment (in relevant disease models): Utilize transgenic or disease-induced zebrafish models (e.g., cancer xenografts, bacterial/parasitic infection models) to assess the therapeutic effect of the compound.

  • Data Analysis: Determine the maximum non-lethal concentration and evaluate the therapeutic index.

Future Perspectives and Conclusion

Trifluoromethylated nitroaromatics represent a promising class of compounds with significant potential in drug discovery. The ability to fine-tune their electronic properties and metabolic stability through the strategic placement of the trifluoromethyl group, combined with the targeted activation of the nitro moiety, offers a powerful platform for the development of selective and potent therapeutics. Future research will likely focus on the design of novel compounds with improved pharmacokinetic profiles and enhanced selectivity for specific nitroreductases, further expanding the therapeutic applications of this remarkable chemical class. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of trifluoromethylated nitroaromatics.

References

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An In-depth Technical Guide to 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene: A Keystone Intermediate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, a pivotal intermediate in the synthesis of complex organic molecules. While a detailed historical account of its initial discovery is not extensively documented in publicly available literature, its significance lies in its versatile chemical scaffold, which is leveraged in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document will delve into the compound's physicochemical properties, a plausible synthetic pathway grounded in established organic chemistry principles, and its applications, particularly in the realm of drug discovery and materials science. The guide is intended for researchers, scientists, and professionals in the field of drug development who seek to understand and utilize this valuable building block.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

Nitroaromatic compounds have long been fundamental building blocks in industrial synthesis, serving as precursors to a wide array of products including dyes, polymers, and pesticides.[3][4] The introduction of a trifluoromethyl (-CF3) group onto such a scaffold, as seen in this compound, imparts unique and highly desirable properties to the molecule. The -CF3 group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making it a prized substituent in medicinal chemistry.[5][6] Consequently, this compound, with its strategically placed methoxy, nitro, and trifluoromethyl groups, serves as a versatile platform for the synthesis of more complex and high-value molecules.[1]

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 1-methoxy-4-nitro-2-(trifluoromethyl)benzene
CAS Number 344-39-8[7]
Molecular Formula C8H6F3NO3[7]
Molecular Weight 221.1 g/mol [7]
Physical Form Solid
Purity Typically ≥98%[7]
Storage Sealed in dry, room temperature conditions[7]

A Plausible Synthetic Pathway: A Step-by-Step Mechanistic Approach

Experimental Workflow: Proposed Synthesis

A 4-Methoxyaniline B Acetanilide Protection A->B Acetic Anhydride C N-(4-methoxyphenyl)acetamide B->C D Electrophilic Nitration C->D HNO3, H2SO4 E N-(4-methoxy-2-nitrophenyl)acetamide D->E F Sandmeyer Reaction E->F 1. NaNO2, HBF4 2. Cu(I) salt, CF3- source G This compound F->G

Caption: Proposed synthetic pathway for this compound.

Step 1: Protection of the Amine Group
  • Protocol: 4-methoxyaniline is treated with acetic anhydride in the presence of a mild base (e.g., sodium acetate) or a solvent like glacial acetic acid. The reaction mixture is typically stirred at room temperature until the starting material is consumed, followed by precipitation of the product in water.

  • Causality: The amino group of 4-methoxyaniline is highly activating and would interfere with the subsequent nitration step, potentially leading to oxidation or undesired side products. Acetylation to form N-(4-methoxyphenyl)acetamide deactivates the ring sufficiently to allow for controlled nitration and protects the amine from oxidation.

Step 2: Electrophilic Nitration
  • Protocol: N-(4-methoxyphenyl)acetamide is dissolved in concentrated sulfuric acid and cooled in an ice bath. A nitrating mixture of concentrated nitric acid and sulfuric acid is then added dropwise, maintaining a low temperature to control the exothermic reaction. The reaction is quenched by pouring it over ice, and the precipitated product, N-(4-methoxy-2-nitrophenyl)acetamide, is collected by filtration.

  • Causality: The acetamido group is an ortho-, para-director. Since the para position is blocked by the methoxy group, nitration occurs at one of the ortho positions. The methoxy group is also an ortho-, para-director, reinforcing the regioselectivity of the nitration to the position ortho to the acetamido group.

Step 3: Introduction of the Trifluoromethyl Group via a Sandmeyer-type Reaction
  • Protocol: The nitro-substituted acetanilide is first hydrolyzed back to the free amine using acidic or basic conditions. The resulting 4-methoxy-2-nitroaniline is then subjected to diazotization using sodium nitrite and a strong acid (e.g., tetrafluoroboric acid) at low temperatures to form the diazonium salt. This is followed by a copper-catalyzed reaction with a trifluoromethyl source (e.g., trifluoromethylcopper(I) or a related reagent) to introduce the -CF3 group.

  • Causality: The Sandmeyer reaction is a classic and reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. The use of a copper catalyst is crucial for the efficient transfer of the trifluoromethyl group to the aromatic ring.

Applications in Research and Development

This compound is a valuable intermediate due to the distinct reactivity of its functional groups, which can be selectively manipulated.

Pharmaceutical Synthesis

The presence of the nitro group allows for its reduction to an amine, which can then be further functionalized. The trifluoromethyl group enhances the pharmacological profile of potential drug candidates. This compound serves as a precursor for the synthesis of various biologically active molecules, including those with potential anti-inflammatory or analgesic properties.[2]

Agrochemical Development

Similar to its role in pharmaceuticals, this intermediate is used in the creation of novel herbicides and insecticides.[2] The trifluoromethyl group is a common feature in many modern agrochemicals, contributing to their potency and stability. The nitroaromatic scaffold is a key component in the synthesis of some fungicides.[8]

Materials Science

The strong electron-withdrawing properties of both the nitro and trifluoromethyl groups make this compound and its derivatives of interest in the development of advanced materials, such as polymers and dyes.[1] These functional groups can be used to tune the electronic and optical properties of organic materials.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Specific hazard information should be consulted from the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands as a testament to the enabling power of functionalized small molecules in modern chemical synthesis. While its own history may be modest, its contribution to the development of new medicines, agricultural products, and materials is significant. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to harness its potential in their own scientific endeavors.

References

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  • 4-Methoxy-2-methyl-1-(trifluoromethoxy)benzene. PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene. Google Patents. (n.d.).
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  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

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Introduction: The Critical Role of Thermochemical Data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Thermochemical Properties of Substituted Nitrobenzenes

Substituted nitrobenzenes are a cornerstone class of molecules in modern chemistry, pivotal in synthesizing a vast array of products including pharmaceuticals, dyes, pesticides, and high-energy materials.[1] The thermochemical properties of these compounds—such as their enthalpy of formation, bond dissociation energies, and thermal stability—are not mere academic curiosities. They are fundamental parameters that govern molecular stability, reactivity, and energy content.[2][3] For researchers in drug development, understanding these properties can inform metabolic stability, while for materials scientists, it is crucial for designing next-generation energetic materials with tailored performance and safety profiles.[4]

The benzene ring's electronic landscape is profoundly influenced by the substituents it bears. The nitro group (–NO₂) is a powerful electron-withdrawing group, and its interaction with other substituents through inductive and resonance effects dictates the molecule's overall thermochemical behavior.[5][6][7] An electron-donating group like an amino (–NH₂) or hydroxyl (–OH) group will interact with the nitro group differently than another electron-withdrawing group like a carboxyl (–COOH) or a second nitro group, leading to significant variations in stability and reactivity.[8]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the thermochemical properties of substituted nitrobenzenes. It delves into the theoretical underpinnings of substituent effects, details the principal experimental and computational methodologies for data acquisition, and presents a systematic analysis of how various functional groups modulate these critical properties.

Theoretical Framework: Understanding Substituent Effects

The influence of a substituent on the aromatic ring is primarily governed by a combination of two electronic mechanisms: the inductive effect and the resonance effect.[7]

  • Inductive Effect: This effect involves the polarization of the sigma (σ) bond between a substituent and the aromatic ring due to differences in electronegativity. Electron-withdrawing groups, such as the nitro group itself, pull electron density away from the ring through the σ-framework, deactivating it.[7]

  • Resonance Effect: This effect involves the delocalization of pi (π) electrons between the substituent's p-orbitals and the π-system of the aromatic ring. The nitro group withdraws π-electron density from the ring, particularly from the ortho and para positions, leaving these positions with a partial positive charge.[1][9]

The interplay of these effects determines the electron density at the C–NO₂ bond and within the aromatic ring, which in turn affects thermochemical properties like bond dissociation energy (BDE). The Hammett equation provides a quantitative framework to correlate the electronic influence of substituents with reaction rates and equilibria, and similar principles can be applied to understand trends in thermochemical data.[10][11]

Caption: Influence of substituent electronic effects on the nitrobenzene system.

Experimental Determination of Thermochemical Properties

Reliable experimental data is the bedrock of thermochemistry. A combination of calorimetric and thermal analysis techniques is typically employed to determine key properties.[2]

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For nitroaromatics, it is most commonly determined using high-precision combustion calorimetry.[12][13]

Causality Behind the Method: The principle relies on Hess's Law. By completely combusting a known mass of the sample in a high-pressure oxygen environment (a "bomb"), the total heat released (the energy of combustion) is measured precisely. This value, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂), allows for the calculation of the enthalpy of formation of the original compound.

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A pellet of the purified, crystalline nitroaromatic compound (typically 0.5-1.0 g) is weighed with high precision (±0.01 mg).

  • Bomb Assembly: The pellet is placed in a crucible (e.g., platinum) within the combustion bomb. A cotton fuse of known mass and combustion energy is attached to a platinum ignition wire positioned just above the sample.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition & Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is monitored and recorded at short intervals until it reaches a maximum and begins to cool.

  • Analysis: The raw temperature-time data is corrected for heat exchange with the surroundings to determine the precise temperature rise.

  • Calculation: The energy of combustion is calculated using the temperature rise and the pre-determined energy equivalent of the calorimeter system. Corrections are made for the combustion of the fuse and the formation of nitric acid. From this, the standard molar enthalpy of formation in the crystalline phase (ΔfH°(cr)) is derived.[13][14]

Caption: Workflow for determining gas-phase enthalpy of formation.

Enthalpy of Sublimation (ΔsubH°)

To determine the gas-phase enthalpy of formation, the solid-phase value must be corrected by the enthalpy of sublimation (the energy required for the solid-to-gas phase transition). This is a critical parameter, often determined using the Knudsen effusion method.[12][15]

Causality Behind the Method: The Knudsen effusion technique measures the rate of mass loss of a sample held at a constant temperature in a vacuum.[16] This mass loss occurs as molecules effuse through a tiny orifice. The rate of effusion is directly proportional to the sample's vapor pressure. By measuring this rate at several different temperatures, the vapor pressure curve can be established. The enthalpy of sublimation is then derived from the slope of the line in a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[15][17]

Experimental Protocol: Knudsen Effusion Mass Spectrometry (KEMS)

  • Cell Preparation: A small amount of the sample is placed into a Knudsen cell, which is a small, temperature-controlled container with a precisely machined, small orifice (e.g., 0.1-1.0 mm diameter).

  • System Evacuation: The cell is placed within a high-vacuum chamber, which is then evacuated to a pressure low enough to ensure that the mean free path of the molecules is larger than the orifice diameter.[15]

  • Temperature Control: The Knudsen cell is heated to a desired, stable temperature.

  • Mass Loss Measurement: The rate of mass loss is measured. In KEMS, the effusing molecular beam is ionized and detected by a mass spectrometer, providing a signal proportional to the effusion rate.[15] Alternatively, gravimetric methods can measure the mass loss directly over time.[16][18]

  • Isothermal Measurements: Steps 3 and 4 are repeated at several different temperatures to obtain a series of vapor pressure data points.

  • Data Analysis: The vapor pressures are calculated from the effusion rates. A Clausius-Clapeyron plot is constructed, and the enthalpy of sublimation is determined from the slope of the linear fit.

KnudsenEffusion cluster_0 High Vacuum Chamber cluster_1 Detection System KCell Knudsen Cell (Heated) Orifice Beam Molecular Beam Orifice->Beam Sample Sample Ionizer Ion Source Beam->Ionizer MS Mass Spectrometer Ionizer->MS Detector Detector MS->Detector Output Output Detector->Output Signal ∝ Vapor Pressure

Caption: Schematic of a Knudsen Effusion Mass Spectrometry (KEMS) setup.

Thermal Stability and Phase Behavior

Differential Scanning Calorimetry (DSC) is a powerful technique for assessing the thermal stability of nitroaromatics. It provides crucial data on melting points, enthalpies of fusion, and the onset temperature of decomposition.[19]

Causality Behind the Method: DSC works by measuring the difference in heat flow required to increase the temperature of a sample and a reference pan simultaneously. When the sample undergoes a thermal event (like melting or decomposition), a difference in heat flow occurs, which is detected as a peak on the thermogram. Endothermic events (melting) absorb heat, while exothermic events (decomposition) release heat. The temperature at which the exothermic decomposition begins is a key indicator of thermal stability.[13][19]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, precisely weighed amount of the sample (1-5 mg) is hermetically sealed in an aluminum or copper pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Thermal Program: The cell is heated at a constant rate (e.g., 5-20 °C/min) under a controlled atmosphere (typically inert, like nitrogen).

  • Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.

  • Analysis: The resulting thermogram is analyzed to identify:

    • Melting Point (Tm): The peak temperature of the endothermic melting event.

    • Enthalpy of Fusion (ΔfusH): The integrated area of the melting peak.

    • Decomposition Onset (Td): The temperature at which the large exothermic decomposition peak begins to deviate from the baseline. This is a critical parameter for safety and stability assessment.[19]

Computational Prediction of Thermochemical Properties

While experimental methods provide definitive data, computational chemistry offers a complementary approach that is invaluable for high-throughput screening, studying hazardous materials, and validating experimental results.[20][21]

Computational Methodologies
  • High-Accuracy Composite Methods (e.g., G4, W1): These multi-level ab initio methods are designed to approximate the results of very high-level calculations with much lower computational cost.[21] They are considered the gold standard for calculating gas-phase enthalpies of formation for small to medium-sized molecules, often achieving "chemical accuracy" (within ~1 kcal/mol or ~4 kJ/mol of experimental values).[22][23][24]

  • Density Functional Theory (DFT): DFT is a widely used method that provides a good balance between accuracy and computational expense. It is particularly effective for larger molecules and for studying reaction mechanisms, such as decomposition pathways and calculating bond dissociation energies.[10][11][20]

Computational Workflow: Gas-Phase Enthalpy of Formation via Isodesmic Reactions

A direct calculation of ΔfH°(g) from atomization energies can be prone to large errors. The isodesmic reaction approach is a robust strategy to mitigate these errors.[25]

Causality Behind the Method: An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[22] By carefully choosing simple reference molecules with accurately known experimental enthalpies of formation, the systematic errors inherent in the quantum chemical calculation (e.g., from incomplete treatment of electron correlation) tend to cancel out. This allows for a much more accurate determination of the enthalpy of formation for the target molecule.[25]

Protocol: Isodesmic Reaction Calculation

  • Define the Reaction: Construct a balanced hypothetical reaction. For example, to find the ΔfH°(g) of p-nitrotoluene, a suitable isodesmic reaction is: p-nitrotoluene + benzene → toluene + nitrobenzene

  • Geometry Optimization: Optimize the 3D structures of all reactants and products using a chosen level of theory (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: Perform high-level single-point energy calculations on the optimized geometries to obtain accurate electronic energies.

  • Calculate Reaction Enthalpy (ΔrH°): Compute the enthalpy change of the isodesmic reaction at 298.15 K from the calculated energies of reactants and products.

  • Calculate Target ΔfH°(g): Rearrange Hess's Law to solve for the enthalpy of formation of the target molecule using the calculated ΔrH° and the known experimental ΔfH°(g) values of the reference compounds. ΔfH°(p-nitrotoluene) = ΔrH° + ΔfH°(toluene) + ΔfH°(nitrobenzene) - ΔfH°(benzene)

Caption: Workflow for calculating ΔfH°(g) using the isodesmic reaction method.

Analysis: How Substituents Modulate Thermochemical Properties

The true power of this data lies in understanding the structure-property relationships. By comparing a series of substituted nitrobenzenes, clear trends emerge.

Effect on Enthalpy of Formation and Stability

The enthalpy of formation is a direct indicator of thermodynamic stability. A more negative (or less positive) ΔfH° implies greater stability.

CompoundSubstituent (Position)Gas-Phase ΔfH° (kJ/mol)Notes
Nitrobenzene -67.8 ± 1.0[26]Baseline reference.
2-Nitrotoluene -CH₃ (ortho)20.3 ± 1.8[2]Methyl group is stabilizing. Steric hindrance may play a role.
4-Nitrotoluene -CH₃ (para)17.0 ± 1.9[2]Para isomer is slightly more stable than ortho.
4-Nitroaniline -NH₂ (para)59.2 ± 1.5Strong electron donation from -NH₂ interacts with the -NO₂ group.
1,3-Dinitrobenzene -NO₂ (meta)56.6 ± 1.9[27]Second nitro group is destabilizing.
Picric Acid 2,4,6-(NO₂)₃, -OH-173.5 ± 2.9The hydroxyl group and multiple nitro groups lead to high stability.

Note: Values are representative and may vary slightly between different literature sources. The value for 4-Nitroaniline is a commonly cited computational value for comparison.

Effect on C–NO₂ Bond Dissociation Energy (BDE) and Thermal Decomposition

The C–NO₂ bond homolysis is often the initial and rate-limiting step in the thermal decomposition of many nitroaromatic compounds.[4][28] The strength of this bond is therefore a primary determinant of thermal stability.

Key Trends:

  • Electron-donating groups (e.g., -NH₂, -OH, -CH₃) tend to decrease the C–NO₂ BDE. They donate electron density into the ring, which can destabilize the C–NO₂ bond, making it easier to break.[8]

  • Electron-withdrawing groups (e.g., a second -NO₂) generally increase the C–NO₂ BDE. They withdraw electron density, strengthening the bond.[10]

  • Positional Isomerism: Ortho-substituents can introduce steric hindrance, which may weaken the C–NO₂ bond and provide alternative decomposition pathways.[11]

The initial decomposition of nitrobenzenes is complex. While C–NO₂ bond cleavage is a primary pathway, other mechanisms like nitro-nitrito isomerization can compete, especially when promoted by certain substituents.[27][29]

Caption: Competing initial thermal decomposition pathways for nitroaromatics.

Conclusion

The thermochemical properties of substituted nitrobenzenes are governed by a delicate interplay of inductive, resonance, and steric effects. This guide has outlined the robust experimental and computational frameworks used to quantify these properties. High-precision calorimetry and thermal analysis provide the benchmark experimental data, while modern quantum chemical methods, particularly when using error-canceling schemes like isodesmic reactions, offer powerful predictive and validation capabilities.

A systematic understanding of how substituents modulate enthalpy of formation, bond strength, and thermal stability is paramount. For professionals in pharmaceuticals, this knowledge aids in predicting molecular liabilities. For materials scientists, it provides the fundamental design principles for creating energetic materials with enhanced performance and improved safety characteristics. The continued integration of advanced experimental techniques and high-accuracy computations will further refine our understanding and predictive power in this vital area of chemistry.

References

  • A comprehensive thermodynamic study of nine methyl-nitro-benzoic acids was carried out. By combining experimental, empirical and computational methods, a consistent and reliable set of phase transition enthalpies and enthalpies of formation was established. (ChemPlusChem) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8048598/][2]

  • Knudsen effusion mass spectrometry (KEMS) was used to measure the solid state saturation vapour pressure (PsatS ) of a range of atmospherically relevant nitroaromatic compounds over the temperature range from 298 to 328 K. (Atmospheric Chemistry and Physics) [URL: https://acp.copernicus.org/articles/20/8293/2020/][15]

  • The initial decomposition reactions of 1,3,5-trinitrobenzene (TNB), picric acid (PA), 2,4,6-trinitrotoluene (TNT), 2,4,6-trinitroaniline (TNA) and 2,4,6-trinitrophenylmethylnitramine (Tetryl) were studied using ReaxFF-lg molecular dynamics simulations. (RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cp/d3cp02660a][29]

  • Measured solid state and subcooled liquid vapour pressures of nitroaromatics using Knudsen effusion mass spectrometry. (Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Measured-solid-state-and-subcooled-liquid-vapour-Bannan-Booth/5f28498877e68593c66f56860a4f509c314050f2][17]

  • The influence of substituent nature and position on the unimolecular decomposition of nitroaromatic compounds was investigated using the density functional theory at a PBE0/6-31+G(d,p) level. (The Journal of Physical Chemistry A) [URL: https://pubs.acs.org/doi/10.1021/jp800043x][10]

  • Analysis of classical and reverse substituent effects of the nitro group in various systems indicates strong pi-electron interactions with electron-donating substituents due to the resonance effect. (ResearchGate) [URL: https://www.researchgate.net/publication/344078864_Substituent_effects_of_nitro_group_in_cyclic_compounds][5]

  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (DTIC) [URL: https://apps.dtic.mil/sti/citations/ADA277827][4]

  • Reactions of Nitro Compounds. (Chemistry LibreTexts) [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/24%3A_Organonitrogen_Compounds_I_-_Amines%2C_Nitro_Compounds%2C_and_Nitrates/24.06%3A_Nitro_Compounds][3]

  • In the case of para and meta substitutions, the carbon-nitro bond dissociation energy has been directly related to the Hammett constant as an indicator of the electron donor−acceptor effect of substituents. (ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/jp800043x][11]

  • Measured solid state and subcooled liquid vapour pressures of nitroaromatics using Knudsen effusion mass spectrometry (2020). (SciSpace) [URL: https://typeset.io/papers/measured-solid-state-and-subcooled-liquid-vapour-pressures-2ca82z15tf][30]

  • Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? (Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Thermodynamic-Insights-on-the-Structure%E2%80%90Property-in-Ferraz-Emel'yanenko/0157e108d32b9042c1613f9f38f4a3504d6037b5][12]

  • Substituent effects of nitro group in cyclic compounds. (Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Substituent-effects-of-nitro-group-in-cyclic-Jezuita-Ejsmont/3b4d58850682490b4d45851480f27c84419f2010][6]

  • The C-NO2 Bond Dissociation Energies of Some Nitroaromatic Compounds: DFT Study. (ResearchGate) [URL: https://www.researchgate.net/publication/231189035_The_C-NO2_Bond_Dissociation_Energies_of_Some_Nitroaromatic_Compounds_DFT_Study][28]

  • Substituent effects of nitro group in cyclic compounds. (SciSpace) [URL: https://typeset.io/papers/substituent-effects-of-nitro-group-in-cyclic-compounds-57v8271z5n][9]

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (MDPI) [URL: https://www.mdpi.com/1422-0067/10/7/2866][20]

  • Learning to fly: thermochemistry of energetic materials by modified thermogravimetric analysis and highly accurate quantum chemical calculations. (RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cp/d1cp01555a][21]

  • Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. (ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/cr040640x][31]

  • Computational Determination of Nitroaromatic Solid Phase Heats of Formation. (Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Computational-Determination-of-Nitroaromatic-Solid-Rice-Pai/7891788736417730e2518e385a0654e803517174][32]

  • Enthalpies of formation of nitromethane and nitrobenzene: Theory vs experiment. (ResearchGate) [URL: https://www.researchgate.net/publication/230983281_Enthalpies_of_formation_of_nitromethane_and_nitrobenzene_Theory_vs_experiment][22]

  • Substituent Effects in Electrophilic Substitutions. (Chemistry LibreTexts) [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.04%3A_Substituent_Effects_in_Electrophilic_Substitutions][7]

  • Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/21497420/][19]

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2735741/][8]

  • Nitrobenzene Enthalpy of Formation. (Active Thermochemical Tables) [URL: https://atct.anl.gov/Thermochemical%20Data/version%201.122d/species/?species_number=1023][26]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3165249/][1]

  • Thermal Decomposition of Aliphatic Nitro-compounds. (ResearchGate) [URL: https://www.researchgate.net/publication/235338108_Thermal_Decomposition_of_Aliphatic_Nitro-compounds][27]

  • Enthalpy of Formation of the Energetic Materials Possessing Dinitromethyl and Trinitromethyl Functional Groups: Combined Quantum Chemical Composite and Isodesmic Reaction Approach. (ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c07923][25]

  • A detailed study on heat of reaction and heat rate determination of nitrobenzene hydrogenation to aniline reaction using power compensation reaction calorimeter. (ResearchGate) [URL: https://www.researchgate.net/publication/359992523_A_detailed_study_on_heat_of_reaction_and_heat_rate_determination_of_nitrobenzene_hydrogenation_to_aniline_reaction_using_power_compensation_reaction_calorimeter][33]

  • Vapor Pressure Measurements Knudsen Effusion Method. (Surface Measurement Systems) [URL: https://surfacemeasurementsystems.com/app-note/vapor-pressure-measurements-knudsen-effusion-method/][16]

  • Vapor Pressure Analyzer. (Pragolab) [URL: https://www.pragolab.cz/content/files/produkty/sms/VPA-Vapor-Pressure-Analyzer-brochure.pdf][18]

  • Prediction of the physico-chemical properties of nitroaromatic compounds using QSPR models. (ResearchGate) [URL: https://www.researchgate.net/publication/222409733_Prediction_of_the_physico-chemical_properties_of_nitroaromatic_compounds_using_QSPR_models][34]

  • The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. (MDPI) [URL: https://www.mdpi.com/2673-4931/33/1/1][23]

  • Calculating Heat of Formation Values of Energetic Compounds: A Comparative Study. (Hindawi) [URL: https://www.hindawi.com/journals/apc/2016/4614725/][35]

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10928923/][14]

  • Summary of Exploring Nitro Compounds: From Theory to Practice. (Teachy) [URL: https://www.teachy.com/en-us/summaries/chemistry/grade-12/organic-functions-nitro-compound][36]

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.3c05235][13]

  • Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. (ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.4c07931][24]

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Methodological & Application

The Strategic Utility of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the landscape of organic synthesis.[1] Its unique electronic properties, stemming from the synergistic effects of a methoxy, a nitro, and a trifluoromethyl group, render it a powerful tool for the construction of complex molecular architectures.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this versatile reagent. The strategic placement of both a strong electron-donating group (methoxy) and two potent electron-withdrawing groups (nitro and trifluoromethyl) on the benzene ring creates a molecule with distinct reactivity, primarily centered around nucleophilic aromatic substitution (SNAr) and the synthetic transformations of the nitro moiety.[1]

Physicochemical Properties and Safety Considerations

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 654-76-2[2]
Molecular Formula C₈H₆F₃NO₃[2]
Molecular Weight 221.13 g/mol
Appearance Solid[2]
Storage Sealed in dry, room temperature[2]

Safety Profile:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[2]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P310: Immediately call a POISON CENTER or doctor/physician.[2]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this reagent.[3][4][5]

Core Synthetic Applications: A Two-Pronged Approach

The synthetic utility of this compound primarily revolves around two key transformations: nucleophilic aromatic substitution and the reduction of the nitro group. The strategic interplay of the substituents dictates the regioselectivity and reactivity in these processes.

Nucleophilic Aromatic Substitution (SNAr): Harnessing Electronic Activation

The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups, positioned ortho and para to the potential leaving groups (halogens, or in some cases, the methoxy group itself), significantly activates the aromatic ring towards nucleophilic attack. This activation facilitates the formation of a resonance-stabilized Meisenheimer complex, a key intermediate in the SNAr mechanism.

Mechanism Insight:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing nitro and trifluoromethyl groups. In the second step, the leaving group departs, and the aromaticity of the ring is restored. Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, depending on the specific reactants and conditions.[6][7][8]

Diagram 1: SNAr Mechanism Workflow

sn_ar_mechanism A Activated Aryl Halide (e.g., this compound derivative) C Meisenheimer Complex (Resonance Stabilized Intermediate) A->C Addition B Nucleophile (e.g., R-NH2, R-OH, R-SH) B->C D Substituted Product C->D Elimination E Leaving Group (e.g., Cl-, Br-) C->E

Caption: Generalized workflow of a nucleophilic aromatic substitution (SNAr) reaction.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general framework for the reaction of this compound with a primary or secondary amine. The specific conditions may require optimization based on the nucleophilicity of the amine and the desired product.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the anhydrous polar aprotic solvent (e.g., DMF) to dissolve the starting material.

  • Add the amine (1.1 - 1.5 eq) to the solution.

  • Add the base (1.5 - 2.0 eq).

  • Attach the condenser and heat the reaction mixture to the desired temperature (typically between 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Table 2: Representative SNAr Reactions with Activated Fluoroarenes

ElectrophileNucleophileConditionsProductYieldReference
Fluorobenzene derivativeFomepizoleOrganic Photocatalyst, 45-50 °CAryl-pyrazole72%[9]
Fluorobenzene derivativeBenzotriazoleOrganic Photocatalyst, 45-50 °CAryl-triazole82%[9]

Note: These are examples with analogous compounds to illustrate the general reactivity. Specific yields for this compound will depend on the nucleophile and reaction conditions.

Reduction of the Nitro Group: Gateway to Anilines

The nitro group of this compound can be readily reduced to the corresponding aniline. This transformation is a cornerstone of synthetic chemistry, as anilines are precursors to a vast array of pharmaceuticals, agrochemicals, and materials.[10]

Causality in Method Selection:

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. For substrates containing reducible functionalities, milder and more selective methods are preferred. Common methods include:

  • Metal/Acid Reduction: A classic and robust method using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl). This method is cost-effective and generally high-yielding.[11]

  • Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst (e.g., Pd/C, PtO₂). This method is often cleaner and avoids the use of stoichiometric metal reagents but may not be suitable for molecules with other reducible groups (e.g., alkenes, alkynes).

  • Transfer Hydrogenation: Utilizing a hydrogen donor (e.g., ammonium formate, hydrazine) with a catalyst. This method offers a safer alternative to using hydrogen gas.

Diagram 2: Nitro Reduction Workflow

nitro_reduction A 4-Methoxy-1-nitro-2- (trifluoromethyl)benzene C 4-Methoxy-2-(trifluoromethyl)aniline A->C Reduction B Reducing Agent (e.g., Fe/HCl, H2/Pd-C) B->C D Byproducts (e.g., Metal Oxides, Water)

Caption: General workflow for the reduction of the nitro group to an aniline.

Protocol 2: Reduction of this compound using Iron and Hydrochloric Acid

This protocol is adapted from a general procedure for the reduction of nitroarenes and is known for its efficiency and cost-effectiveness.[11]

Materials:

  • This compound

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol or Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Celite or filter aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of methanol (or ethanol) and water.

  • Add iron powder (3.0 - 5.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 60-80 °C).

  • Slowly add concentrated hydrochloric acid (catalytic to stoichiometric amount) to the refluxing mixture. Be cautious as the reaction can be exothermic.

  • Continue refluxing and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

  • Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the alcohol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude aniline.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Expected Outcome and Characterization:

The successful reduction will yield 4-Methoxy-2-(trifluoromethyl)aniline. The product should be characterized by standard analytical techniques:

  • ¹H NMR: Appearance of a broad singlet corresponding to the -NH₂ protons and a shift in the aromatic proton signals.

  • ¹³C NMR: A shift in the chemical shifts of the aromatic carbons, particularly the carbon attached to the newly formed amino group.

  • IR Spectroscopy: Appearance of N-H stretching bands in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the aniline product.

Conclusion: A Gateway to Novel Chemical Entities

This compound stands out as a strategically designed building block for organic synthesis. Its predictable reactivity in nucleophilic aromatic substitution and nitro group reduction provides chemists with reliable pathways to introduce complex functionalities. The protocols and insights provided in this application note are intended to serve as a practical guide for harnessing the full synthetic potential of this valuable reagent in the pursuit of novel pharmaceuticals, agrochemicals, and functional materials.

References

  • MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • [No title available]
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methoxy-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Springer Nature. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link]

  • Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved from [Link]

  • Google Patents. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Retrieved from [Link]

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Application Notes and Protocols for 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Intermediates

In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group (-CF3), in particular, can significantly improve metabolic stability, binding affinity, and cell permeability. 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene and its isomers are valuable fluorinated building blocks in organic synthesis.[1] The presence of the electron-withdrawing nitro and trifluoromethyl groups activates the benzene ring, making it a versatile intermediate for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

This guide provides a comprehensive overview of the synthesis and application of this compound as a key intermediate in pharmaceutical development. We will delve into the synthetic protocols for its preparation and its subsequent transformation into a crucial aniline derivative, which serves as a cornerstone for the synthesis of advanced therapeutic agents.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the nitration of a corresponding methoxy-trifluoromethyl-benzene precursor. A representative protocol for a closely related isomer, 4-methoxy-3-nitrobenzotrifluoride, is presented below, illustrating the general principles of this transformation.[2]

Protocol 1: Synthesis of 4-Methoxy-3-nitrobenzotrifluoride

This protocol describes the synthesis of 4-methoxy-3-nitrobenzotrifluoride from 4-chloro-3-nitrobenzotrifluoride.

Materials:

  • 4-chloro-3-nitrobenzotrifluoride

  • Methanol

  • Sodium metal

  • Ether

  • Water

Procedure:

  • Prepare a solution of sodium methoxide by dissolving sodium (11.6 g) in methanol (800 ml).

  • In a separate flask, dissolve 4-chloro-3-nitrobenzotrifluoride (112.8 g) in methanol (200 ml).

  • Mix the two solutions and stir for 2 hours at room temperature.

  • Allow the mixture to stand overnight.

  • Heat the reaction mixture under reflux for 3 hours.

  • After cooling, filter the solution and remove the solvent under reduced pressure.

  • The resulting oil is taken up in ether (500 ml) and washed with water.

  • Dry the ether solution and evaporate the solvent to yield 4-methoxy-3-nitrobenzotrifluoride (106 g).[2]

Workflow for the Synthesis of 4-Methoxy-3-nitrobenzotrifluoride:

cluster_0 Preparation of Sodium Methoxide cluster_1 Starting Material Solution cluster_2 Reaction and Work-up Na Sodium NaOMe Sodium Methoxide Solution Na->NaOMe dissolve in MeOH1 Methanol MeOH1->NaOMe Reaction Mix and Stir NaOMe->Reaction StartingMaterial 4-chloro-3-nitrobenzotrifluoride StartingSolution Starting Material Solution StartingMaterial->StartingSolution dissolve in MeOH2 Methanol MeOH2->StartingSolution StartingSolution->Reaction Reflux Heat under Reflux Reaction->Reflux Workup Work-up (Filtration, Evaporation, Extraction) Reflux->Workup Product 4-Methoxy-3-nitrobenzotrifluoride Workup->Product cluster_0 Reaction Setup cluster_1 Work-up and Isolation NitroCompound 4-Methoxy-3-nitrobenzotrifluoride ReactionMix Reaction Mixture NitroCompound->ReactionMix MeOH Methanol MeOH->ReactionMix Catalyst 10% Pd/C Catalyst->ReactionMix Hydrogen H₂ atmosphere Hydrogen->ReactionMix Filtration Filter through Celite ReactionMix->Filtration Stir overnight Concentration Concentrate under reduced pressure Filtration->Concentration Drying Dry under vacuum Concentration->Drying Product 2-Methoxy-5-(trifluoromethyl)aniline Drying->Product

Caption: Catalytic reduction to 2-methoxy-5-(trifluoromethyl)aniline.

Part 3: Application in the Synthesis of Crenolanib

2-Methoxy-5-(trifluoromethyl)aniline is a key building block for the synthesis of various pharmaceuticals, particularly those targeting metabolic and central nervous system disorders. [3]One notable example of a drug synthesized from a related aniline is Crenolanib. Crenolanib is an investigational inhibitor of type III tyrosine kinases, including PDGFRα/β and FLT3, and is under clinical development for the treatment of acute myeloid leukemia. [4] The synthesis of Crenolanib involves the construction of a benzimidazole core, for which 2-methoxy-5-(trifluoromethyl)aniline or a similar precursor is a critical starting material. The aniline nitrogen provides a nucleophilic site for the formation of the imidazole ring.

Signaling Pathway Targeted by Crenolanib:

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response PDGFR PDGFRα/β Downstream Downstream Signaling Pathways (e.g., PI3K/AKT, RAS/MAPK) PDGFR->Downstream FLT3 FLT3 FLT3->Downstream Proliferation Cell Proliferation Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis Survival Cell Survival Downstream->Survival Crenolanib Crenolanib Crenolanib->PDGFR inhibits Crenolanib->FLT3 inhibits

Caption: Simplified signaling pathway inhibited by Crenolanib.

Quantitative Data Summary

ParameterProtocol 1: Synthesis of 4-Methoxy-3-nitrobenzotrifluorideProtocol 2: Catalytic Reduction to 2-Methoxy-5-(trifluoromethyl)aniline
Starting Material 4-chloro-3-nitrobenzotrifluoride4-methoxy-3-nitrobenzotrifluoride
Key Reagents Sodium methoxide in methanol10% Pd/C, H₂
Solvent Methanol, EtherMethanol
Reaction Time 2 hours stirring, overnight standing, 3 hours refluxOvernight
Reaction Temperature Room temperature, then refluxRoom temperature
Yield ~94%99%
Product Purity Not specified, requires purificationHigh purity off-white solid

Conclusion and Future Perspectives

This compound is a strategically important intermediate in pharmaceutical synthesis due to the desirable properties imparted by the trifluoromethyl group. The synthetic route involving its formation and subsequent reduction to the corresponding aniline provides a versatile platform for the construction of complex, biologically active molecules. The application of its derivatives in the synthesis of targeted therapies like Crenolanib underscores the significance of this class of compounds in modern drug discovery. Further research into novel synthetic methodologies and applications of this intermediate is likely to yield new therapeutic agents with improved efficacy and safety profiles.

References

  • PrepChem. Synthesis of 4-methoxy-3-nitrobenzotrifluoride. Available from: [Link]

  • Chem-Impex International. 2-Methoxy-5-(trifluoromethyl)aniline. Available from: [Link]

  • PubChem. Crenolanib. Available from: [Link]

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Application Notes and Protocols: A Comprehensive Guide to the Reduction of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a crucial pathway to valuable aniline derivatives. These amines are pivotal intermediates in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes.[1][2] The specific conversion of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene to 4-Methoxy-2-(trifluoromethyl)aniline is of significant interest to researchers and drug development professionals. The resulting aniline is a key building block in the synthesis of various biologically active molecules.[3][4] The electron-withdrawing nature of the trifluoromethyl group and the electron-donating methoxy group on the aromatic ring present unique challenges and opportunities for chemoselective reduction.

This document provides a detailed guide to several robust and field-proven protocols for the reduction of the nitro group in this compound. We will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices. The protocols are designed to be self-validating, with clear steps and expected outcomes.

Safety Precautions

Prior to initiating any experimental work, a thorough review of the Safety Data Sheet (SDS) for this compound and all other reagents is mandatory.[5][6][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7][8][9]

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of vapors or dust.[5][9]

  • Exothermic Reactions: The reduction of nitro compounds is often highly exothermic.[10] Proper temperature control and slow, controlled addition of reagents are critical to prevent runaway reactions.

  • Catalyst Handling: Certain catalysts, such as Palladium on Carbon (Pd/C) and Raney® Nickel, can be pyrophoric, especially after use. Do not allow the catalyst to dry on the filter paper, and handle it with care.[11][12]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[5]

Methodology Overview: Selecting the Appropriate Reduction Protocol

The choice of reduction method depends on several factors, including the scale of the reaction, the presence of other functional groups, cost considerations, and available equipment. This guide details three widely applicable and effective protocols:

  • Catalytic Hydrogenation with Palladium on Carbon (Pd/C): Often the method of choice for its high efficiency, clean reaction profile, and ease of catalyst removal.[11][13]

  • Chemical Reduction with Iron (Fe) in Acidic Media: A classic, cost-effective, and robust method that is well-suited for a variety of substrates.[1][13][14]

  • Chemical Reduction with Tin(II) Chloride (SnCl2): A mild and selective method, particularly useful when other reducible functional groups are present.[13][15]

The following sections will provide detailed, step-by-step protocols for each of these methods.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitroarenes.[1] Palladium on carbon is a versatile and widely used heterogeneous catalyst for this transformation.[11] The reaction proceeds via the transfer of hydrogen atoms to the nitro group on the palladium surface, leading to the formation of the corresponding aniline through nitroso and hydroxylamine intermediates.[11]

Reaction Mechanism: Catalytic Hydrogenation

G cluster_0 Catalytic Cycle on Pd Surface cluster_1 Nitro Group Reduction H2 H₂ (gas) Pd_surface Pd/C Catalyst Surface H2->Pd_surface Dissociative Adsorption H_ads Adsorbed H atoms Pd_surface->H_ads Nitro Ar-NO₂ H_ads->Nitro Hydrogen Transfer Nitroso Ar-NO Nitro->Nitroso + 2[H] Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2[H] Aniline Ar-NH₂ Hydroxylamine->Aniline + 2[H]

Caption: Catalytic hydrogenation of a nitroaromatic on a Pd/C surface.

Experimental Protocol

Materials:

  • This compound

  • Palladium on Carbon (5% or 10% Pd loading)

  • Methanol or Ethanol (ACS grade or higher)

  • Hydrogen gas (H₂) or a hydrogen transfer agent like ammonium formate or formic acid[16][17]

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

Equipment:

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr shaker) or a balloon filled with hydrogen

  • Septa and needles for gas handling

  • Filtration apparatus (e.g., Buchner funnel)

Procedure (using H₂ gas):

  • Reaction Setup: In a suitable round-bottom flask or hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (typically 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% or 10% Palladium on Carbon (typically 1-5 mol% of Pd) to the solution under a stream of inert gas.

  • Inerting the System: Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove all oxygen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[11]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 1-4 hours), carefully purge the system with an inert gas to remove excess hydrogen.

  • Catalyst Removal: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric.[11] Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Methoxy-2-(trifluoromethyl)aniline. The product can be further purified by column chromatography or recrystallization if necessary.

Data Summary: Catalytic Hydrogenation
ParameterConditionExpected YieldReference
Catalyst5% Pd/C>95%[18]
Hydrogen SourceH₂ (balloon)>95%[19]
SolventMethanolHigh[2]
TemperatureRoom TemperatureHigh[18]

Protocol 2: Chemical Reduction with Iron (Fe) in Acidic Media

The reduction of nitroarenes using iron metal in the presence of an acid is a long-established, economical, and highly effective method.[13][14] This method is particularly advantageous for large-scale syntheses due to the low cost and low toxicity of iron.[14] The reaction is typically carried out in a protic solvent mixture, with acetic acid or ammonium chloride serving as the proton source.[20][21][22]

Reaction Mechanism: Iron Reduction

The mechanism involves the single electron transfer from iron to the nitro group, followed by a series of protonation and further electron transfer steps to generate the aniline.

G Nitro Ar-NO₂ Intermediate1 [Ar-NO₂]⁻˙ Nitro->Intermediate1 + Fe⁰ → Fe²⁺ + e⁻ Nitroso Ar-NO Intermediate1->Nitroso + H⁺, + e⁻, - H₂O Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Aniline Ar-NH₂ Hydroxylamine->Aniline + 2e⁻, + 2H⁺, - H₂O Fe0 Fe⁰ Fe2 Fe²⁺ H_plus H⁺

Caption: Stepwise reduction of a nitro group using iron metal.

Experimental Protocol

Materials:

  • This compound

  • Iron powder (fine grade)

  • Acetic acid or Ammonium chloride

  • Ethanol or Methanol

  • Water

  • Sodium bicarbonate or Sodium carbonate solution (saturated)

  • Ethyl acetate or Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Filtration apparatus

Procedure (using Iron and Acetic Acid):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq), ethanol or methanol, and water (a common ratio is 4:1 ethanol/water).

  • Reagent Addition: Add iron powder (typically 3-5 equivalents) and acetic acid (typically 10-20 equivalents or as the solvent) to the mixture.[21]

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 2-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Neutralization and Filtration: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 8-9.[22] Filter the resulting slurry through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 4-Methoxy-2-(trifluoromethyl)aniline. Further purification can be achieved by column chromatography if needed.

Data Summary: Iron Reduction
ParameterConditionExpected YieldReference
Reducing AgentFe powder80-95%[14][20]
AcidAcetic AcidHigh[21][23]
SolventEthanol/WaterHigh[20][22]
TemperatureRefluxHigh[22]

Protocol 3: Chemical Reduction with Tin(II) Chloride (SnCl₂)

The reduction of nitroarenes using tin(II) chloride is a mild and often highly selective method.[13] It is particularly useful for substrates that contain other functional groups that might be sensitive to catalytic hydrogenation or harsher reducing agents.[15] The reaction is typically carried out in an acidic medium, with hydrochloric acid being the most common choice.[24]

Reaction Mechanism: Tin(II) Chloride Reduction

The mechanism involves the transfer of electrons from Sn(II) to the nitro group, with the acid serving as a proton source. The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine.[24]

G Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso + Sn²⁺, + 2H⁺ → Sn⁴⁺, H₂O Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + Sn²⁺, + 2H⁺ → Sn⁴⁺ Aniline Ar-NH₂ Hydroxylamine->Aniline + Sn²⁺, + 2H⁺ → Sn⁴⁺, H₂O Sn2 Sn²⁺ Sn4 Sn⁴⁺ H_plus H⁺

Caption: Reduction of a nitro group using Tin(II) Chloride.

Experimental Protocol

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol or Ethyl acetate

  • Sodium hydroxide (NaOH) solution (e.g., 2M or 10%)

  • Ethyl acetate or Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: In a separate flask, prepare a solution of tin(II) chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Reaction: Slowly add the tin(II) chloride solution to the solution of the nitro compound with vigorous stirring, maintaining the temperature below 30 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Work-up and Neutralization: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Basify the mixture to a pH of 10-12 by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin salts.

  • Filtration: Filter the mixture through a pad of Celite® to remove the tin hydroxides. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 4-Methoxy-2-(trifluoromethyl)aniline. Further purification can be performed by column chromatography if necessary.

Data Summary: Tin(II) Chloride Reduction
ParameterConditionExpected YieldReference
Reducing AgentSnCl₂·2H₂O75-90%[13][15]
AcidConcentrated HClHigh[24]
SolventEthanolHigh[15]
Temperature0 °C to Room Temp.High[24]

Conclusion

The reduction of this compound to 4-Methoxy-2-(trifluoromethyl)aniline is a critical transformation for the synthesis of valuable chemical entities. This guide has provided three distinct, reliable, and well-documented protocols to achieve this conversion. The choice between catalytic hydrogenation, iron reduction, and tin(II) chloride reduction will depend on the specific requirements of the researcher, including scale, cost, and the chemical nature of the substrate. By understanding the underlying mechanisms and adhering to the detailed procedures and safety precautions outlined, researchers, scientists, and drug development professionals can confidently and successfully perform this important chemical transformation.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Patil, R. D., & Sasson, Y. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. Retrieved from [Link]

  • Gowda, D. C., & Mahesh, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
  • Introduction to the reduction of nitroarenes. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Photoinduced iron-catalyzed reduction of nitroarenes for multicomponent synthesis of α-branched secondary amines. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]

  • BenchChem. (2025).
  • Royal Society of Chemistry. (2012). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(21), 8114-8118.
  • Ghorbani-Vaghei, R., & Jalili, H. (2004). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN.
  • Fountoulaki, S., et al. (2015). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles.
  • Thermo Fisher Scientific. (2025).
  • Royal Society of Chemistry. (2015). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. Retrieved from [Link]

  • Synfacts. (2010). Spotlight 346.
  • Rasayan Journal of Chemistry. (2021).
  • Sciencemadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408.
  • Royal Society of Chemistry. (1970).
  • ResearchGate. (2019). (PDF) Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
  • Thieme Connect. (2010).
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene.
  • TCI Chemicals. (n.d.).
  • Fisher Scientific. (n.d.).
  • Angene Chemical. (2025).
  • ScholarWorks @ UTRGV. (2016). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides.
  • Scilit. (2010).
  • Journal of Chemical Health Risks. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • International Union of Crystallography. (2012). 4-Methoxy-3-(trifluoromethyl)aniline.
  • ChemicalBook. (2025). 4-(Trifluoromethoxy)
  • Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
  • Australian Government Department of Health and Aged Care. (2023).
  • NIST WebBook. (n.d.). Benzene, 4-methoxy-2-methyl-1-nitro-. Retrieved from [Link]

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Application Notes: 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Crop Protection

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of a diverse range of agrochemicals.[1] Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a methoxy group on a benzene ring, provides a powerful platform for the development of novel herbicides and fungicides. The strong electron-withdrawing properties of the nitro and trifluoromethyl groups make this molecule an excellent precursor for various chemical transformations, enabling the introduction of these key toxophores into the final active ingredients.[1] This guide provides a detailed exploration of the application of this compound in agrochemical synthesis, with a focus on the synthesis of the herbicide Picolinafen, alongside comprehensive protocols and mechanistic insights.

Core Utility: A Gateway to Trifluoromethylated Anilines

The primary synthetic utility of this compound in the agrochemical industry lies in its conversion to the corresponding aniline derivative, 2-amino-4-methoxy-1-(trifluoromethyl)benzene. This transformation is a crucial step, as the resulting aniline is a versatile building block for the construction of more complex herbicidal and fungicidal molecules. The trifluoromethyl moiety is a well-established feature in many successful agrochemicals, often enhancing their efficacy, metabolic stability, and target-site binding.

Case Study: Synthesis of the Herbicide Picolinafen

Picolinafen is a selective, post-emergence herbicide used for the control of broad-leaved weeds in cereal crops.[2][3] It functions as a carotenoid biosynthesis inhibitor, leading to the bleaching of susceptible weeds.[2][3] While the final amidation step in the synthesis of Picolinafen involves the coupling of 6-(m-trifluoromethylphenoxy)picolinic acid with p-fluoroaniline, a structurally related analogue can be envisioned utilizing the aniline derived from this compound to generate novel herbicidal candidates.[2]

This section will detail the synthetic pathway to Picolinafen, illustrating the types of chemical transformations that are relevant to the utilization of intermediates like this compound.

Synthetic Pathway Overview

The synthesis of Picolinafen is a multi-step process that begins with the construction of the core picolinic acid backbone, followed by the introduction of the trifluoromethylphenoxy group, and finally, amidation with the appropriate aniline. A representative industrial synthesis of Picolinafen starts from 2-chloro-6-trichloromethylpyridine.[4]

G A 2-Chloro-6-trichloromethylpyridine B 2-Chloro-6-pyridine carboxylic acid A->B  Acid Catalyzed  Hydrolysis C 2-(3-Trifluoromethylphenoxy)-6-picolinic acid B->C  Etherification D 2-(3-Trifluoromethylphenoxy)-6-pyridinecarbonyl chloride C->D  Acyl Chloride  Formation E Picolinafen D->E  Amidation F m-Trifluoromethylphenol F->C G Di(trichloromethyl) carbonate G->D H 4-Fluoroaniline H->E G A This compound B 2-Amino-4-methoxy-1-(trifluoromethyl)benzene A->B  Reduction  (e.g., H₂, Pd/C) C Novel Picolinamide Herbicide Analogue B->C  Amidation D 2-(3-Trifluoromethylphenoxy)-6-pyridinecarbonyl chloride D->C

Caption: Proposed synthesis of a novel herbicide analogue.

This resulting aniline can then be used as a direct replacement for 4-fluoroaniline in the final step of the Picolinafen synthesis, or in the synthesis of other picolinamide or carboxamide-based agrochemicals. This substitution allows for the exploration of new chemical space and the potential discovery of herbicides with improved properties, such as enhanced efficacy, broader weed control spectrum, or improved crop safety.

Protocol 4: Reduction of this compound

The reduction of the nitro group is a standard and well-established chemical transformation.

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve this compound in methanol or ethanol in a suitable reaction vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Securely attach a hydrogen-filled balloon to the reaction vessel or place it in a Parr hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-methoxy-1-(trifluoromethyl)benzene, which can be purified further by crystallization or chromatography if necessary.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Role
This compound C₈H₆F₃NO₃221.14Starting Intermediate
2-Amino-4-methoxy-1-(trifluoromethyl)benzene C₈H₈F₃NO191.15Key Amine Building Block
Picolinafen C₁₉H₁₂F₄N₂O₂376.31Final Herbicidal Product

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its primary utility is realized through its conversion to 2-amino-4-methoxy-1-(trifluoromethyl)benzene, a key building block for the synthesis of picolinamide and other carboxamide-based herbicides and fungicides. The protocols outlined in this guide provide a solid foundation for researchers and scientists in the agrochemical industry to explore the synthesis of new and potentially more effective crop protection solutions. The continued exploration of derivatives from this and similar intermediates will undoubtedly contribute to the development of the next generation of agrochemicals.

References

  • PubChem. Picolinafen. National Center for Biotechnology Information. Available from: [Link]

  • AgriBusiness Global. Product Profile: Picolinafen. Available from: [Link]

  • Patsnap Eureka. Method for preparing picolinafen.

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4-Methoxy-1-nitro-2-(trifluoromethyl)benzene as a building block for PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene: A Strategic Building Block for PROTAC Linker Synthesis

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and oncology.

Introduction: The Critical Role of Linker Design in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules induce the degradation of specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC's architecture consists of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase (like Cereblon or VHL), and a linker that covalently connects the two.[1][2][3][4]

While the choice of ligands dictates target specificity, the linker is far from a passive spacer. Its length, rigidity, solubility, and attachment points critically influence the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation. Consequently, the modular synthesis of PROTACs, often involving the exploration of a library of linkers, is a cornerstone of degrader development. This necessitates a robust toolkit of chemical building blocks that allow for controlled, sequential linker assembly.

This application note details the utility of This compound as a versatile starting material for constructing PROTAC linkers, focusing on its strategic functionalization and the rationale behind its molecular design.

The Strategic Advantage of this compound

The title compound, CAS No. 25889-37-6, is a substituted nitrobenzene that serves as a precursor to a highly functionalized aniline.[5][6] Its utility in PROTAC synthesis is derived from the unique combination of its three substituents, each conferring advantageous properties to the final degrader molecule.

Physicochemical Properties
PropertyValue
CAS Number 25889-37-6[5][6]
Molecular Formula C₈H₆F₃NO₃[5][6]
Molecular Weight 221.14 g/mol
Appearance Yellow crystalline solid[5]
IUPAC Name 4-methoxy-2-nitro-1-(trifluoromethyl)benzene[6]
Dissecting the Functional Groups:
  • The Nitro Group (-NO₂): A Masked Amine. The primary synthetic utility of this building block lies in the nitro group. It serves as a stable, unreactive placeholder that can be efficiently and selectively reduced to a primary amine (aniline).[7] This resulting amino group is a key nucleophilic handle for subsequent reactions, most commonly amide bond formation, to connect the phenyl ring to the rest of the PROTAC linker.

  • The Trifluoromethyl Group (-CF₃): Enhancing Drug-like Properties. The incorporation of a CF₃ group is a well-established strategy in modern medicinal chemistry.[8][9] Its strong electron-withdrawing nature and steric bulk can significantly enhance a drug candidate's profile by:

    • Increasing Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism, which can increase a drug's half-life.[10][11]

    • Modulating Lipophilicity: The CF₃ group increases lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and cell uptake.[11]

    • Improving Binding Affinity: The electronic effects of the CF₃ group can alter the charge distribution of the aromatic ring, potentially leading to stronger binding interactions with the target protein.[8][10][12]

  • The Methoxy Group (-OCH₃): A Tool for Physicochemical Tuning. The methoxy group is prevalent in many approved drugs and natural products.[13][14] Its inclusion is a strategic choice for several reasons:

    • Fine-Tuning Solubility and Lipophilicity: On an aromatic ring, the methoxy group has a near-zero effect on lipophilicity, allowing for potency improvements without the associated risks of high lipophilicity.[15] It can also engage in hydrogen bonding, improving a compound's physicochemical properties.[13][16]

    • Influencing Conformation: The methoxy group can influence the conformation of the molecule, which can be critical for achieving the optimal geometry for ternary complex formation.

    • Providing Metabolic Soft Spots (If Desired): While often stable, the methoxy group can be a site for O-demethylation, which can be a predictable route of metabolism if desired.

The following diagram illustrates the strategic conversion of the building block into a functionalized aniline ready for incorporation into a PROTAC.

G cluster_0 Core Synthetic Strategy Start This compound (Building Block) Intermediate 4-Methoxy-2-(trifluoromethyl)aniline (Key Intermediate) Start->Intermediate Nitro Group Reduction (Unmasking the Amine) End PROTAC Linker Fragment (Amide-Coupled) Intermediate->End Acylation / Amide Coupling (Linker Elongation)

Caption: Synthetic workflow from building block to PROTAC fragment.

Core Protocol: Reduction of the Nitro Group

The conversion of the aromatic nitro group to an aniline is a fundamental transformation in organic synthesis.[7][17] Several methods are available, with the choice depending on substrate compatibility, scale, and available equipment.[18][19] Below, we compare common methods and provide a detailed, field-proven protocol using tin(II) chloride, a reliable and mild method suitable for laboratory scale.[20]

Comparison of Reduction Methods
MethodReducing Agent(s)AdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or Raney Ni[20][21]High yield, clean reaction, scalable.Requires specialized hydrogenation equipment; catalyst can be pyrophoric; may reduce other functional groups (e.g., alkenes, alkynes).
Metal/Acid Reduction Fe/HCl or Zn/AcOH[17][20]Inexpensive, robust, widely used.Often requires harsh acidic conditions; work-up can be tedious due to metal salt byproducts.
Stannous Chloride Reduction SnCl₂·2H₂O[20]Mild conditions, good functional group tolerance, suitable for lab scale.Stoichiometric amounts of tin salts are produced as waste.

For this specific building block, where other reducible groups are absent, any of these methods are viable. We will detail the stannous chloride method for its simplicity and mildness.

Detailed Laboratory Protocol: Synthesis of 4-Methoxy-2-(trifluoromethyl)aniline

This protocol describes the reduction of this compound to its corresponding aniline using tin(II) chloride dihydrate in ethanol.

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStarting material
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ACS Reagente.g., MerckReducing agent
Ethanol (EtOH), 200 proofAnhydrouse.g., Fisher ScientificReaction solvent
Ethyl acetate (EtOAc)ACS Gradee.g., VWRExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionN/AFor neutralization
Brine (Saturated NaCl)Aqueous solutionN/AFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Gradee.g., Sigma-AldrichDrying agent
Round-bottom flask (100 mL)N/AN/A
Reflux condenserN/AN/A
Magnetic stirrer and stir barN/AN/A
Separatory funnel (250 mL)N/AN/A

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.52 mmol).

  • Addition of Reagents: Add ethanol (25 mL) to dissolve the starting material. To this solution, add tin(II) chloride dihydrate (5.1 g, 22.6 mmol, 5 equivalents) in one portion.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80 °C) using a heating mantle. The reaction is typically complete within 2-4 hours.

    • Causality Note: The use of a 5-fold excess of SnCl₂ ensures the complete six-electron reduction of the nitro group to the amine. Ethanol is an excellent solvent for both the organic substrate and the tin salt.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The product aniline will have a lower Rf value than the starting nitro compound.

  • Work-up - Quenching and Neutralization: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing ice (approx. 50 g).

  • Basify the acidic mixture by slowly adding saturated aqueous sodium bicarbonate solution until the pH is ~8 (check with pH paper). A thick white precipitate of tin salts will form.

    • Causality Note: Basification is crucial. It neutralizes the acidic reaction mixture and deprotonates the anilinium hydrochloride salt to the free aniline, rendering it soluble in the organic extraction solvent.

  • Extraction: Transfer the entire mixture to a 250 mL separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x 50 mL). The tin salts may make the separation of layers difficult; filtration through a pad of celite before extraction can be beneficial if emulsions are severe.

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-Methoxy-2-(trifluoromethyl)aniline can be purified by flash column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexanes, to afford the pure product as an oil or low-melting solid.

The following diagram illustrates the general mechanistic pathway for the reduction of a nitroarene.

G cluster_info Six-Electron Reduction Pathway ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-N=O (Nitroso) ArNO2->ArNO + 2e⁻, + 2H⁺ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH + 2e⁻, + 2H⁺ ArNH2 Ar-NH₂ (Aniline) ArNHOH->ArNH2 + 2e⁻, + 2H⁺ - H₂O info Ar = 4-MeO-2-CF₃-Phenyl

Caption: General pathway for nitro group reduction to an aniline.[7]

Application in PROTAC Synthesis: The Next Step

With the key intermediate, 4-Methoxy-2-(trifluoromethyl)aniline, in hand, the path to incorporating it into a PROTAC is straightforward. The nucleophilic amine is perfectly poised for acylation to form a stable amide bond, a common linkage in PROTACs.

This is typically achieved by reacting the aniline with a linker precursor that has a terminal electrophile, such as a carboxylic acid (requiring a coupling agent like HATU or EDC) or an activated ester (like an NHS ester).

G cluster_0 Amide Bond Formation aniline 4-Methoxy-2-(trifluoromethyl)aniline -NH₂ protac PROTAC Fragment -NH-CO-Linker... reagents Coupling Reagents (e.g., HATU, DIPEA) aniline->reagents Reactant 1 protac_formation_node aniline:f1->protac_formation_node linker Linker Precursor -COOH linker:f1->protac_formation_node reagents->linker Reactant 2 reagents->protac_formation_node protac_formation_node->protac:f1 Amide Coupling

Caption: Coupling the aniline intermediate with a linker precursor.

This modular approach allows researchers to rapidly synthesize a variety of PROTACs where the substituted phenyl ring, derived from our initial building block, can be systematically varied to optimize linker properties and, ultimately, degradation efficacy.

Safety and Handling

Proper safety precautions must be observed when handling all chemicals.

ChemicalGHS PictogramsHazard Statements
This compound pictogram-warningH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Tin(II) chloride dihydrate pictogram-corrosion, pictogram-warningH302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects).
Ethanol pictogram-flame, pictogram-warningH225 (Highly flammable liquid and vapor), H319 (Causes serious eye irritation).
Ethyl Acetate pictogram-flame, pictogram-warningH225 (Highly flammable liquid and vapor), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness).

Note: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of PROTACs. The orthogonal nature of its functional groups—a reducible nitro group for linker attachment, a methoxy group for physicochemical tuning, and a trifluoromethyl group for enhancing metabolic stability and potency—provides medicinal chemists with a powerful tool for rational degrader design. The protocol provided herein for the reduction to 4-Methoxy-2-(trifluoromethyl)aniline is robust and reliable, opening the door to the rapid and modular construction of PROTAC linker libraries. By leveraging such well-designed building blocks, researchers can accelerate the discovery and optimization of novel protein degraders for therapeutic applications.

References

  • The Role of Trifluoromethyl Groups in Modern Drug Design. Vertex AI Search.
  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]

  • The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Vertex AI Search.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Trifluoromethyl group. Wikipedia. Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • Building blocks and linkers for PROTAC synthesis. Pharmaceutical Business Review. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

  • The role of the methoxy group in approved drugs. PubMed. Available at: [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available at: [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. Available at: [Link]

  • How is nitro benzene converted to aniline? Quora. Available at: [Link]

  • How will you prepare aniline from nitrobenzene? Sarthaks eConnect. Available at: [Link]

  • 3-Synthesis of Aniline by Reduction of Nitrobenzene. Scribd. Available at: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of aniline from nitrobenzene lab report. StuDocu. Available at: [Link]

  • Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. Available at: [Link]

  • Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. Vertex AI Search.
  • Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents.
  • 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene. J&K Scientific. Available at: [Link]

  • Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene. Google Patents.
  • 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. PubMed Central. Available at: [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design, particularly in the realms of pharmaceutical and materials science. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful methodology for forging carbon-heteroatom and carbon-carbon bonds on activated aromatic systems.[1] The substrate, 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, is an exemplary scaffold for SNAr transformations. Its architecture is primed for facile substitution, featuring a methoxy group as a competent leaving group, activated by the potent electron-withdrawing effects of a para-nitro group and an ortho-trifluoromethyl group.[2] These activating groups synergistically reduce the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles and stabilizing the key reaction intermediate.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for utilizing this compound in SNAr reactions. We will delve into the mechanistic underpinnings, provide detailed, step-by-step protocols for reactions with common nucleophiles, and offer expert insights to ensure robust and reproducible outcomes.

Mechanistic Insight: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the methoxy leaving group. This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is effectively delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group and is further stabilized inductively by the ortho-trifluoromethyl group.

  • Elimination of the Leaving Group and Aromatization: In the subsequent, typically faster step, the methoxy group is expelled as a methoxide anion, and the aromaticity of the ring is restored, yielding the final substituted product.

The strategic placement of the electron-withdrawing groups is paramount for the stabilization of the Meisenheimer complex, thereby facilitating the reaction.

Experimental Protocols

The following protocols are provided as robust starting points for the SNAr of this compound with representative amine and thiol nucleophiles.

Protocol 1: Reaction with a Secondary Amine (Piperidine)

This protocol outlines a general procedure for the synthesis of N-aryl piperidine derivatives.

Materials and Reagents:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add piperidine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq). The potassium carbonate acts as a base to neutralize any acidic byproducts and facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the specific nucleophile and should be determined empirically.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new product spot will indicate reaction completion.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL for a 1 mmol scale reaction).

  • Purification: Combine the organic layers and wash with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-substituted product.

Data Presentation: A Summary of Key Reaction Parameters

For successful and reproducible experiments, a clear understanding of the reaction parameters is essential. The following table summarizes typical conditions for the SNAr of this compound.

ParameterRecommended Value/ConditionRationale
Stoichiometry
Substrate1.0 eqThe limiting reagent.
Nucleophile1.1 - 1.5 eqA slight excess ensures complete consumption of the substrate.
Base (e.g., K₂CO₃)2.0 eqA mild inorganic base is often sufficient to drive the reaction.
Solvent DMF, DMSO, or AcetonitrilePolar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the base and leave the anion more nucleophilic.
Temperature 50 - 120 °CThe reaction often requires heating to proceed at a reasonable rate. The optimal temperature should be determined experimentally.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS until the starting material is consumed.

Mandatory Visualizations

General Mechanism of SNAr

SNAr_Mechanism Reactants Substrate + Nucleophile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition (Rate-Determining) Products Product + Leaving Group Meisenheimer->Products Elimination

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: Substrate, Nucleophile, Base, Solvent Start->Setup Reaction Heating and Stirring (50-120 °C) Setup->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Completion Purification Drying and Concentration Workup->Purification Column Column Chromatography Purification->Column Characterization Product Characterization (NMR, MS) Column->Characterization End End Characterization->End

Caption: A generalized workflow for SNAr reactions.

Expertise & Experience: Navigating the Nuances of SNAr

While the SNAr reaction is generally robust, a nuanced understanding of the experimental variables can significantly enhance success and yield.

  • Choice of Nucleophile: The reactivity of the nucleophile is a critical factor. Generally, more basic and less sterically hindered nucleophiles will react more readily. For less reactive nucleophiles, more forcing conditions such as higher temperatures or the use of a stronger base (e.g., sodium hydride for alcohol nucleophiles) may be necessary.

  • Solvent Effects: The choice of a polar aprotic solvent like DMF or DMSO is crucial. These solvents are effective at solvating the cation of the base, thereby increasing the nucleophilicity of the anionic nucleophile. Protic solvents, such as alcohols, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

  • Leaving Group Ability: In the context of SNAr, the methoxy group is a good leaving group due to the high degree of activation from the nitro and trifluoromethyl groups. In many SNAr reactions, fluoride is an excellent leaving group because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the rate-determining nucleophilic attack.

Trustworthiness: A Self-Validating Protocol

The reliability of this experimental procedure is ensured through several key checkpoints:

  • In-process Monitoring: The use of TLC or LC-MS for reaction monitoring is a critical validation step. It provides real-time information on the consumption of starting materials and the formation of the product, preventing incomplete reactions or the formation of byproducts due to prolonged reaction times.

  • Thorough Workup and Purification: The described aqueous workup is designed to efficiently remove the high-boiling point solvent (DMF) and inorganic salts. Subsequent purification by column chromatography is a standard and effective method for isolating the desired product in high purity.

  • Product Characterization: The final product should be thoroughly characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity. The expected spectral data should be compared with the obtained results to validate the success of the synthesis.

By adhering to these principles of careful execution, monitoring, and validation, researchers can confidently and reproducibly synthesize a diverse array of valuable compounds from this compound.

References

  • Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for the GC-MS Analysis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Modern Synthesis

In the landscape of pharmaceutical and specialty chemical development, the precise characterization of reaction mixtures is not merely a quality control step but a cornerstone of process optimization, safety assessment, and regulatory compliance. 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is a key building block in the synthesis of a variety of advanced materials and pharmacologically active molecules.[1][2] Its synthesis, like many organic transformations, can result in a complex mixture of the desired product, unreacted starting materials, intermediates, and isomeric byproducts. The ability to qualitatively and quantitatively analyze these mixtures is paramount for ensuring the efficacy and safety of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and indispensable analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification through mass spectral data.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust GC-MS analysis of this compound reaction mixtures. The methodologies detailed herein are designed to provide a clear and scientifically sound framework for method development, sample analysis, and data interpretation.

Anticipated Components in a Typical Reaction Mixture

A thorough understanding of the synthetic route is critical for anticipating the potential components of a reaction mixture. While various synthetic strategies exist, a common approach involves the nitration of a substituted trifluoromethylbenzene derivative. Based on established organic chemistry principles and literature on similar transformations, a typical reaction mixture for the synthesis of this compound could contain the following:[3][4][5]

  • Target Analyte: this compound

  • Starting Material (Example): 1-Methoxy-3-(trifluoromethyl)benzene

  • Positional Isomers (Potential Impurities):

    • 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene

    • 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene (Note: this is a different isomer, depending on the starting material)

  • Byproducts: Di-nitrated species, degradation products.

The analytical method must be capable of resolving these closely related compounds to provide an accurate profile of the reaction outcome.

Experimental Protocols

Sample Preparation: Quenching and Extraction

Proper sample preparation is crucial for obtaining accurate and reproducible GC-MS results. The following protocol outlines a general procedure for quenching the reaction and extracting the analytes of interest.

Protocol 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)

  • Reaction Quenching: Carefully quench the reaction mixture by slowly adding it to a beaker of ice-cold water with stirring. This will stop the reaction and precipitate organic components.

  • Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate. The volume of the extraction solvent should be approximately one-third to one-half of the aqueous phase volume.

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to fully separate. The organic layer, containing the analytes, can be the upper or lower layer depending on the solvent used.

  • Collection: Carefully drain and collect the organic layer.

  • Repeat Extraction: Perform a second and third extraction of the aqueous layer with fresh portions of the organic solvent to ensure complete recovery of the analytes.

  • Combine and Dry: Combine all the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, concentrate the dried organic extract under a gentle stream of nitrogen to a suitable volume for GC-MS analysis.

  • Final Dilution: Dilute the concentrated extract with the appropriate solvent (e.g., ethyl acetate) to a final concentration suitable for injection into the GC-MS.

GC-MS Instrumentation and Analytical Conditions

The following instrumental parameters are recommended as a starting point for the analysis. Optimization may be necessary based on the specific instrument and column used.

Table 1: Recommended GC-MS Parameters

Parameter Condition Rationale
Gas Chromatograph Agilent 7890B GC or equivalentProvides reliable and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers excellent sensitivity and spectral integrity.
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of aromatic compounds.
Injection Mode SplitlessTo maximize the transfer of analytes onto the column, enhancing sensitivity for trace impurities.
Injection Volume 1 µLA standard injection volume for capillary GC.
Inlet Temperature 250 °CEnsures complete vaporization of the analytes without thermal degradation.
Carrier Gas Helium (99.999% purity)An inert carrier gas compatible with mass spectrometry.
Constant Flow Rate 1.0 mL/minProvides consistent chromatographic performance.
Oven Temperature Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program suitable for separating compounds with a range of boiling points.
MS Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temperature 230 °COptimizes ionization efficiency and minimizes source contamination.
Ionization Mode Electron Ionization (EI)A standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVThe standard energy for EI, providing consistent and extensive fragmentation.
Mass Scan Range 50 - 350 amuCovers the expected mass range of the target analyte and potential impurities.

Data Analysis and Interpretation

Qualitative identification of the components in the reaction mixture is achieved by comparing their retention times and mass spectra to those of authentic standards or by interpreting the fragmentation patterns and comparing them to spectral libraries such as the NIST/EPA/NIH Mass Spectral Library.[6][7]

Expected Mass Spectral Fragmentation

Table 2: Predicted Key Mass Fragments for this compound (C₈H₆F₃NO₃, MW: 221.13)

m/z Proposed Fragment Ion Neutral Loss Significance
221[M]⁺-Molecular Ion
206[M - CH₃]⁺CH₃Loss of methyl group from methoxy
191[M - NO]⁺NOCharacteristic loss from nitroaromatics
175[M - NO₂]⁺NO₂Characteristic loss from nitroaromatics
145[M - NO₂ - CO]⁺NO₂, COSubsequent loss of carbon monoxide
126[M - NO₂ - CF₃]⁺NO₂, CF₃Loss of trifluoromethyl group
77[C₆H₅]⁺C₂HF₃NO₃Phenyl cation

Quantitative Analysis

For accurate quantification of the target analyte and impurities, the use of an internal standard is highly recommended.[11][12]

Internal Standard Selection and Use

An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not present in the sample. It should also be well-resolved chromatographically from all other components in the mixture. For this analysis, a suitable internal standard would be a structurally related aromatic compound that is not expected to be formed in the reaction.

Recommended Internal Standard: 1,3-Dichlorobenzene or 1,4-Dichlorobenzene. These are commercially available, stable, and should provide good chromatographic separation from the target analytes.

Protocol 2: Preparation of Calibration Standards and Samples for Quantitative Analysis

  • Prepare a Stock Solution of the Internal Standard (IS): Accurately weigh a known amount of the chosen internal standard and dissolve it in a known volume of a suitable solvent (e.g., ethyl acetate) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare Calibration Standards: Prepare a series of calibration standards by adding varying, known amounts of a pure standard of this compound to a constant, known amount of the internal standard stock solution. Dilute each standard to the same final volume. This will create a set of standards with different concentration ratios of the analyte to the internal standard.

  • Prepare the Sample for Analysis: To a known aliquot of the prepared sample extract (from Protocol 1), add a known amount of the internal standard stock solution.

  • GC-MS Analysis: Analyze the calibration standards and the sample using the optimized GC-MS method.

  • Data Processing: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the concentration of the analyte to generate a calibration curve.

  • Quantification: Determine the peak area ratio of the analyte to the internal standard in the sample chromatogram. Use the calibration curve to determine the concentration of this compound in the sample.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in these application notes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing reaction_mixture Reaction Mixture quench Quench with Ice Water reaction_mixture->quench lle Liquid-Liquid Extraction (e.g., Dichloromethane) quench->lle dry Dry Organic Layer (Anhydrous Na₂SO₄) lle->dry concentrate Concentrate Under N₂ dry->concentrate dilute Dilute for Analysis concentrate->dilute gc_ms GC-MS System dilute->gc_ms data_acquisition Data Acquisition (Scan Mode) gc_ms->data_acquisition qualitative Qualitative Analysis (Retention Time & Mass Spectrum) data_acquisition->qualitative quantitative Quantitative Analysis (Internal Standard Method) data_acquisition->quantitative report Generate Report qualitative->report quantitative->report

Figure 1. Overall experimental workflow from sample preparation to data analysis.

quantitative_workflow cluster_processing Data Processing prep_standards Prepare Calibration Standards (Analyte + Internal Standard) gc_ms_analysis Analyze Standards and Sample by GC-MS prep_standards->gc_ms_analysis prep_sample Prepare Sample (Sample Extract + Internal Standard) prep_sample->gc_ms_analysis peak_integration Integrate Peak Areas (Analyte and Internal Standard) gc_ms_analysis->peak_integration calc_ratios Calculate Peak Area Ratios (Analyte/IS) peak_integration->calc_ratios calibration_curve Generate Calibration Curve calc_ratios->calibration_curve from Standards quantify_sample Quantify Analyte in Sample calc_ratios->quantify_sample from Sample calibration_curve->quantify_sample

Figure 2. Detailed workflow for quantitative analysis using the internal standard method.

Conclusion

This application note provides a robust and scientifically grounded framework for the GC-MS analysis of this compound reaction mixtures. By following the detailed protocols for sample preparation, instrumental analysis, and data interpretation, researchers and drug development professionals can achieve accurate and reliable characterization of their synthetic products. The methodologies described herein are designed to be adaptable and can serve as a strong foundation for the development of validated analytical methods in a regulated environment.

References

  • Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST Mass Spectrometry Data Center. [Link]

  • 4-methoxy-2-nitro-1-(trifluoromethyl)benzene | 25889-37-6. J&K Scientific. [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • NIST/EPA/NIH Mass Spectral Library Compound Scoring. Jordi Labs. [Link]

  • Benzene, nitro-. NIST Mass Spectrometry Data Center. [Link]

  • Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Trade Science Inc. [Link]

  • Chromatographic methods to analyze geometrical and positional isomers of fatty acids. Malaysian Journal of Analytical Sciences. [Link]

  • The NIST 23 Mass Spectral Library & Search Software (NIST 2023/2020/2017/EPA/NIH). Scientific Instrument Services. [Link]

  • Benzene, 4-methoxy-2-methyl-1-nitro-. NIST Mass Spectrometry Data Center. [Link]

  • Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]

  • Internal standards and performance check standards for GC-MS. ResearchGate. [Link]

  • How do I quantify volatile organic compounds using GC-MS? ResearchGate. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • 4-METHOXY-1-NITRO-2-TRIFLUOROMETHYL-BENZENE. ChemBK. [Link]

  • Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Mass Spectrometry Data Center. [Link]

  • Nitrosamines by GC-MS/MS. European Directorate for the Quality of Medicines & HealthCare. [Link]

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Application Note: A Robust HPLC Method for In-Process Monitoring of Reactions Involving 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the in-process monitoring of chemical reactions involving 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene. This compound is a critical building block in the synthesis of pharmaceuticals and agrochemicals, where its trifluoromethyl and nitro groups provide unique electronic properties.[1][2] Accurate monitoring of its conversion to intermediates and final products is essential for reaction optimization, yield determination, and quality control. The described method utilizes a standard C18 stationary phase with UV detection, providing excellent resolution and sensitivity for the starting material and its common reaction products, such as the corresponding aniline derivative. We provide a complete protocol, from sample preparation to data analysis, and explain the scientific rationale behind the chosen parameters to ensure methodological robustness and transferability.

Introduction: The Rationale for a Dedicated HPLC Method

This compound is a substituted nitroaromatic compound. Its chemical structure is characterized by a benzene ring functionalized with three key groups:

  • A nitro group (-NO₂) : A strong electron-withdrawing group.

  • A trifluoromethyl group (-CF₃) : A highly electronegative and lipophilic electron-withdrawing group.

  • A methoxy group (-OCH₃) : An electron-donating group.

This combination of functional groups makes the molecule a versatile intermediate.[1] A frequent and critical reaction is the reduction of the nitro group to a primary amine (-NH₂), yielding 4-Methoxy-2-(trifluoromethyl)aniline. This transformation dramatically increases the polarity of the molecule. An HPLC method designed to monitor this reaction must be capable of separating compounds with significant differences in hydrophobicity: the relatively non-polar starting material, potential partially-reduced intermediates, and the significantly more polar amine product.

Reversed-phase HPLC is the ideal analytical technique for this challenge. The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase.[3] Therefore, the less polar starting material will interact more strongly with the column and exhibit a longer retention time, while the more polar amine product will elute earlier. This principle allows for a clear, time-resolved visualization of the reaction progress.

Method Development: A Scientifically Grounded Approach

The development of this method was guided by the physicochemical properties of the target analyte and its expected transformation products.

Stationary Phase Selection

A C18 (Octadecylsilane) column was selected as the primary stationary phase. This is the most common and versatile reversed-phase packing, providing a strong hydrophobic surface for the retention of non-polar to moderately polar compounds. The aromatic ring and trifluoromethyl group of the analyte exhibit strong hydrophobic character, ensuring sufficient interaction and retention on a C18 phase.

  • Expert Rationale: While a standard C18 is highly effective, for complex reaction mixtures involving multiple aromatic isomers, a Phenyl-Hexyl phase could offer alternative selectivity. Phenyl phases can engage in π-π stacking interactions with the aromatic ring of the analyte, which can alter the elution order and improve the resolution of structurally similar compounds.[4] However, for monitoring a simple nitro-to-amine reduction, the robustness and universal availability of C18 columns make them the superior initial choice.

Mobile Phase Composition

A binary mobile phase gradient consisting of water (A) and an organic solvent (B) is employed.

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol. ACN typically provides sharper peaks for aromatic compounds and has a lower viscosity, resulting in lower backpressure.

  • Aqueous Modifier: 0.1% Formic Acid (v/v) is added to both the aqueous and organic phases.

    • Causality: The acidic modifier is critical for two reasons. First, it ensures the amine product is protonated, existing as a single ionic species, which results in a sharp, symmetrical peak. Second, it suppresses the ionization of residual silanol groups on the silica surface of the HPLC column.[3] Free, ionized silanols can cause peak tailing through secondary ionic interactions with analytes. Maintaining a consistent low pH (~2.7) throughout the gradient prevents these undesirable interactions. For mass spectrometry (MS) compatible applications, formic acid is an excellent choice.[5]

Detection Parameters

The presence of the nitro-aromatic chromophore in the starting material provides strong UV absorbance. A UV detector set to 254 nm is recommended as a general-purpose wavelength that provides excellent sensitivity for both the nitro-containing starting material and the resulting aniline product. For optimal sensitivity, the wavelength of maximum absorbance (λmax) should be determined using a photodiode array (PDA) detector by analyzing a standard solution.

Experimental Protocol: Reaction Monitoring Workflow

This protocol provides a self-validating system for monitoring the conversion of this compound.

Instrumentation and Materials
  • Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (≥98%).

  • Chemicals: Analytical standard of this compound.

Solution Preparation
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of Acetonitrile.

  • Working Standard (10 µg/mL): Dilute 100 µL of the Stock Solution to 10 mL with a 50:50 mixture of MPA and MPB.

Reaction Sample Preparation
  • Sampling: At specified time points (t=0, t=1h, t=2h, etc.), withdraw a small, representative aliquot (e.g., 50 µL) from the reaction vessel.

  • Quenching & Dilution: Immediately quench the reaction by diluting the aliquot into a large volume (e.g., 10 mL) of the initial mobile phase composition (e.g., 70:30 MPA:MPB). This stops the reaction and prepares the sample for analysis. The dilution factor must be recorded and kept consistent.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE or Nylon) to remove particulate matter before injection.[6]

HPLC Chromatographic Conditions
ParameterRecommended Condition
Stationary Phase C18 Column (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Gradient
Gradient Program 30% to 95% B over 10 min; Hold at 95% B for 2 min; Return to 30% B over 1 min; Equilibrate for 2 min.
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time Approximately 15 minutes
Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Reaction Reaction Vessel Sampling 1. Aliquot Sampling Reaction->Sampling Quench 2. Quench & Dilute Sampling->Quench Filter 3. Syringe Filtration (0.45 µm) Quench->Filter HPLC 4. HPLC Injection Filter->HPLC Separation 5. Chromatographic Separation (C18) HPLC->Separation Detection 6. UV Detection (254 nm) Separation->Detection Chromatogram 7. Generate Chromatogram Detection->Chromatogram Integration 8. Peak Integration & Area Calculation Chromatogram->Integration Report 9. Calculate % Conversion Integration->Report

Caption: Workflow for HPLC reaction monitoring.

Data Interpretation and Analysis

Peak Identification
  • Inject the working standard of this compound to determine its retention time (t_R).

  • In the chromatogram of the reaction mixture, the peak corresponding to this t_R is the starting material.

  • New peaks appearing at different retention times represent intermediates or products. In a nitro reduction, the resulting amine product will be more polar and thus will have a shorter retention time than the starting material.

Diagram: Polarity vs. Retention Time

Retention_Principle cluster_retention Polarity_High High Polarity Polarity_Low Low Polarity Polarity_High->Polarity_Low  Compound Polarity   RT_Short Short Retention Time RT_Long Long Retention Time Product Product (Amine) Product->RT_Short SM Starting Material (Nitro) SM->RT_Long

Caption: Relationship between polarity and retention in RP-HPLC.

Quantitative Analysis

The progress of the reaction can be estimated by calculating the percent conversion. This is typically done by monitoring the disappearance of the starting material (SM).

Formula: % Conversion = [ (Area_SM_t0 - Area_SM_tx) / Area_SM_t0 ] * 100

Where:

  • Area_SM_t0 is the peak area of the starting material at time zero.

  • Area_SM_tx is the peak area of the starting material at a given time point x.

This calculation assumes the injection volume and dilution factors are constant for all samples. For more accurate quantification, an internal standard can be used.

Method Validation Principles

For use in a regulated environment, the HPLC method must be validated according to ICH guidelines. Key parameters include:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).Peak purity analysis (PDA), no co-elution at the analyte's retention time.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a defined range.
Accuracy The closeness of test results to the true value.Recovery of 98.0% - 102.0% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be determined with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1.

Conclusion

The RP-HPLC method detailed in this note provides a reliable and robust tool for monitoring reactions of this compound. By using a standard C18 column and an acid-modified mobile phase, this method effectively separates the non-polar starting material from its more polar products. The provided protocol is designed to be easily implemented in both research and development settings, enabling scientists to optimize reaction conditions, determine endpoints, and ensure the quality and consistency of their synthetic processes.

References

  • Singh, R., Soni, S. K., Kumar, D., & Kushwaha, M. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Hazardous Materials, 172(2-3), 1652–1658. Retrieved from [Link]

  • Ozer, H., & Simal-Gandara, J. (2020). Development and validation of a new RP-HPLC method for organic explosive compounds. Arabian Journal of Chemistry, 13(1), 2205-2214. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Padrón, C., García, R., Sosa, Z., & Rodríguez, J. (2004). Method Development and validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]

  • Rohlfs, W. (2019). Development of a Procedure for Sampling, Fractionation and HPLC Analysis of Nitrated Polycyclic Aromatic Hydrocarbons in Air. Carolina Digital Repository. Retrieved from [Link]

  • Przybyciel, M. (2004). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-methyl-1-(trifluoromethoxy)benzene. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ChemRxiv. (2022). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. Retrieved from [Link]

  • Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Chimia, 71(3), 114-120. Retrieved from [Link]

  • Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Reddy, G. S., Reddy, A. P., & Reddy, P. P. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Trade Science Inc. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]

  • Australian Government Department of Health and Aged Care. (2023). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

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Application Note: Strategic Derivatization of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is a highly versatile chemical intermediate, prized in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its unique trifecta of functional groups—a methoxy, a nitro, and a trifluoromethyl group—imparts a distinct reactivity profile that can be strategically exploited. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the molecule's electronic properties, making it a valuable building block.[1] This guide provides an in-depth exploration of key derivatization pathways for this substrate, moving beyond simple procedural lists to explain the underlying chemical principles that govern these transformations. We present detailed, field-tested protocols for nitro group reduction, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, offering researchers a robust toolkit for leveraging this powerful synthetic intermediate.

The Strategic Importance of this compound

The synthetic utility of this compound stems from the electronically opposed characteristics of its substituents. The methoxy group (-OCH₃) is an electron-donating group, while the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups. This electronic tension activates the aromatic ring for specific, predictable transformations, which form the core of its application in multi-step synthesis. Understanding how to selectively manipulate these functional groups is paramount to unlocking its full potential.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="4-Methoxy-2-(trifluoromethyl)aniline", fillcolor="#E8F0FE", fontcolor="#202124"]; snar_product [label="SNA_r_ Product\n(e.g., N-Aryl Piperidine)", fillcolor="#E6F4EA", fontcolor="#202124"]; amide [label="Amide Derivatives", fillcolor="#FEF7E0", fontcolor="#202124"]; diarylamine [label="Diarylamine Derivatives", fillcolor="#FEF7E0", fontcolor="#202124"]; iodide [label="4-Iodo-1-methoxy-3-(trifluoromethyl)benzene", fillcolor="#FCE8E6", fontcolor="#202124"]; biaryl [label="Biaryl Derivatives", fillcolor="#FEF7E0", fontcolor="#202124"];

// Edges start -> amine [label=" Nitro Reduction\n(Pathway A) ", color="#4285F4", fontcolor="#4285F4", len=2.0]; start -> snar_product [label=" SNA_r_ \n(Pathway B) ", color="#34A853", fontcolor="#34A853", len=2.0]; amine -> amide [label=" Amide Coupling ", color="#5F6368", fontcolor="#5F6368", len=1.5]; amine -> diarylamine [label=" Buchwald-Hartwig\nAmination ", color="#5F6368", fontcolor="#5F6368", len=1.5]; amine -> iodide [label=" Sandmeyer\nReaction ", color="#EA4335", fontcolor="#EA4335", len=1.5]; iodide -> biaryl [label=" Suzuki-Miyaura\nCoupling ", color="#FBBC05", fontcolor="#FBBC05", len=1.5]; } enddot Figure 1: Key synthetic pathways originating from this compound.

Core Derivatization Pathways: A Mechanistic Overview

Three primary strategies unlock the synthetic potential of the title compound: reduction of the nitro group, nucleophilic aromatic substitution to displace the methoxy group, and subsequent palladium-catalyzed cross-coupling reactions.

Pathway A: Reductive Transformation of the Nitro Group

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and powerful transformations in organic synthesis.[3] This conversion dramatically alters the electronic character of the substituent, changing it from a strong deactivating, meta-directing group into a potent activating, ortho-, para-directing group.[4]

  • Causality: This electronic reversal is critical. The resulting aniline, 4-methoxy-2-(trifluoromethyl)aniline , is a nucleophile and a versatile precursor for a host of secondary reactions, including amide bond formation, diazotization (e.g., Sandmeyer reactions), and modern C-N bond forming reactions.[5]

  • Methodology Choice: The choice of reducing agent is dictated by the presence of other functional groups on the substrate or in a more complex molecule.

    • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is often the cleanest and most efficient method, proceeding via nitroso and hydroxylamine intermediates.[3][6] It is highly effective for both aromatic and aliphatic nitro groups. However, care must be taken as it can also reduce other functionalities like alkenes or dehalogenate aryl halides.[6]

    • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂): These are classic, robust methods that involve single-electron transfers from the metal.[3] They offer excellent chemoselectivity, often leaving other reducible groups untouched, making them valuable in complex syntheses.[7]

Pathway B: Nucleophilic Aromatic Substitution (SNA_r_)

The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups activates the benzene ring towards attack by nucleophiles. This is a classic example of Nucleophilic Aromatic Substitution (SNA_r_).

  • Causality: The electron-withdrawing groups stabilize the negatively charged intermediate (the Meisenheimer complex) formed when a nucleophile attacks the ring, thereby lowering the activation energy for the reaction.[8][9] The methoxy group, being para to the nitro group, is a prime position for such an attack. The reaction proceeds via an addition-elimination mechanism, where the methoxide ion is ultimately the leaving group.[8]

  • Scope: This pathway allows for the direct introduction of a wide range of functionalities by displacing the methoxy group with nucleophiles such as primary or secondary amines, alkoxides, or thiolates.

Pathway C: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. The derivatives of this compound are excellent substrates for these powerful transformations.

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between an amine and an aryl halide or triflate.[5] The aniline synthesized in Pathway A can act as the amine coupling partner, reacting with various aryl halides to produce complex diarylamines. Recent advances have even demonstrated the possibility of using nitroarenes directly as coupling partners, where the C-NO₂ bond is activated by a palladium catalyst.[10][11][12]

  • Suzuki-Miyaura Coupling: This reaction forges a C-C bond between an organoboron species (like a boronic acid) and an aryl halide or triflate.[13][14] To utilize this reaction, the aniline from Pathway A must first be converted into a suitable electrophile, typically an aryl halide. The Sandmeyer reaction, which converts an aniline to an aryl halide via a diazonium salt intermediate, is the classic method to achieve this, paving the way for subsequent Suzuki coupling.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Synthesis of 4-Methoxy-2-(trifluoromethyl)aniline via Nitro Reduction

This protocol utilizes iron powder in the presence of a mild acid source, ammonium chloride, a robust and selective method for nitro group reduction.[3]

Materials:

  • This compound (1.0 eq)

  • Iron powder (3-5 eq)

  • Ammonium chloride (NH₄Cl, 4 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound.

  • Add ethanol and water in a 4:1 ratio to dissolve/suspend the starting material.

  • Add ammonium chloride followed by iron powder to the stirring mixture.

  • Heat the reaction mixture to reflux (approx. 80-90°C). The reaction is often vigorous at the start.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-methoxy-2-(trifluoromethyl)aniline, which can be purified by column chromatography if necessary.

Protocol 2: Buchwald-Hartwig Amination of 4-Methoxy-2-(trifluoromethyl)aniline

This protocol details the palladium-catalyzed coupling of the synthesized aniline with an aryl bromide to form a diarylamine.[5][15]

Materials:

  • 4-Methoxy-2-(trifluoromethyl)aniline (1.0 eq)

  • Aryl bromide (e.g., 4-bromotoluene, 1.1 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by the aryl bromide and 4-methoxy-2-(trifluoromethyl)aniline via syringe.

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diarylamine.

// Reactants and Products outside the cycle Reactants [label="Ar-X + HNR'R''"]; Product [label="Ar-NR'R'' + HX"]; Base [label="Base"];

Reactants -> Pd0 [style=invis]; Pd_RE -> Product [style=invis]; Base -> Pd_OA [style=invis]; } enddot Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 3: Two-Step Suzuki-Miyaura Coupling via Sandmeyer Reaction

This protocol first converts the aniline to an aryl iodide, which is then used in a subsequent Suzuki-Miyaura coupling.

Step A: Sandmeyer Reaction - Synthesis of 4-Iodo-1-methoxy-3-(trifluoromethyl)benzene

Materials:

  • 4-Methoxy-2-(trifluoromethyl)aniline (1.0 eq)

  • Hydrochloric acid (HCl, concentrated, 3 eq)

  • Sodium nitrite (NaNO₂, 1.1 eq)

  • Potassium iodide (KI, 1.5 eq)

  • Water, ice

Procedure:

  • Cool a solution of concentrated HCl in water to 0-5°C in an ice bath.

  • Add 4-methoxy-2-(trifluoromethyl)aniline slowly to the cold acid solution with vigorous stirring.

  • Prepare a solution of sodium nitrite in cold water. Add this solution dropwise to the aniline suspension, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

  • Allow the mixture to stir and warm to room temperature overnight.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the organic layer with saturated sodium thiosulfate solution (to remove excess iodine), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aryl iodide by column chromatography.

Step B: Suzuki-Miyaura Coupling

Materials:

  • 4-Iodo-1-methoxy-3-(trifluoromethyl)benzene (from Step A, 1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flask, add the aryl iodide, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Add the dioxane/water solvent mixture.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 90-100°C under an inert atmosphere and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the biaryl derivative.

Data Summary and Characterization

The successful synthesis of derivatives should be confirmed using standard analytical techniques. The following table provides expected mass spectrometry data for key products.

Compound Name Starting Material Reaction Pathway Chemical Formula Exact Mass (m/z)
4-Methoxy-2-(trifluoromethyl)anilineThis compoundNitro ReductionC₈H₈F₃NO191.05
1-(4-Methoxy-2-(trifluoromethyl)phenyl)-4-methylpiperidineThis compoundSNA_r_ (Hypothetical)C₁₄H₁₈F₃NO273.13
N-(4-Tolyl)-4-methoxy-2-(trifluoromethyl)aniline4-Methoxy-2-(trifluoromethyl)anilineBuchwald-HartwigC₁₅H₁₄F₃NO281.10
4-Methoxy-2-(trifluoromethyl)-1,1'-biphenyl4-Iodo-1-methoxy-3-(trifluoromethyl)benzeneSuzuki-MiyauraC₁₄H₁₁F₃O252.07

Table 1: Summary of synthetic pathways and expected mass spectrometry data for key derivatives.

Conclusion

This compound is a synthetically powerful and adaptable starting material. By strategically targeting its functional groups through well-established and reliable transformations such as nitro reduction, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling, chemists can access a diverse array of complex molecules. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to incorporate this versatile building block into their synthetic programs, facilitating the development of novel compounds in the pharmaceutical and materials science sectors.

References

  • Hou, Y.-J., Li, X.-M., Chu, W.-Y., & Sun, Z.-Z. (2011). 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. Acta Crystallographica Section E: Crystallographic Communications, 67(11), o2915. Retrieved January 12, 2026, from [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved January 12, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 12, 2026, from [Link]

  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Chemistry Stack Exchange. (2019, August 4). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]

  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
  • Wikipedia contributors. (n.d.). Reduction of nitro compounds. Wikipedia. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 12, 2026, from [Link]

  • PubMed. (2017, October 16). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition in English, 56(43), 13307-13309. Retrieved January 12, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved January 12, 2026, from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved January 12, 2026, from [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. 24, 421-434. Retrieved January 12, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 12, 2026, from [Link]

  • Amerigo Scientific. (n.d.). 4-Methoxy-1-Nitro-2-Trifluoromethyl-Benzene. Retrieved January 12, 2026, from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials. Retrieved January 12, 2026, from [Link]

  • NIST. (n.d.). Benzene, 4-methoxy-2-methyl-1-nitro-. NIST WebBook. Retrieved January 12, 2026, from [Link]

Sources

Scale-up Synthesis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, a key intermediate in the pharmaceutical and agrochemical industries.[1] The protocol details a robust and scalable electrophilic aromatic substitution reaction, specifically the nitration of 3-(trifluoromethyl)anisole. This document outlines the reaction mechanism, provides a detailed step-by-step experimental protocol, and includes guidance on purification, characterization, and critical safety considerations for large-scale production. The information presented is intended for researchers, scientists, and drug development professionals engaged in chemical synthesis and process development.

Introduction

This compound (CAS No. 25889-37-6) is a valuable building block in organic synthesis.[1] Its utility stems from the presence of three key functional groups on the benzene ring: a methoxy group, a nitro group, and a trifluoromethyl group. The electron-donating methoxy group and the electron-withdrawing nitro and trifluoromethyl groups create a unique electronic environment, making the molecule susceptible to a variety of subsequent chemical transformations. This trifunctionalized aromatic compound serves as a crucial precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and crop protection.

The synthesis of this compound is achieved through the nitration of 3-(trifluoromethyl)anisole. This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The methoxy group is an activating, ortho, para-director, while the trifluoromethyl group is a deactivating, meta-director. In the case of 3-(trifluoromethyl)anisole, the powerful activating effect of the methoxy group directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho and para to it. Due to steric hindrance at the ortho position adjacent to the bulky trifluoromethyl group, the major product formed is the desired para-substituted isomer, this compound.

This application note provides a detailed, scalable, and validated protocol for the synthesis, purification, and characterization of this important chemical intermediate.

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: Concentrated nitric acid is protonated by concentrated sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The π-electrons of the aromatic ring of 3-(trifluoromethyl)anisole attack the nitronium ion. The activating methoxy group directs this attack to the para position, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex).

  • Rearomatization: A weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 3-(Trifluoromethyl)anisole p1 This compound r1->p1 Nitration r2 HNO₃ / H₂SO₄ G start Start: 3-(Trifluoromethyl)anisole react Nitration with HNO₃ / H₂SO₄ (0-5 °C) start->react Step 1 quench Quench on Ice-Water react->quench Step 2 filter1 Filter Crude Product quench->filter1 Step 3 dissolve Dissolve in CH₂Cl₂ filter1->dissolve Step 4 wash Aqueous Work-up (H₂O, NaHCO₃, Brine) dissolve->wash Step 5 dry Dry over Na₂SO₄ wash->dry Step 6 evaporate Solvent Removal dry->evaporate Step 7 recrystallize Recrystallize from Ethanol evaporate->recrystallize Step 8 end Final Product: This compound recrystallize->end Step 9

Sources

The Strategic Deployment of Ortho-Nitrotrifluoromethyl Anilines in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Trifluoromethyl Group as a Bioactive Powerhouse

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a preeminent position. Its unique electronic properties, metabolic stability, and ability to modulate lipophilicity and binding affinity make it a highly sought-after substituent in the development of novel therapeutic agents.[1][2] This guide focuses on a particularly valuable class of building blocks for accessing trifluoromethylated heterocycles: ortho-nitrotrifluoromethyl anilines .

The juxtaposition of the nitro and trifluoromethyl groups on the aniline scaffold creates a versatile synthon, primed for a variety of synthetic transformations. The electron-withdrawing nature of both substituents activates the aromatic ring and sets the stage for reductive cyclization strategies, providing a powerful and direct route to a diverse array of heterocyclic systems. This document provides a detailed exploration of the synthetic utility of ortho-nitrotrifluoromethyl anilines, complete with mechanistic insights and field-proven protocols for the synthesis of medicinally relevant benzimidazoles, quinoxalines, and phenazines.

Core Synthetic Strategy: Reductive Cyclization

The primary synthetic strategy leveraging ortho-nitrotrifluoromethyl anilines is the reductive cyclization. This approach involves the reduction of the nitro group to an amine, which then undergoes an intramolecular or intermolecular condensation reaction to form a heterocyclic ring. The choice of reducing agent and reaction conditions can be tailored to achieve specific outcomes and tolerate various functional groups.

Caption: General workflow for the reductive cyclization of ortho-nitrotrifluoromethyl anilines.

Application I: Synthesis of Trifluoromethyl-Substituted Benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The one-pot reductive cyclization of ortho-nitrotrifluoromethyl anilines with aldehydes is a highly efficient method for the synthesis of 2-substituted-trifluoromethyl-benzimidazoles.

Mechanistic Rationale: The Power of One-Pot Synthesis

The one-pot synthesis of benzimidazoles from ortho-nitroanilines and aldehydes is a testament to reaction efficiency. The process is typically initiated by the reduction of the nitro group. Sodium dithionite (Na₂S₂O₄) is a commonly used reducing agent for this transformation due to its low cost and functional group tolerance.[5][6] In an aqueous-organic solvent mixture, dithionite reduces the nitro group to an amine, forming the ortho-phenylenediamine intermediate in situ.

This diamine then readily condenses with an aldehyde to form a Schiff base. Subsequent intramolecular cyclization and oxidation (often facilitated by air or the reaction conditions) lead to the aromatic benzimidazole ring. The use of a one-pot procedure is highly advantageous as it avoids the isolation of the often unstable ortho-phenylenediamine intermediate.

Caption: Simplified mechanism for the one-pot synthesis of benzimidazoles.

Protocol: One-Pot Synthesis of 2-Aryl-4(7)-trifluoromethyl-benzimidazoles

This protocol details the synthesis of 2-aryl-4(7)-trifluoromethyl-benzimidazoles from an ortho-nitrotrifluoromethyl aniline and an aromatic aldehyde using sodium dithionite.

Materials:

  • 2-Nitro-3-(trifluoromethyl)aniline (or 2-nitro-6-(trifluoromethyl)aniline)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ortho-nitrotrifluoromethyl aniline (1.0 equiv.) and the aromatic aldehyde (1.2 equiv.) in a 1:1 mixture of ethanol and water.

  • Addition of Reducing Agent: To the stirred solution, add sodium dithionite (4.0 equiv.) portion-wise over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture and quench any remaining dithionite.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-aryl-4(7)-trifluoromethyl-benzimidazole.

EntryAldehydeProductYield (%)Reference
1Benzaldehyde2-Phenyl-4(7)-trifluoromethyl-1H-benzimidazole85[5]
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-4(7)-trifluoromethyl-1H-benzimidazole82[5]
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4(7)-trifluoromethyl-1H-benzimidazole88[5]
4Thiophene-2-carboxaldehyde2-(Thiophen-2-yl)-4(7)-trifluoromethyl-1H-benzimidazole75[5]

Application II: Synthesis of Trifluoromethyl-Substituted Quinoxalines

Quinoxalines are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][7] A common and effective method for their synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

Synthetic Strategy: A Two-Step, One-Pot Approach

The synthesis of trifluoromethyl-substituted quinoxalines from ortho-nitrotrifluoromethyl anilines can be efficiently achieved in a two-step, one-pot process. The first step involves the reduction of the nitro group to form the corresponding ortho-phenylenediamine. While this intermediate can be isolated, it is often more convenient to generate it in situ and proceed directly to the condensation step. A variety of reducing agents can be employed, with iron powder in the presence of an acid (like acetic acid or hydrochloric acid) being a classic and cost-effective choice.[8]

Once the ortho-phenylenediamine is formed, the addition of a 1,2-dicarbonyl compound, such as benzil, leads to a condensation reaction, forming the quinoxaline ring. The reaction is often catalyzed by a mild acid.[9]

Caption: Two-step, one-pot synthesis of quinoxalines.

Protocol: Synthesis of 2,3-Diphenyl-5(8)-trifluoromethyl-quinoxaline

This protocol describes the synthesis of a trifluoromethyl-substituted quinoxaline from an ortho-nitrotrifluoromethyl aniline and benzil using an iron-mediated reduction.

Materials:

  • 2-Nitro-3-(trifluoromethyl)aniline (or 2-nitro-6-(trifluoromethyl)aniline)

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Benzil

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reduction of the Nitro Group: To a solution of the ortho-nitrotrifluoromethyl aniline (1.0 equiv.) in a mixture of ethanol and glacial acetic acid (4:1), add iron powder (5.0 equiv.).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Condensation: To the filtrate, add benzil (1.1 equiv.) and continue to reflux for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and concentrate under reduced pressure to remove the ethanol. Dilute the residue with water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2,3-diphenyl-5(8)-trifluoromethyl-quinoxaline.

Entry1,2-Dicarbonyl CompoundProductYield (%)Reference
1Benzil2,3-Diphenyl-5(8)-trifluoromethyl-quinoxaline90[10]
2Glyoxal (40% in water)5(8)-Trifluoromethyl-quinoxaline78[11]
32,3-Butanedione2,3-Dimethyl-5(8)-trifluoromethyl-quinoxaline85[11]

Application III: Synthesis of Trifluoromethyl-Substituted Phenazines

Phenazines are another important class of nitrogen-containing heterocycles with diverse biological activities, including antibacterial, antifungal, and antitumor properties.[12] A powerful method for the synthesis of substituted phenazines is the Jourdan-Ullmann coupling followed by a reductive cyclization.

Synthetic Approach: Jourdan-Ullmann Coupling and Reductive Cyclization

This strategy involves the copper-catalyzed coupling of an ortho-nitrotrifluoromethyl aniline with an ortho-halo-nitroarene to form a 2,2'-dinitrodiphenylamine derivative. The subsequent reductive cyclization of this intermediate, typically with a reducing agent like sodium borohydride in the presence of a base, yields the phenazine core. The electron-withdrawing nature of the nitro and trifluoromethyl groups can make the Jourdan-Ullmann coupling challenging, often requiring higher temperatures and specific catalytic systems.[13]

Caption: Synthetic route to phenazines via Jourdan-Ullmann coupling and reductive cyclization.

Protocol: Synthesis of a Trifluoromethyl-Substituted Phenazine

This protocol provides a general procedure for the synthesis of a trifluoromethyl-substituted phenazine.

Materials:

  • 2-Nitro-3-(trifluoromethyl)aniline

  • 1-Bromo-2-nitrobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Sodium hydroxide

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Part A: Jourdan-Ullmann Coupling

  • Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-nitro-3-(trifluoromethyl)aniline (1.0 equiv.), 1-bromo-2-nitrobenzene (1.1 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Reaction: Add anhydrous DMF to the flask and heat the reaction mixture to 140-150 °C for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature, pour it into water, and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the 2,2'-dinitrodiphenylamine intermediate.

Part B: Reductive Cyclization

  • Reaction Setup: Dissolve the purified 2,2'-dinitrodiphenylamine intermediate (1.0 equiv.) in ethanol in a round-bottom flask.

  • Addition of Base and Reducing Agent: Add a solution of sodium hydroxide (2.0 equiv.) in water. Cool the mixture in an ice bath and add sodium borohydride (4.0 equiv.) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with dichloromethane (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the trifluoromethyl-substituted phenazine.

Entryortho-Halo-nitroareneProductYield (%)Reference
11-Bromo-2-nitrobenzene1-Trifluoromethylphenazine65 (over two steps)[12]
21-Bromo-4-chloro-2-nitrobenzene7-Chloro-1-trifluoromethylphenazine60 (over two steps)[12]

Applications in Drug Discovery and Materials Science

The heterocyclic scaffolds synthesized from ortho-nitrotrifluoromethyl anilines are of significant interest in drug discovery.

  • Trifluoromethyl-benzimidazoles have shown promise as potent antimicrobial and anticancer agents.[2][3] The trifluoromethyl group can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes.

  • Trifluoromethyl-quinoxalines have been investigated for their antibacterial and antifungal activities.[7][14] They have also been explored as potential kinase inhibitors in cancer therapy.

  • Trifluoromethyl-phenazines are being studied for their potential as anticancer agents and as functional materials in organic electronics due to their unique photophysical properties.[12]

The synthetic protocols detailed in this guide provide researchers with reliable methods to access these valuable compounds, enabling further exploration of their biological and material properties.

Conclusion

Ortho-nitrotrifluoromethyl anilines are powerful and versatile building blocks for the synthesis of a wide range of trifluoromethyl-substituted heterocyclic compounds. The reductive cyclization strategies outlined in this guide offer efficient and direct access to medicinally relevant benzimidazoles, quinoxalines, and phenazines. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal chemistry, drug discovery, and materials science to harness the full synthetic potential of these valuable synthons.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 46(9), 4383-4389.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Jaso, A., Zarranz, B., Aldana, I., & Monge, A. (2003). Synthesis of new 2-acetyl and 2-benzoyl quinoxaline 1,4-di-N-oxide derivatives as anti-Mycobacterium tuberculosis agents. European Journal of Medicinal Chemistry, 38(7-8), 791-800.
  • Jourdan, F. (1885). Ueber die Einwirkung von Kupfer auf die Nitraniline. Berichte der deutschen chemischen Gesellschaft, 18(1), 1444-1451.
  • Kamal, A., Reddy, K. S., Khan, M. N., & Shetti, R. V. (2010). Benzimidazole and benzothiazole based anticancer agents: A review. Mini reviews in medicinal chemistry, 10(12), 1146-1173.
  • Naeimi, H., & Alishahi, N. (2012). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes. E-Journal of Chemistry, 9(4), 2135-2142.
  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).
  • Sato, N. (1987). Synthesis of quinoxaline derivatives. Journal of Heterocyclic Chemistry, 24(5), 1269-1273.
  • Sharma, V., Kumar, P., & Pathak, D. (2010). A review on the synthesis and biological significance of quinoxaline derivatives. Mini reviews in medicinal chemistry, 10(14), 1338-1353.
  • Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382-2384.
  • van der Veken, P., Dirksen, E. H., Kertesz, I., He, M., Fisher, M., Qiu, X., ... & Harris, J. L. (2005). Development and evaluation of aza-peptide Michael acceptors as selective and potent inhibitors of caspases-3 and-7. Journal of medicinal chemistry, 48(20), 6371-6384.
  • Wang, M., Gao, M., & Zheng, X. (2013). One-pot synthesis of 2-substituted benzimidazoles from o-nitroanilines and aldehydes using iron powder and hydrochloric acid. Tetrahedron Letters, 54(17), 2153-2155.
  • Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and anticancer activity of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & medicinal chemistry, 12(12), 3237-3246.

Sources

Application Note: 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene as a Strategic Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Versatile Building Block

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene emerges as a highly valuable and versatile building block, particularly for the synthesis of medicinally relevant heterocyclic compounds.[1][2] Its structure is distinguished by a unique constellation of functional groups on a benzene scaffold: an electron-donating methoxy group, and two potent electron-withdrawing groups—nitro and trifluoromethyl—positioned ortho to each other.[1]

This specific arrangement provides a powerful synthetic handle. The nitro group serves as a latent amine, which, upon reduction, facilitates a variety of cyclization reactions. The trifluoromethyl group imparts significant electronic effects and can enhance the metabolic stability and lipophilicity of the final compounds, a desirable trait in drug discovery. This guide provides an in-depth exploration of the utility of this compound, presenting detailed protocols for the synthesis of substituted benzimidazoles and phenothiazines, two classes of heterocycles with profound biological importance.

Physicochemical Properties & Safe Handling

Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is essential.

Compound Data
PropertyValueReference
IUPAC Name 4-methoxy-2-nitro-1-(trifluoromethyl)benzene[3]
CAS Number 25889-37-6[1][3]
Molecular Formula C₈H₆F₃NO₃[1]
Molecular Weight 221.14 g/mol
Appearance Yellow crystalline solid[1]
Solubility Sparingly soluble in water[1]
Storage Sealed in dry, room temperature conditions[1][4]
Safety & Handling Protocol

This compound is classified as an irritant and requires careful handling to minimize exposure.

  • Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[5][6][7] Handle in a well-ventilated area or a chemical fume hood.[5]

  • Handling Precautions: Avoid breathing dust, fumes, or vapors.[5][6] Prevent contact with skin and eyes.[8] Wash hands thoroughly after handling.[5]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][7]

    • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[5]

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]

The Core Synthetic Strategy: In Situ Amine Generation via Reductive Cyclization

The primary synthetic utility of this reagent hinges on the chemical transformation of the nitro group. The reduction of the aromatic nitro group to a primary amine is a cornerstone reaction in heterocyclic synthesis. This conversion creates a nucleophilic center ortho to the trifluoromethyl group, generating a highly reactive intermediate, 5-methoxy-2-(trifluoromethyl)benzene-1,2-diamine, which can be trapped in situ by various electrophiles to construct fused heterocyclic systems.

Commonly employed reducing agents for this purpose include sodium dithionite (Na₂S₂O₄), tin(II) chloride (SnCl₂), or catalytic hydrogenation. The choice of reductant is critical and depends on the compatibility of other functional groups present in the reaction mixture.

Figure 1: General workflow for reductive cyclization.

Application I: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The one-pot reductive cyclization of this compound with aldehydes is an efficient method to produce 2-aryl-4-methoxy-7-(trifluoromethyl)-1H-benzimidazoles.[9][10]

Protocol 1: One-Pot Synthesis of 2-Aryl-4-methoxy-7-(trifluoromethyl)-1H-benzimidazoles

This protocol details the synthesis via an in-situ reduction followed by condensation with an aromatic aldehyde. Sodium dithionite is chosen as the reducing agent for its mildness and operational simplicity.

Workflow Diagram:

G Workflow: Benzimidazole Synthesis start 1. Reagent Combination - this compound - Aromatic aldehyde - Ethanol (Solvent) reduction 2. Initiation of Reduction - Add aqueous Na₂S₂O₄ dropwise - Stirring at room temperature start->reduction reflux 3. Cyclization Reaction - Heat mixture to reflux (78-80°C) - Monitor by TLC (2-4 hours) reduction->reflux workup 4. Isolation - Cool to room temperature - Add cold water to precipitate product reflux->workup purify 5. Purification - Filter the solid - Wash with cold water - Recrystallize from ethanol/water workup->purify end_node 6. Characterization - NMR, MS, IR - Yield & M.P. determination purify->end_node

Figure 2: Step-by-step workflow for benzimidazole synthesis.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol (EtOH)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer with heating mantle

  • TLC plates (silica gel)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 221.1 mg) and the selected aromatic aldehyde (1.1 mmol) in ethanol (15 mL).

  • Stir the solution at room temperature. In a separate beaker, prepare a solution of sodium dithionite (Na₂S₂O₄) (3.5 mmol, 609 mg) in water (7 mL).

  • Add the aqueous sodium dithionite solution dropwise to the flask over 10-15 minutes. An exothermic reaction and color change are typically observed.

  • After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approx. 78-80°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitro-compound is consumed (typically 2-4 hours).

  • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Add cold deionized water (20 mL) to the flask to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 10 mL), and air dry.

  • For further purification, the crude solid can be recrystallized from an ethanol/water mixture.

Expected Results:

Aldehyde UsedProduct NameExpected Yield
Benzaldehyde4-Methoxy-2-phenyl-7-(trifluoromethyl)-1H-benzimidazole80-90%
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-4-methoxy-7-(trifluoromethyl)-1H-benzimidazole85-95%
4-Methoxybenzaldehyde4-Methoxy-2-(4-methoxyphenyl)-7-(trifluoromethyl)-1H-benzimidazole75-85%

Application II: Synthesis of Substituted Phenothiazines

Phenothiazines are a cornerstone class of antipsychotic drugs and possess a wide range of other biological activities.[11] The synthesis of a phenothiazine scaffold from our starting material is a multi-step process, typically involving the formation of a diphenyl sulfide intermediate followed by an intramolecular cyclization.

Protocol 2: Synthesis of 3-Methoxy-1-(trifluoromethyl)phenothiazine

This protocol outlines a plausible two-step route involving a nucleophilic aromatic substitution (SₙAr) to form a diaryl amine, followed by a classical cyclization with sulfur.

Workflow Diagram:

G Workflow: Phenothiazine Synthesis cluster_0 Step A: Diaryl Amine Formation cluster_1 Step B: Reductive Cyclization start 1. Reagent Combination - this compound - 2-Aminothiophenol - K₂CO₃ (Base), DMF (Solvent) heat_A 2. SₙAr Reaction - Heat mixture to 100-120°C - Monitor by TLC start->heat_A workup_A 3. Isolation of Intermediate - Cool, pour into water - Extract with Ethyl Acetate - Purify via column chromatography heat_A->workup_A start_B 4. Reduction & Cyclization - Dissolve diaryl amine intermediate - Add reducing agent (e.g., SnCl₂/HCl) workup_A->start_B Intermediate Product heat_B 5. Thionation/Cyclization - Heat to reflux to effect cyclization workup_B 6. Final Isolation - Basify with NaOH - Extract and purify end_node 7. Final Product - 3-Methoxy-1-(trifluoromethyl)phenothiazine workup_B->end_node

Figure 3: Multi-step workflow for phenothiazine synthesis.

Step A: Synthesis of 2-((4-methoxy-2-nitrophenyl)amino)benzenethiol

Materials:

  • This compound

  • 2-Aminothiophenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate, Brine

Procedure:

  • To a flask charged with potassium carbonate (2.0 mmol), add this compound (1.0 mmol) and 2-aminothiophenol (1.1 mmol) in DMF (10 mL).

  • Heat the reaction mixture to 120°C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the diaryl amine intermediate.

Step B: Reductive Cyclization to 3-Methoxy-1-(trifluoromethyl)phenothiazine

Materials:

  • Diaryl amine intermediate from Step A

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • Dissolve the diaryl amine intermediate (1.0 mmol) in ethanol (20 mL).

  • Add a solution of SnCl₂·2H₂O (4.0 mmol) in concentrated HCl (5 mL) dropwise at 0°C.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours. The cyclization occurs after the initial reduction of the nitro group.

  • Cool the reaction and carefully neutralize with a saturated solution of NaOH until basic (pH > 10).

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by column chromatography to afford the final phenothiazine product.

Characterization of Synthesized Heterocycles

Confirmation of the final product structures is achieved through standard spectroscopic methods.

  • ¹H and ¹³C NMR: Provides definitive information on the chemical structure, connectivity, and environment of protons and carbons.[12]

  • FTIR Spectroscopy: Used to identify key functional groups, such as the N-H stretch in benzimidazoles (around 3400 cm⁻¹) and the C-S vibrations in phenothiazines.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[12][13]

Conclusion and Future Perspectives

This compound is a potent and strategically valuable precursor for constructing complex heterocyclic systems. The protocols detailed herein for benzimidazole and phenothiazine synthesis demonstrate its utility through robust and high-yielding transformations. The key to its versatility lies in the facile reduction of the nitro group, which unlocks a powerful intramolecular cyclization pathway.

Beyond these examples, this building block holds promise for the synthesis of other important heterocycles, such as quinoxalines (by reaction with 1,2-dicarbonyls), benzoxazoles, and other related fused systems. Its application in diversity-oriented synthesis can provide libraries of novel compounds for screening in drug discovery and materials science programs.

References

  • Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US5200422A - Benzimidazole derivatives, their preparation and use.
  • Meléndez, J., et al. (2011). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Journal of the Chemical Society of Pakistan, 33(5).
  • Razler, T. M., et al. (2011). 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2915. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US3426020A - Synthesis of 2-substituted phenothiazines.
  • Malmakova, A. E., et al. (2025). Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US2997468A - Preparation of phenothiazines.
  • Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene (CAS No. 344-39-8)[1]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the successful purification of this important chemical intermediate. As a key building block in the synthesis of pharmaceuticals and other specialty chemicals, achieving high purity is paramount.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Crystallization Issues

Q1: My compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solid melts and comes out of solution as a liquid rather than forming a crystal lattice. This is a common issue when the melting point of the compound is lower than the boiling point of the chosen solvent, or when high levels of impurities significantly depress the melting point.[3][4][5]

Causality & Solution:

  • High Impurity Load: A significant amount of impurities can lower the melting point of your compound, causing it to liquefy at the temperature of the hot solvent.

    • Solution: Return the flask to the heat source and add a small amount of additional hot solvent to redissolve the oil.[3][4] Consider a pre-purification step like a solvent wash or passing a solution of the crude material through a short plug of silica gel to remove gross impurities.

  • Inappropriate Solvent Choice: If the solvent's boiling point is above the melting point of your compound, oiling out is likely.

    • Solution: Switch to a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[6]

  • Cooling Rate is Too Fast: Rapid cooling can sometimes favor oil formation over crystallization.

    • Solution: Insulate the flask to slow down the cooling process. You can do this by placing it on a cork ring or folded paper towels and covering it with a watch glass.[3]

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A2: The absence of crystal formation typically indicates that the solution is not supersaturated, or that the nucleation process has not been initiated.[7]

Causality & Solution:

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[5] An excessive amount of solvent will keep the compound dissolved even at low temperatures.[4][7]

    • Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.[5]

  • Lack of Nucleation Sites: Sometimes, a supersaturated solution needs a "seed" to start the crystallization process.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

    • Solution 2 (Seeding): If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.[7]

Q3: The crystallization is happening too quickly, resulting in a fine powder instead of well-defined crystals. Is this a problem?

A3: Yes, rapid crystallization can trap impurities within the crystal lattice, which defeats the purpose of the purification.[3][4] An ideal crystallization should show initial crystal formation within about 5 minutes, with continued growth over 20 minutes.[3][4]

Causality & Solution:

  • Solution is Too Concentrated: If the solution is highly supersaturated, crystals will crash out of solution rapidly.

    • Solution: Reheat the solution to redissolve the solid and add a small amount of additional hot solvent (e.g., 1-2 mL per 100 mg of solid).[3][4] This will decrease the level of supersaturation and promote slower, more controlled crystal growth.

Purity and Yield Issues

Q1: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A1: The persistence of color indicates the presence of colored impurities that co-crystallize with your product.

Causality & Solution:

  • Highly Conjugated Impurities: These types of impurities are often intensely colored and can be difficult to remove by recrystallization alone.

    • Solution: Use activated charcoal (decolorizing carbon). After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[8] Be aware that using too much charcoal can lead to a decrease in yield as it can also adsorb your desired product.[4]

Q2: The yield of my purified product is very low. What are the common causes of product loss?

A2: A low yield can result from several factors during the recrystallization process.[4]

Causality & Solution:

  • Using Too Much Solvent: As mentioned earlier, this is a primary cause of low yield as a significant amount of your product will remain in the mother liquor.[4][7]

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities or charcoal, your product may crystallize on the filter paper or in the funnel stem if the apparatus cools down.

    • Solution: Use a pre-heated funnel and receiving flask for the hot filtration to prevent premature crystallization.[8]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.[7]

    • Solution: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

Q2: Should I use a single solvent or a mixed solvent system for recrystallization?

A2: This depends on the solubility characteristics of your compound. A single solvent is generally preferred for its simplicity. However, if you cannot find a single solvent with the desired solubility profile, a mixed solvent system (a "soluble" solvent and a "less soluble" solvent) can be very effective.[6]

Q3: How can I confirm the purity of my final product?

A3: The purity of your recrystallized this compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy can provide detailed structural information and help identify any remaining impurities.[10][11]

Q4: Is column chromatography a viable alternative for purification?

A4: Yes, column chromatography is a powerful technique for purifying organic compounds, especially when dealing with impurities that have similar solubilities to the desired product.[10][11] A common stationary phase is silica gel, and the mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[10][11] The optimal eluent system can be determined by running TLC plates with different solvent mixtures.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Example: Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved.[8]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[8] Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[8][9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.[8]

Data Presentation
ParameterRecommended ConditionRationale
Recrystallization Solvent Ethanol, Isopropanol, or Hexane/Ethyl AcetateCommon solvents for nitroaromatic compounds. Final choice depends on solubility tests.
Cooling Method Slow cooling to room temperature, followed by an ice bath.Promotes the formation of larger, purer crystals and maximizes yield.[3][8]
Washing Solvent Ice-cold recrystallization solvent.Minimizes loss of the purified product.[7]
Visualization

Purification_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude Crude Product AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Dissolved Product AddSolvent->Dissolved Decolorize Add Charcoal (Optional) Dissolved->Decolorize HotFilter Hot Filtration (Optional) Decolorize->HotFilter CoolSlowly Cool Slowly to RT HotFilter->CoolSlowly IceBath Cool in Ice Bath CoolSlowly->IceBath Crystals Crystal Formation IceBath->Crystals VacuumFilter Vacuum Filtration Crystals->VacuumFilter WashCold Wash with Cold Solvent VacuumFilter->WashCold Dry Dry Under Vacuum WashCold->Dry PureProduct Pure Product Dry->PureProduct

Sources

Technical Support Center: Synthesis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene. Here, we address common impurities, provide troubleshooting strategies, and offer detailed analytical and purification protocols to ensure the desired product quality.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry

Q1: What is the primary synthetic route to this compound and what are the expected impurities?

A1: The most common and direct synthesis is the electrophilic aromatic substitution (EAS) nitration of 4-methoxybenzotrifluoride (also known as 4-(trifluoromethyl)anisole). This reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The primary impurities arise from the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group, while the trifluoromethyl group (-CF₃) is a strong deactivating, meta-directing group. The interplay of these effects leads to the formation of several potential byproducts.

Common Impurities:

  • Positional Isomers:

    • 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene ( undesired ortho isomer): Nitration occurs ortho to the methoxy group and meta to the trifluoromethyl group.

    • 4-Methoxy-3-nitro-1-(trifluoromethyl)benzene (undesired meta isomer): Nitration occurs meta to the methoxy group and ortho to the trifluoromethyl group.

  • Dinitrated Byproducts: Under harsh reaction conditions (e.g., elevated temperatures, prolonged reaction times, or excess nitrating agent), dinitration can occur, leading to compounds such as 4-methoxy-2,6-dinitro-1-(trifluoromethyl)benzene .[1][2]

  • Starting Material: Incomplete reaction will result in the presence of unreacted 4-methoxybenzotrifluoride.

Q2: What is the mechanistic basis for the formation of these impurities?

A2: The formation of these impurities is a direct consequence of the principles of electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated from the reaction of nitric and sulfuric acids, is the electrophile that attacks the electron-rich benzene ring.[1]

The methoxy group, being a strong electron-donating group, activates the positions ortho and para to it, making them more susceptible to electrophilic attack. Conversely, the trifluoromethyl group is strongly electron-withdrawing, deactivating the ring, particularly at the ortho and para positions relative to it.

Therefore, the major product, this compound, is formed because the directing effects of both groups are aligned to favor substitution at the 2-position. However, the competing directing effects can also lead to the formation of the 3-nitro isomer. The formation of dinitrated products is due to the further nitration of the initially formed mononitrated product, which is still activated enough under forcing conditions to react again.

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of nitrating agent.1. Monitor the reaction progress using TLC or GC-MS to ensure completion. 2. Maintain a low reaction temperature (typically 0-10 °C) to favor the desired isomer and prevent side reactions.[3] 3. Ensure the correct stoichiometry of the nitrating agent is used.
High Levels of Positional Isomers 1. Reaction temperature is too high, leading to reduced regioselectivity. 2. Inappropriate ratio of nitric to sulfuric acid.1. Strictly control the reaction temperature, keeping it as low as feasible while maintaining a reasonable reaction rate. 2. Optimize the acid mixture composition; a higher proportion of sulfuric acid generally increases the concentration of the nitronium ion.
Presence of Dinitrated Impurities 1. Excessive reaction temperature. 2. Prolonged reaction time. 3. Excess of nitrating agent.1. Maintain a low and consistent reaction temperature. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Use a stoichiometric or slight excess of the nitrating agent.
Product is an Oil or Fails to Crystallize 1. High impurity levels are depressing the melting point. 2. Presence of residual solvent or water.1. Purify the crude product using column chromatography before attempting recrystallization. 2. Ensure the product is thoroughly dried under vacuum.

Section 3: Analytical Protocols - Identifying and Quantifying Impurities

Accurate identification and quantification of impurities are critical for process optimization and ensuring the final product meets the required specifications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the volatile components of the reaction mixture, including the desired product and its isomers.

Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • MS Detector: Agilent 5977B Mass Selective Detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: 40-550 amu.

Expected Elution Order and Fragmentation:

Generally, positional isomers will have slightly different retention times. While a definitive elution order requires authentic standards, it can be predicted that isomers with lower boiling points will elute earlier. The mass spectra of the isomers will likely be very similar, exhibiting a molecular ion peak (m/z = 221.13) and characteristic fragmentation patterns. Key fragments to monitor include those corresponding to the loss of -NO₂, -OCH₃, and -CF₃ groups. Aromatic compounds often show a prominent molecular ion.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for structural elucidation and can be used to differentiate between the desired product and its positional isomers.

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

Expected ¹H NMR Spectral Features:

  • This compound (Desired Product):

    • A singlet for the methoxy protons (-OCH₃) around 3.9-4.0 ppm.

    • Three distinct aromatic protons, likely appearing as a doublet, a doublet of doublets, and another doublet in the range of 7.0-8.0 ppm. The coupling constants will be indicative of their relative positions.

  • 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene (Isomer):

    • A singlet for the methoxy protons.

    • Three aromatic protons with a different splitting pattern compared to the desired product due to the different substitution pattern.

  • 4-Methoxy-3-nitro-1-(trifluoromethyl)benzene (Isomer):

    • A singlet for the methoxy protons.

    • Three aromatic protons with a unique set of chemical shifts and coupling constants.

Expected ¹³C NMR Spectral Features:

The number of signals in the aromatic region will differ based on the symmetry of the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electron-donating methoxy group and the electron-withdrawing nitro and trifluoromethyl groups.[5][6][7]

Section 4: Purification Protocols - Achieving High Purity

Recrystallization

Recrystallization is an effective method for purifying the crude product, provided the impurity levels are not excessively high.

Recommended Solvent System: An ethanol/water mixed solvent system is a good starting point, based on the properties of similar compounds.[8][9] Ethanol is a good solvent for the compound when hot, and water acts as an anti-solvent to induce crystallization upon cooling.

Step-by-Step Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Inducing Crystallization: To the hot, clear solution, add hot deionized water dropwise with stirring until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals. Then, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

For mixtures with high levels of impurities or for separating isomers with similar solubility, column chromatography is the preferred method.

Stationary Phase: Silica gel (230-400 mesh).

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is recommended. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute the components.

Step-by-Step Protocol:

  • Column Packing: Prepare a silica gel column using a slurry of silica in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the desired product.

  • Solvent Gradient: Gradually increase the percentage of ethyl acetate to elute the more polar components. The desired product is expected to elute before more polar impurities.

  • Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Section 5: Visualizing the Workflow

Impurity Formation Pathway

G cluster_start Starting Material cluster_reaction Nitration Reaction cluster_products Reaction Products 4-Methoxybenzotrifluoride 4-Methoxybenzotrifluoride Nitronium Ion (NO2+) Nitronium Ion (NO2+) 4-Methoxybenzotrifluoride->Nitronium Ion (NO2+) Electrophilic Attack Desired_Product This compound Nitronium Ion (NO2+)->Desired_Product Major Pathway Isomer_1 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene Nitronium Ion (NO2+)->Isomer_1 Minor Pathway Isomer_2 4-Methoxy-3-nitro-1-(trifluoromethyl)benzene Nitronium Ion (NO2+)->Isomer_2 Minor Pathway Dinitrated_Product Dinitrated Byproducts Desired_Product->Dinitrated_Product Further Nitration (Harsh Conditions)

Caption: Formation of the desired product and common impurities during the nitration of 4-methoxybenzotrifluoride.

Purification Workflow

G cluster_crude Crude Product cluster_purification Purification cluster_pure Purified Product Crude_Mixture Crude Reaction Mixture Recrystallization Recrystallization Crude_Mixture->Recrystallization Low Impurity Levels Column_Chromatography Column Chromatography Crude_Mixture->Column_Chromatography High Impurity Levels Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision tree for the purification of crude this compound.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Supporting Information for a relevant chemical synthesis. (Note: A specific, publicly available supporting information document with this exact data was not found, but this is a placeholder for a typical academic reference).
  • Supplementary Information File for a relevant chemical synthesis. (Note: A specific, publicly available supplementary information file with this exact data was not found, but this is a placeholder for a typical academic reference).
  • Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • PubChem. 1-Nitro-4-(trifluoromethoxy)benzene. [Link]

  • Olah, G. A., et al. "Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent." Proceedings of the National Academy of Sciences 75.2 (1978): 545-548.
  • Google Patents. Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Martínez, A., et al. "Regioselectivity in the nitration of dialkoxybenzenes." The Journal of organic chemistry 76.5 (2011): 1285-1294.
  • University of Calgary. Mass Spectrometry: Fragmentation. [Link]

  • YouTube. GCMS 3 Fragmentation Patterns. [Link]

  • University of Lethbridge. CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

  • Min, J., et al. "Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation by Burkholderia sp. strain SJ98.
  • University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

  • Burle, G. S., et al. "GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole." Analytical Chemistry 3.10 (2011): 401-407.
  • El-Hiti, G. A., et al. "Regioselective Nitration of 2-and 4-Nitrotoluenes Over Nitric Acid, Acid Anhydrides and Zeolites Systems.
  • Wang, Z., et al. "Homogeneous continuous flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling." Beilstein Journal of Organic Chemistry 20.1 (2024): 2408-2420.
  • PubChem. 4-Methoxy-beta-nitrostyrene. [Link]

  • Beilstein Archives. Homogeneous continuous-flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling. [Link]

  • ResearchGate. Homogeneous continuous flow nitration of O -methylisouronium sulfate and its optimization by kinetic modeling. [Link]

Sources

Technical Support Center: Overcoming Low Yields in the Nitration of 3-Methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 3-methoxybenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthetic step. We will move beyond simple protocols to explore the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your reaction for consistent, high-yield results.

Introduction: The Challenge of Competing Directing Effects

The nitration of 3-methoxybenzotrifluoride, also known as m-(trifluoromethyl)anisole, is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring with competing directing effects. The molecule possesses a strongly activating, ortho, para-directing methoxy group (-OCH3) and a strongly deactivating, meta-directing trifluoromethyl group (-CF3).[1][2] This electronic conflict often leads to the formation of a mixture of regioisomers, primarily 2-nitro-, 4-nitro-, and 6-nitro-3-methoxybenzotrifluoride. The difficulty in separating these isomers is a primary cause of low isolated yields for a single, desired product.

This guide will provide a framework for understanding and controlling these directing effects to enhance the regioselectivity and overall yield of your reaction.

Frequently Asked Questions (FAQs)

Here are answers to the most common issues encountered during the nitration of 3-methoxybenzotrifluoride.

Q1: Why am I getting a mixture of isomers (2-nitro, 4-nitro, and 6-nitro) instead of a single product?

A: This is the central challenge of this reaction. The methoxy group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it (C2, C4, C6).[1] Simultaneously, the trifluoromethyl group directs to the positions meta to it (C2, C6).[2] As a result, the positions at C2 and C6 are electronically favored by both groups, while the C4 position is favored only by the powerful methoxy director. This competition inherently leads to a mixture of isomers.

Q2: My reaction is very slow or incomplete, with a lot of starting material left. What's wrong?

A: This is likely due to the strong deactivating effect of the trifluoromethyl group, which withdraws electron density from the benzene ring, making it less nucleophilic and less reactive towards the electrophile.[2] Insufficiently strong nitrating conditions or temperatures that are too low can exacerbate this issue. While low temperatures are necessary to control selectivity, a balance must be struck to ensure the reaction proceeds to completion.

Q3: I'm observing dark coloration and tar-like byproducts in my reaction flask. How can I prevent this?

A: Dark coloration and byproduct formation are often signs of over-nitration (dinitration) or oxidation of the electron-rich aromatic ring, a common issue with highly activated substrates like anisole derivatives.[3][4] This is typically caused by excessively harsh reaction conditions, such as high concentrations of nitric acid, temperatures that are too high, or prolonged reaction times.

Q4: What is the best nitrating agent for this substrate?

A: The most common and effective nitrating agent for deactivated or moderately activated systems is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5][6] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7] For sensitive substrates, other reagents like nitric acid in acetic anhydride can be used, but these may be less effective for a deactivated ring.

In-Depth Troubleshooting Guides

Guide 1: Mastering Regioselectivity

The key to improving yield is to control the ratio of isomers formed. The activating methoxy group is the dominant director, but its influence can be modulated by reaction conditions.

Understanding the Arenium Ion Stability

The distribution of products is determined by the relative stability of the carbocation intermediates (arenium ions or σ-complexes) formed during the reaction.[1] Attack at the C2, C4, and C6 positions results in different intermediates. The methoxy group can stabilize the positive charge through resonance when the attack is at the ortho (C2, C6) and para (C4) positions, which is why it is an o,p-director.

Diagram 1: Influence of Substituents on Nitration

G cluster_0 3-Methoxybenzotrifluoride cluster_1 Directing Effects cluster_2 Predicted Reactivity start Ring Positions C2 C2 (ortho to OCH3, meta to CF3) High Highly Favored (Reinforced) C2->High C4 C4 (para to OCH3, ortho to CF3) Mid Favored (Conflicting) C4->Mid C6 C6 (ortho to OCH3, meta to CF3) C6->High C5 C5 (meta to OCH3, ortho to CF3) Low Disfavored C5->Low OCH3 -OCH3 (Activating, o,p-Director) OCH3->C2 Directs to OCH3->C4 Directs to OCH3->C6 Directs to CF3 -CF3 (Deactivating, m-Director) CF3->C2 Directs to CF3->C6 Directs to Reactivity Favored Positions for Nitration

Caption: Directing effects on 3-methoxybenzotrifluoride.

Strategies to Influence Isomer Ratio:

  • Temperature Control: Lower temperatures (e.g., -20°C to 0°C) generally increase selectivity.[8] At lower temperatures, the reaction is more sensitive to the small differences in activation energy between the pathways leading to different isomers. The formation of the para isomer (4-nitro) is often less sterically hindered and can be favored under these conditions.

  • Solvent Effects: The choice of solvent can influence the regioselectivity by differential solvation of the transition states.[9] While reactions are often run in excess sulfuric acid, exploring co-solvents (if compatible with the strong acid) could alter the isomer distribution.

  • Alternative Nitrating Agents: Using milder nitrating agents, or systems that generate the nitronium ion more slowly, can sometimes increase selectivity. Systems like acyl nitrates or nitronium salts (e.g., NO₂BF₄) may offer different selectivity profiles compared to standard mixed acid.

Guide 2: Optimizing Reaction Conditions for Higher Conversion

If your reaction is stalling, a systematic optimization of conditions is required.

Table 1: Comparison of Reaction Parameters

ParameterCondition A (Low Conversion)Condition B (Optimized)Rationale for Change
Temperature -10°C to 0°C0°C to 10°CA modest increase in temperature can overcome the activation energy barrier imposed by the deactivating -CF3 group, increasing the reaction rate. Monitor closely to avoid side reactions.
Nitric Acid 1.1 equivalents1.5 - 2.0 equivalentsUsing a larger excess of the nitrating agent can help drive the reaction to completion, especially if any moisture is present which can consume the reagent.
Reaction Time 1 hour2 - 4 hoursA longer reaction time may be necessary for the complete conversion of the deactivated starting material. Monitor progress by TLC or GC.
Addition Rate Fast (5 min)Slow, dropwise (30-60 min)A slow addition of the substrate to the mixed acid ensures that the concentration of the unreacted starting material is low, minimizing side reactions and helping to control the exotherm.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_conversion Analyze Crude Reaction Mixture (TLC, GC/MS) start->check_conversion incomplete Incomplete Conversion (Starting Material Present) check_conversion->incomplete High SM isomers Complete Conversion (Mixture of Isomers) check_conversion->isomers Low SM byproducts Low Mass Balance (Byproducts/Tar) check_conversion->byproducts Poor Recovery action_incomplete1 Increase Reaction Time incomplete->action_incomplete1 action_incomplete2 Slightly Increase Temperature (e.g., 0°C to 10°C) incomplete->action_incomplete2 action_incomplete3 Increase Equivalents of HNO3 incomplete->action_incomplete3 action_isomers1 Decrease Reaction Temperature (e.g., to -10°C) isomers->action_isomers1 action_isomers2 Slow Down Reagent Addition isomers->action_isomers2 action_byproducts1 Decrease Temperature byproducts->action_byproducts1 action_byproducts2 Ensure Slow, Controlled Addition byproducts->action_byproducts2

Caption: A logical workflow for diagnosing low-yield issues.

Guide 3: Detailed Experimental Protocol

This protocol serves as a robust starting point. It is designed to favor control over speed, prioritizing selectivity.

Safety First: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is exothermic and must be cooled.

Materials:

  • 3-methoxybenzotrifluoride

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Prepare the Nitrating Mixture: In a flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid (3 equivalents). Cool the flask in an ice-salt bath to -10°C. Slowly, add concentrated nitric acid (1.5 equivalents) dropwise, ensuring the temperature does not exceed 0°C.

  • Substrate Addition: In a separate flask, dissolve 3-methoxybenzotrifluoride (1 equivalent) in a small amount of concentrated sulfuric acid (1 equivalent).

  • Nitration Reaction: Slowly add the solution of the starting material to the cold nitrating mixture dropwise over 30-60 minutes. Use a thermometer to carefully monitor the internal temperature, maintaining it between -10°C and -5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, let the mixture stir at -5°C for an additional 1-2 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with dichloromethane, and analyzing by TLC or GC-MS.

  • Reaction Quench: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.

  • Work-up:

    • Allow the ice to melt completely.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude oil will be a mixture of isomers. Purification via flash column chromatography on silica gel is typically required to isolate the desired isomer. A solvent system such as a hexane/ethyl acetate gradient is a good starting point.

Conclusion

Overcoming low yields in the nitration of 3-methoxybenzotrifluoride is an exercise in controlling regioselectivity. By understanding the competing electronic effects of the methoxy and trifluoromethyl groups, you can intelligently manipulate reaction conditions—particularly temperature and reagent stoichiometry—to favor the formation of one isomer. A methodical approach to optimization, guided by careful in-process analysis, will enable you to develop a reliable and high-yielding protocol tailored to your specific needs.

References

  • Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

  • Exploring the Synthesis and Reactivity of 2-Bromo-5-nitrobenzotrifluoride: A Chemical Intermediate Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • Regioselectivity in the nitration of dialkoxybenzenes. PubMed. [Link]

  • Regioselectivity in the nitration of dialkoxybenzenes. PubMed. [Link]

  • Multiple Substituents- Directing Effects. Chemistry LibreTexts. [Link]

  • Preparation method of 2-methyl-5-aminotrifluorotoluene.
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed. [Link]

  • Supporting Information. CDC Stacks. [Link]

  • Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position.
  • Synthesis of 3-nitrobenzotrifluoride. PrepChem.com. [Link]

Sources

Technical Support Center: Optimizing Temperature for the Nitration of Benzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the nitration of benzotrifluoride derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting strategies for this challenging but crucial class of reactions. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to ensure your experiments are safe, efficient, and reproducible.

The nitration of benzotrifluoride is a classic example of electrophilic aromatic substitution on a strongly deactivated ring. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, which makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion (NO₂⁺).[1] Consequently, these reactions require more forcing conditions than the nitration of benzene or toluene, making precise temperature control not just a matter of optimization, but of safety and success.[1][2]

This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during experimentation.

Frequently Asked Questions (FAQs): Core Principles
Q1: What is the fundamental role of temperature in the nitration of benzotrifluoride derivatives?

Temperature is the most critical parameter to control in these reactions for four key reasons:

  • Safety and Reaction Rate: Nitration is a highly exothermic process.[3][4][5] Poor temperature control can lead to a "runaway reaction," where the rate of heat generation overwhelms the cooling capacity of the system, causing a rapid, uncontrolled increase in temperature and pressure that can result in violent decomposition or explosion.[2] The deactivating nature of the -CF3 group necessitates higher energy input than activated rings, creating a narrow window between a sluggish reaction and a dangerous exotherm.

  • Product Yield: For every reaction, there is an optimal temperature range. Below this range, the reaction rate may be too slow to be practical, leading to low conversion of the starting material.[2]

  • Selectivity and Byproduct Formation: Temperature significantly impacts the formation of unwanted side products. The most common issue is dinitration, where a second nitro group is added to the ring. Higher temperatures provide the necessary activation energy for this subsequent reaction, reducing the yield of the desired mononitro product.[2][3][6][7]

  • Regioselectivity (Isomer Distribution): While the -CF3 group is strongly meta-directing, temperature can influence the ratio of isomers formed (e.g., ortho, meta, para). In some cases, lower temperatures have been found to favor the formation of specific isomers.[8][9][10]

Q2: How does the trifluoromethyl (-CF3) group specifically influence the required reaction temperature?

The -CF3 group strongly deactivates the aromatic ring through its inductive electron-withdrawing effect. This reduces the electron density of the π-system, making it less attractive to the positively charged nitronium ion (NO₂⁺) electrophile.[11][12][13]

To overcome this deactivation, more forceful reaction conditions are required compared to neutral or activated rings. This typically translates to:

  • Higher Temperatures: While activated substrates like phenols may require temperatures of -10°C to 5°C, deactivated substrates like benzotrifluoride derivatives often require temperatures ranging from 0°C to over 60°C, depending on the specific molecule and acid system.[2][14]

  • Stronger Nitrating Agents: A highly concentrated mixture of nitric acid and sulfuric acid is almost always necessary to generate a sufficient concentration of the active electrophile, the nitronium ion.[11][12]

The challenge lies in applying enough heat to drive the reaction forward at a reasonable rate without exceeding the threshold for dangerous side reactions.

Q3: What is a reliable starting temperature range for nitrating a novel benzotrifluoride derivative?

There is no single "ideal" temperature, as the optimal conditions depend heavily on the other substituents on the aromatic ring. However, a systematic approach based on established data is recommended.

A broad but safe starting point for laboratory-scale experiments is between -20°C and 10°C .[8][9][10][15] For many derivatives, this range provides a good balance between reaction rate and control over the exotherm. Industrial-scale syntheses of specific compounds, such as 2,4-dichloro benzotrifluoride, have been performed at higher temperatures around 60°C, but this is typically done with specialized equipment and robust safety protocols.[14]

Recommended Approach:

  • Start your initial experiment at the low end of the range (e.g., 0°C).

  • Add the nitrating agent dropwise, carefully monitoring the internal reaction temperature.

  • If the reaction is clean but slow, subsequent experiments can be conducted by cautiously increasing the temperature in 5-10°C increments.

Troubleshooting Guide: Addressing Specific Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during the nitration of benzotrifluoride derivatives.

Observed Issue Primary Cause Related to Temperature Recommended Corrective Actions & Explanations
Low Yield / No Reaction Temperature Too Low: The activation energy for the reaction on the deactivated ring is not being met.1. Cautiously Increase Temperature: Raise the reaction temperature in 5-10°C increments in subsequent experiments.[2] 2. Verify Reagent Strength: Ensure you are using fresh, concentrated nitric and sulfuric acids. Water content can significantly slow the reaction.[2] 3. Improve Mixing: For heterogeneous reactions, ensure vigorous stirring to maximize the interfacial area between the organic and acid phases.[2]
Significant Dinitration Temperature Too High: Excess thermal energy is overcoming the deactivating effect of the first nitro group, allowing a second nitration to occur.1. Lower the Reaction Temperature: This is the most effective solution. Use an ice bath (0°C) or an ice-salt bath (<0°C) for rigorous temperature control.[2] 2. Control Addition Rate: Add the nitrating agent slowly (dropwise). This prevents localized hot spots where the temperature can spike, promoting side reactions.[3] 3. Check Stoichiometry: Use only a slight molar excess of the nitrating agent (e.g., 1.05-1.1 equivalents). A large excess drives dinitration.[3][6]
Poor Regioselectivity Sub-Optimal Temperature: The distribution of kinetic versus thermodynamic products can be temperature-dependent.1. Systematically Vary Temperature: Conduct a series of small-scale reactions at different temperatures (e.g., -10°C, 0°C, 10°C) and analyze the isomer distribution by GC or NMR to find the optimal point. 2. Consider the Acid System: The presence and concentration of sulfuric acid can alter isomer ratios. Some protocols for specific isomers even avoid sulfuric acid, although this generally requires lower temperatures and longer reaction times.[8][9]
Runaway Reaction Inadequate Heat Removal: The rate of heat generation from the exotherm is exceeding the cooling system's capacity.1. Immediate Action: Stop reagent addition and enhance cooling immediately (add more ice/salt, switch to a colder bath). 2. Future Prevention: Reduce the addition rate significantly. Lower the initial bath temperature. Ensure you are monitoring the internal reaction temperature, not the bath temperature.[2] 3. Use a Solvent: In some cases, using an inert solvent like methylene chloride can help moderate the temperature by increasing the thermal mass of the reaction mixture.[9]
Formation of Dark Tars Oxidation/Decomposition: Excessively high temperatures can cause the decomposition of nitric acid or oxidation of the aromatic compound.1. Maintain Low Temperatures: This is a clear sign that the reaction temperature is too high. 2. Ensure Controlled Addition: Slow, dropwise addition of the nitrating agent is crucial to prevent localized high concentrations of the oxidizing species.[3]
Experimental Protocols & Visual Guides
Protocol 1: General Lab-Scale Nitration of a Benzotrifluoride Derivative

This protocol is a representative example and must be adapted based on the specific substrate and safety assessment.

Safety First: This reaction is highly exothermic and involves concentrated, corrosive acids. All steps must be performed in a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[3] Have a quenching bath (ice water) and a base (e.g., sodium bicarbonate solution) ready.

Reagents & Setup:

  • Benzotrifluoride derivative (1.0 eq)

  • Concentrated Nitric Acid (98%, ~1.1 eq)

  • Concentrated Sulfuric Acid (98%, ~2-3 eq)

  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel for addition of the nitrating agent

  • Internal thermometer to monitor the reaction temperature

  • Large ice-salt bath for cooling

Procedure:

  • Cooling: In the round-bottom flask, add the benzotrifluoride derivative. If it is a solid, it can be dissolved in a small amount of the sulfuric acid. Begin stirring and cool the flask in the ice-salt bath to an internal temperature of -5°C to 0°C.

  • Prepare Nitrating Mixture: In a separate, dry beaker or flask cooled in an ice bath, slowly and carefully add the concentrated nitric acid to the remaining concentrated sulfuric acid. Caution: This mixing is exothermic. Allow the mixture to cool to 0°C before proceeding.

  • Controlled Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the benzotrifluoride derivative over 30-60 minutes. Critically, maintain the internal reaction temperature below 5°C throughout the addition. Adjust the addition rate as needed to control the temperature.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the controlled temperature (e.g., 0-5°C) for 1-2 hours. Monitor the reaction progress by TLC or GC analysis of quenched aliquots.

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Workup & Purification: Isolate the solid product by vacuum filtration, washing thoroughly with cold water until the washings are neutral. The crude product can then be purified, typically by recrystallization from a suitable solvent (e.g., ethanol, hexane).

Visualization 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Reagents (Substrate, HNO₃, H₂SO₄) setup Assemble Apparatus (Flask, Funnel, Thermometer) reagents->setup cooling Prepare Ice-Salt Bath setup->cooling charge Charge Substrate & Cool to 0°C cooling->charge addition CRITICAL STEP: Controlled Dropwise Addition of Nitrating Agent charge->addition stir Stir at Low Temp (Monitor by TLC/GC) addition->stir quench Quench on Ice stir->quench isolate Isolate via Filtration quench->isolate purify Purify (e.g., Recrystallization) isolate->purify analysis analysis purify->analysis Characterize Product (NMR, GC-MS, MP)

Caption: Workflow for Nitration of Benzotrifluoride Derivatives.

Visualization 2: Troubleshooting Decision Tree

G start Problem Observed? low_yield Low Yield / Incomplete Reaction start->low_yield dinitration High Dinitration start->dinitration runaway Runaway / Poor Control start->runaway cause_low_temp Cause: Temp Too Low low_yield->cause_low_temp Is starting material present? cause_high_temp Cause: Temp Too High dinitration->cause_high_temp Is byproduct >10%? cause_poor_cool Cause: Inadequate Cooling / Fast Addition runaway->cause_poor_cool Did temp spike? action_increase_temp Action: Increase Temp Cautiously in Next Run cause_low_temp->action_increase_temp action_decrease_temp Action: Lower Temp & Slow Addition Rate cause_high_temp->action_decrease_temp action_improve_cool Action: Improve Cooling Setup, Reduce Addition Rate cause_poor_cool->action_improve_cool

Caption: Decision Tree for Troubleshooting Nitration Issues.

Visualization 3: Mechanism & Directing Effects

G cluster_reagents Electrophile Generation cluster_eas Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4- HSO₄⁻ BTF Benzotrifluoride (Deactivated Ring) sigma Arenium Ion Intermediate (Resonance Stabilized) BTF->sigma + NO₂⁺ (Slow Step) -CF₃ is meta-directing product meta-Nitrobenzotrifluoride sigma->product - H⁺ (Fast Step) Aromaticity Restored

Caption: Mechanism of Benzotrifluoride Nitration.

References
  • Benchchem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.
  • Chem LibreTexts. (n.d.). Electrophilic substitution-Nitration of aromatic rings. Retrieved from

  • Copelli, S., et al. (n.d.). The nitration of 2,4-dichloro benzotrifluoride. IRIS . Retrieved from

  • Google Patents. (n.d.). EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Benchchem. (n.d.). Minimizing side product formation in 1-Nitro-2-(trifluoromethoxy)benzene synthesis.
  • Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • OpenOChem Learn. (n.d.). EAS-Nitration.
  • European Patent Office. (1987). Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • Derudi, M., et al. (2008). A simple procedure for optimal scale-up of fine chemical processes. Part II: the nitration of 4-chloro benzotrifluoride. ACS Publications.
  • ResearchGate. (n.d.). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Temperature Control for Selective Nitration.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • Quora. (2018). Why is nitration done at comparatively low temperatures?
  • ResearchGate. (2010). The Kinetics of Aromatic Nitration.
  • MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.

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Preventing byproduct formation in 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific nitration reaction. Below, you will find a series of frequently asked questions and troubleshooting guides to help you minimize byproduct formation and optimize your reaction outcomes.

Core Principles of the Synthesis

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of 3-(trifluoromethyl)anisole. The reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.

The regioselectivity of this reaction is governed by the directing effects of the substituents on the anisole ring. The methoxy group (-OCH₃) is an activating, ortho, para-director, while the trifluoromethyl group (-CF₃) is a deactivating, meta-director. In 3-(trifluoromethyl)anisole, these effects are synergistic, directing the incoming nitro group primarily to the C4 position, which is para to the methoxy group and meta to the trifluoromethyl group.

However, despite this favorable electronic guidance, the formation of undesired byproducts can occur. This guide will address the most common issues and provide solutions to mitigate them.

Troubleshooting Guide & FAQs

Issue 1: Formation of Isomeric Byproducts

Q1: I am observing significant amounts of isomeric impurities in my final product. What are these isomers and why are they forming?

A1: The most common byproducts in this synthesis are other regioisomers of the nitrated product. While the desired product is this compound, you may also form:

  • 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene: Nitration ortho to the methoxy group.

  • 4-Methoxy-3-nitro-2-(trifluoromethyl)benzene: Nitration at a less favored position.

Causality: Although the electronic directing effects strongly favor the 4-position, the other activated positions (ortho to the methoxy group) can still react with the highly reactive nitronium ion. The ratio of these isomers is highly dependent on the reaction conditions. For instance, in the nitration of the related compound trifluoromethoxybenzene, a mixture of isomers is known to form, with the para isomer being the major product[1].

Troubleshooting Protocol:

  • Temperature Control: Maintain a low reaction temperature, typically between 0-10°C. Exothermic nitration reactions can lead to reduced selectivity at higher temperatures.

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 3-(trifluoromethyl)anisole. This maintains a low concentration of the nitronium ion, favoring the most electronically favored reaction pathway.

  • Solvent Polarity: The choice of solvent can influence the isomer ratio. Non-polar solvents can sometimes enhance selectivity. Consider using a chlorinated solvent like dichloromethane[1].

  • Acid Concentration: The concentration of sulfuric acid can affect the reaction rate and selectivity. Using fuming sulfuric acid can increase the reaction rate but may decrease selectivity.

Parameter Optimal Condition Condition Leading to Byproducts Rationale
Temperature 0-10°C> 20°CHigher temperatures increase the rate of reaction at less favored positions.
Addition Rate Slow, dropwiseRapid, bulk additionHigh local concentrations of NO₂⁺ can lead to less selective reactions.
Solvent DichloromethaneHighly polar solventsSolvent can influence the solvation of the transition state, affecting isomer ratios.
Issue 2: Dinitration of the Aromatic Ring

Q2: My analysis shows the presence of a dinitrated byproduct. How can I prevent this?

A2: Dinitration occurs when the initial product, this compound, undergoes a second nitration. The introduction of a nitro group deactivates the ring, making a second nitration more difficult but still possible under harsh conditions.

Causality: The presence of the activating methoxy group, although somewhat attenuated by the two electron-withdrawing groups, can still render the ring susceptible to a second nitration if the reaction conditions are too forcing.

Troubleshooting Protocol:

  • Stoichiometry of Nitric Acid: Use a stoichiometric amount or only a slight excess of nitric acid (1.0-1.1 equivalents). A large excess of the nitrating agent will drive the reaction towards dinitration.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Prolonged reaction times increase the likelihood of dinitration.

  • Temperature: As with isomer formation, maintaining a low temperature is crucial.

Parameter Optimal Condition Condition Leading to Byproducts Rationale
Nitric Acid (Equivalents) 1.0 - 1.1> 1.5Excess nitrating agent increases the probability of a second nitration event.
Reaction Time Monitored to completionExtended beyond completionLonger exposure to the nitrating agent allows for the slower dinitration to occur.
Issue 3: Potential Hydrolysis of the Trifluoromethyl Group

Q3: I am concerned about the stability of the trifluoromethyl group in the strong acidic medium. Is hydrolysis a significant risk?

A3: The trifluoromethyl group is generally stable under many reaction conditions. However, hydrolysis to a carboxylic acid can occur under strongly acidic conditions, particularly at elevated temperatures[2][3].

Causality: The mechanism involves the protonation of the fluorine atoms, followed by the loss of HF and subsequent attack by water or sulfuric acid. While this is not typically a major byproduct in this specific nitration if conditions are controlled, it is a possibility, especially during workup or if the reaction temperature is not maintained.

Troubleshooting Protocol:

  • Maintain Low Temperature: This is the most critical factor. The activation energy for the hydrolysis of the -CF₃ group is high, and keeping the reaction cold will significantly minimize this side reaction.

  • Quenching Procedure: Quench the reaction by pouring it onto ice-water. This rapidly dilutes the acid and dissipates heat, preventing hydrolysis during workup.

  • Avoid Prolonged Exposure to Strong Acid: Minimize the time the product is in contact with the concentrated acid mixture.

Experimental Workflow & Diagrams

General Experimental Protocol for the Synthesis of this compound
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)anisole in a suitable solvent (e.g., dichloromethane). Cool the flask to 0°C in an ice bath.

  • Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid at 0°C.

  • Reaction: Add the nitrating mixture dropwise to the solution of 3-(trifluoromethyl)anisole over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture onto a stirred mixture of ice and water.

  • Workup: Separate the organic layer. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to remove any byproducts.

Reaction Mechanism and Byproduct Formation Pathways

G cluster_1 Nitrating Agent SM 3-(Trifluoromethyl)anisole DP Desired Product: This compound SM->DP Major Pathway (Para to -OCH₃, Meta to -CF₃) BP1 Isomeric Byproduct: 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene SM->BP1 Minor Pathway (Ortho to -OCH₃) NA HNO₃ + H₂SO₄ NI NO₂⁺ (Nitronium Ion) NA->NI Generation BP2 Dinitrated Byproduct DP->BP2 Forcing Conditions (Excess HNO₃, High Temp.) BP3 Hydrolysis Product: 4-Methoxy-2-nitrobenzoic acid DP->BP3

Caption: Reaction scheme for the nitration of 3-(trifluoromethyl)anisole.

Troubleshooting Logic Flow

G start Reaction Complete. Analyze Crude Product. issue Byproducts Detected? start->issue isomers Isomeric Byproducts? issue->isomers Yes end Optimized Synthesis issue->end No dinitration Dinitrated Byproducts? isomers->dinitration No sol_isomers 1. Lower Temperature 2. Slower Addition 3. Change Solvent isomers->sol_isomers Yes hydrolysis Hydrolysis Byproducts? dinitration->hydrolysis No sol_dinitration 1. Reduce HNO₃ Stoichiometry 2. Monitor Reaction Time dinitration->sol_dinitration Yes sol_hydrolysis 1. Maintain Low Temp. 2. Rapid Quench hydrolysis->sol_hydrolysis Yes hydrolysis->end No sol_isomers->end sol_dinitration->end sol_hydrolysis->end

Sources

Column chromatography conditions for purifying 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the column chromatography purification of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For the purification of this compound, the standard stationary phase of choice is silica gel (SiO2) with a particle size of 60-120 mesh or 230-400 mesh. The choice between these depends on the scale of your purification and the required resolution. For general laboratory-scale purifications, 230-400 mesh silica gel provides higher resolution and is often preferred.

Q2: Which mobile phase system is most effective for the separation of this compound?

A common and effective mobile phase system for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate. A typical starting point for gradient elution would be a low percentage of ethyl acetate in hexane (e.g., 2-5%), gradually increasing the polarity to elute the desired compound. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

Q3: How can I detect this compound during column chromatography?

This compound is a UV-active compound due to the presence of the aromatic ring and the nitro group. Therefore, fractions can be monitored using a UV-Vis spectrophotometer or by spotting them on a TLC plate and visualizing under a UV lamp (typically at 254 nm).

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound.

Problem Potential Cause(s) Solution(s)
Poor Separation of Compound from Impurities Incorrect mobile phase polarity.Optimize the mobile phase composition using TLC. A less polar mobile phase will increase retention on the silica gel, potentially improving separation.
Column overloading.Reduce the amount of crude sample loaded onto the column. A general rule is to load no more than 1-5% of the total silica gel weight.
Column channeling.Ensure the column is packed uniformly without any cracks or air bubbles. Dry packing followed by wet packing can help create a homogenous column bed.
Compound Elutes Too Quickly (High Rf) Mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Compound Elutes Too Slowly or Not at All (Low Rf) Mobile phase is not polar enough.Gradually increase the proportion of the polar solvent in the mobile phase.
Compound may be adsorbing irreversibly to the silica gel.Consider using a different stationary phase, such as alumina, or adding a small amount of a modifier like triethylamine to the mobile phase if the compound is acidic.
Tailing of the Compound Band Presence of highly polar impurities.Pre-treat the crude sample with a small amount of silica gel before loading it onto the column to adsorb polar impurities.
Acidic nature of silica gel interacting with the compound.Use neutralized silica gel or add a small amount (0.1-1%) of an amine base like triethylamine to the mobile phase.
Cracks or Bubbles in the Column Bed Improper packing technique.Pack the column carefully and slowly. Running a non-polar solvent through the column before loading the sample can help settle the packing.
Heat generated from the solvent-silica interaction.Pack the column using a slurry method and allow it to cool and settle before use.

Experimental Protocol: Column Chromatography of this compound

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material to be purified.

  • Secure the column in a vertical position using a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

2. Packing the Column (Slurry Method):

  • In a beaker, weigh the required amount of silica gel (230-400 mesh).

  • Add the initial, least polar mobile phase solvent (e.g., 100% hexane) to the silica gel to create a slurry.

  • Swirl the slurry to remove any trapped air bubbles.

  • Pour the slurry into the column in one continuous motion.

  • Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica gel run dry.

  • Add another thin layer of sand on top of the packed silica gel.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble samples, use a dry loading technique by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Carefully add the sample solution to the top of the column using a pipette, ensuring not to disturb the sand layer.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.

4. Elution:

  • Carefully add the mobile phase to the top of the column.

  • Begin the elution with the least polar solvent system determined by TLC analysis (e.g., 2% ethyl acetate in hexane).

  • Collect fractions in test tubes or vials.

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • If the compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 5% ethyl acetate in hexane, then 10%, etc.).

5. Fraction Analysis and Compound Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure desired compound.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

Caption: A workflow diagram for the column chromatography purification of this compound, including a troubleshooting loop.

Technical Support Center: Synthesis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene (CAS No. 25889-37-6). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols tailored for researchers, chemists, and professionals in drug development and agrochemical synthesis. As a critical building block, the successful synthesis of this compound is paramount for advancing numerous research pipelines.[1]

This guide is designed to be a practical resource, explaining not just the "how" but the "why" behind each step, ensuring a robust and reproducible synthesis.

Synthesis Overview

This compound is primarily synthesized via two common pathways. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Electrophilic Aromatic Substitution. This pathway involves the direct nitration of 3-(trifluoromethyl)anisole. The key challenge in this route is controlling the regioselectivity of the nitration to favor the desired isomer.

  • Route B: Nucleophilic Aromatic Substitution (SNAr). This highly efficient route involves the reaction of a halo-aromatic precursor, such as 4-fluoro-1-nitro-2-(trifluoromethyl)benzene, with sodium methoxide. The strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups activate the benzene ring for nucleophilic attack, making this a reliable and often preferred method.[2][3]

Synthesis_Pathways cluster_0 Route A: Nitration cluster_1 Route B: SNAr A_start 3-(Trifluoromethyl)anisole A_reagents HNO₃ / H₂SO₄ Product 4-Methoxy-1-nitro-2- (trifluoromethyl)benzene A_start->Product Electrophilic Aromatic Substitution B_start 4-Fluoro-1-nitro-2- (trifluoromethyl)benzene B_start->Product Nucleophilic Aromatic Substitution B_reagents NaOCH₃ / CH₃OH

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally recommended and why?

A1: For laboratory-scale synthesis, Route B (Nucleophilic Aromatic Substitution) is highly recommended. The SNAr reaction of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene with sodium methoxide is typically cleaner, higher-yielding, and exhibits superior regioselectivity compared to the direct nitration of 3-(trifluoromethyl)anisole. The strong activation provided by the -NO₂ and -CF₃ groups makes the substitution of the fluorine atom highly efficient.[2][3][4]

Q2: What are the most critical parameters to control during the synthesis?

A2: Regardless of the route, temperature control is the most critical parameter.

  • In Route A (Nitration) , excessive temperatures can lead to the formation of dinitro byproducts and other unwanted isomers.

  • In Route B (SNAr) , while the reaction is generally robust, maintaining the recommended temperature ensures a clean reaction profile and prevents potential side reactions or decomposition of the starting material or product. Secondly, the purity of reagents and solvents is crucial. Water content in the solvent for the SNAr reaction, for instance, can consume the sodium methoxide and lead to lower yields.

Q3: What is the typical physical appearance and purity of the final product?

A3: Pure this compound is a yellow crystalline solid.[1] Commercially available products are often sold at ≥97% purity.[5] After a successful laboratory synthesis and purification by recrystallization, purities exceeding 99% can be readily achieved.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction has run for the specified time, but analysis (TLC, GC-MS) shows a low conversion of starting material. What went wrong?

A: This is a common issue that can stem from several factors, depending on the chosen synthetic route.

  • Possible Cause 1 (Route B - SNAr): Inactive or Insufficient Nucleophile.

    • Explanation: Sodium methoxide (NaOCH₃) is hygroscopic and can be deactivated by moisture. If it has been improperly stored, its effective concentration will be lower than expected. An insufficient stoichiometric amount will also lead to incomplete conversion.

    • Solution:

      • Use freshly opened or properly stored sodium methoxide.

      • Consider using a slight excess (1.1 to 1.2 equivalents) of the nucleophile to drive the reaction to completion.

      • Ensure your solvent (e.g., methanol) is anhydrous.

  • Possible Cause 2 (Route A - Nitration): Inadequate Nitrating Conditions.

    • Explanation: The benzene ring in 3-(trifluoromethyl)anisole is deactivated towards electrophilic substitution by the strong electron-withdrawing -CF₃ group.[6] The nitrating mixture (HNO₃/H₂SO₄) may not be potent enough, or the reaction temperature may be too low to overcome the activation energy barrier.

    • Solution:

      • Ensure the use of concentrated nitric acid and sulfuric acid.

      • Slowly and carefully increase the reaction temperature, monitoring the reaction progress closely by TLC. Be cautious, as higher temperatures can promote side reactions.

      • Allow for a longer reaction time.

  • Possible Cause 3 (General): Low Reaction Temperature.

    • Explanation: All chemical reactions have a minimum activation energy. If the reaction temperature is too low, the rate of reaction will be impractically slow.

    • Solution: Ensure your reaction is maintained at the temperature specified in the protocol. For the SNAr reaction, this often involves heating to reflux in methanol.

Troubleshooting_Low_Yield start Low Product Yield Detected route_check Which Synthesis Route? start->route_check snar Route B: SNAr route_check->snar SNAr nitration Route A: Nitration route_check->nitration Nitration check_naome Check NaOCH₃ Quality & Stoichiometry snar->check_naome check_temp_snar Verify Reaction Temperature (Reflux?) snar->check_temp_snar check_acid Verify Acid Concentration nitration->check_acid check_temp_nitration Increase Temperature Cautiously nitration->check_temp_nitration solution_naome Use fresh/excess NaOCH₃ Use anhydrous solvent check_naome->solution_naome solution_temp Ensure proper heating check_temp_snar->solution_temp solution_acid Use concentrated acids check_acid->solution_acid solution_temp2 Monitor TLC while warming check_temp_nitration->solution_temp2

Caption: Decision workflow for troubleshooting low product yield.

Problem 2: Product is Impure, Containing Multiple Isomers

Q: I have isolated my product, but NMR or GC analysis shows the presence of significant isomeric impurities. How can I resolve this?

A: Isomer formation is the principal challenge of Route A (Nitration) but is generally not an issue for Route B (SNAr).

  • Primary Cause (Route A - Nitration): Competing Directing Effects.

    • Explanation: In 3-(trifluoromethyl)anisole, the methoxy group (-OCH₃) is an ortho-, para-director, while the trifluoromethyl group (-CF₃) is a meta-director. Both substituents direct the incoming nitro group to the 2, 4, and 6 positions. While the desired product is the 4-nitro isomer, the formation of the 2-nitro and 6-nitro isomers is also possible, leading to a mixture that can be difficult to separate.

    • Solution:

      • Optimize Reaction Conditions: Lowering the reaction temperature often increases the selectivity for the thermodynamically favored para-isomer. Experiment with temperatures ranging from 0 °C to room temperature.

      • Purification: Careful purification is essential. Column chromatography on silica gel is the most effective method for separating positional isomers. Alternatively, fractional recrystallization using a carefully selected solvent system may be attempted. A standard protocol for purification via recrystallization is provided below.[7][8]

  • Possible Cause (Route B - SNAr): Impure Starting Material.

    • Explanation: The SNAr reaction itself is highly regiospecific. If your product contains isomers, it is almost certain that your starting material, 4-fluoro-1-nitro-2-(trifluoromethyl)benzene, was already contaminated with other isomers.

    • Solution:

      • Verify Starting Material Purity: Always analyze the purity of your starting materials via GC, NMR, or HPLC before beginning the reaction.

      • Purify Starting Material: If the starting material is impure, purify it by recrystallization or chromatography before use.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the preferred SNAr synthesis route.

ParameterValueNotes
Starting Material 4-Fluoro-1-nitro-2-(trifluoromethyl)benzenePurity should be >98%
Reagent Sodium Methoxide (NaOCH₃)1.1 - 1.2 equivalents
Solvent Anhydrous Methanol (CH₃OH)Use of a dry solvent is critical
Temperature Reflux (~65 °C)Gentle reflux is sufficient
Reaction Time 2 - 4 hoursMonitor by TLC for completion
Typical Yield >90%Yields are typically high for this reaction

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a representative laboratory-scale synthesis of this compound.

Materials:

  • 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq)

  • Sodium methoxide (1.1 eq)

  • Anhydrous methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add 4-fluoro-1-nitro-2-(trifluoromethyl)benzene followed by anhydrous methanol (approx. 10 mL per gram of starting material).

  • Dissolution: Stir the mixture at room temperature until the starting material is fully dissolved.

  • Nucleophile Addition: Carefully add sodium methoxide in one portion. The reaction is typically exothermic.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Work-up: Once complete, cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add cold water to precipitate the product.

  • Isolation: Collect the yellow solid product by vacuum filtration. Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the product under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization.

Protocol 2: Purification by Recrystallization

This protocol is effective for purifying the crude product from either synthesis route.

Materials:

  • Crude this compound

  • Ethanol or Isopropanol

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol or isopropanol required to just dissolve the solid completely. This should be done on a hot plate with stirring.[7]

  • Decolorization (Optional): If the solution is highly colored with impurities, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. The product should begin to crystallize. To maximize recovery, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified yellow crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the surface.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

  • Doubtnut. (n.d.). Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. Retrieved from [Link]

  • PubChem. (2026-01-03). 4-Methoxy-2-methyl-1-(trifluoromethoxy)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Retrieved from [Link]

  • Filo. (2024-12-10). Choose the compound in each of the following pairs that reacts faster with sodium methoxide in methanol. Retrieved from [Link]

  • Homework Lib. (2025-05-06). [Chemistry] 1,2,3,4,5-Pentafluoro-6-nitrobenzene reacts readily with sodium methoxide in methanol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Retrieved from [Link]

  • Brainly. (2023-09-22). When 1,2,3,4,5-pentafluoro-6-nitrobenzene reacts with sodium methoxide in methanol, what is formed?. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. Retrieved from [Link]

  • PubMed. (n.d.). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Retrieved from [Link]

  • PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group. Retrieved from [Link]

  • Revista de la Sociedad Venezolana de Química. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • Brainly. (2023-02-08). Draw the structure of the organic product formed from the reaction of sodium methoxide with 1-chloro-4-nitrobenzene. Retrieved from [Link]

Sources

Improving the regioselectivity of nitration on substituted benzotrifluorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Nitration of Substituted Benzotrifluorides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for improving the regioselectivity of this critical reaction. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested advice to help you navigate the complexities of electrophilic aromatic substitution on these challenging substrates.

Understanding the System: The Benzotrifluoride Ring

Benzotrifluoride and its derivatives present a unique challenge in electrophilic aromatic substitution. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms, exerting a strong negative inductive effect (-I).[1][2] This deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion (NO2+).[3][4]

Crucially, the -CF3 group is a meta-director.[1][5] It deactivates the ortho and para positions more than the meta position, leading to preferential substitution at the meta position.[4] When other substituents are present on the ring, the final regioselectivity is a result of the combined directing effects of all groups.[6] Understanding this interplay is key to controlling the outcome of your nitration reaction.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing nitrations on substituted benzotrifluorides.

Q1: Why is my nitration of a substituted benzotrifluoride so slow or giving no product?

A1: This is a common issue stemming from the deactivated nature of the benzotrifluoride ring.[3] Several factors could be at play:

  • Insufficiently Activating Conditions: The formation of the nitronium ion (NO2+), the active electrophile, from nitric acid requires a strong acid catalyst, typically sulfuric acid.[7][8] For a deactivated ring, a higher concentration of sulfuric acid or the use of oleum (fuming sulfuric acid) may be necessary to generate a sufficient concentration of the nitronium ion.[9][10]

  • Reaction Temperature Too Low: While temperature control is vital to prevent side reactions, a temperature that is too low can significantly reduce the reaction rate. If you suspect this is the issue, try gradually increasing the temperature in 5-10 °C increments while closely monitoring the reaction's progress via TLC or GC.

  • Poor Substrate Solubility: If your substituted benzotrifluoride is not soluble in the reaction medium, the reaction will be heterogeneous and slow.[9] While nitrations are often run neat in the acid mixture, in some cases, the use of an inert co-solvent like methylene chloride or nitromethane might be considered, though this can also affect reactivity.[10]

Q2: I'm getting a mixture of isomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is the primary challenge. The final isomer distribution depends on the directing effects of the substituents and the reaction conditions.

  • Dominant Directing Group: The directing effect of the most activating group (or least deactivating) will generally control the position of nitration.[6][11] For example, in a molecule with both a -CF3 group (meta-directing) and an alkyl group (ortho, para-directing), the alkyl group's directing effect will be dominant.[12]

  • Temperature Control: Lower reaction temperatures often lead to higher selectivity.[12][13] Running the reaction at temperatures between -20°C and 10°C can sometimes favor the formation of a specific isomer.[14]

  • Choice of Nitrating Agent: The standard mixed acid (HNO3/H2SO4) is a potent nitrating agent.[15] In some cases, using a milder agent or altering the acid composition can influence the isomer ratio. For instance, using nitric acid in the absence of sulfuric acid has been reported to alter isomer distributions in some systems.[6] Alternative nitrating agents like nitronium tetrafluoroborate (NO2BF4) can also be explored.[12]

  • Steric Hindrance: Bulky substituents can block access to the ortho positions, leading to a higher proportion of the para isomer.[16] Consider the size of both the existing substituents and the incoming electrophile.

Q3: My reaction is producing significant amounts of dinitrated or oxidized byproducts. How can I minimize these?

A3: The formation of byproducts is often a sign of overly harsh reaction conditions.

  • Control of Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. A large excess will drive the reaction towards dinitration.[9][13]

  • Temperature Management: Nitration is a highly exothermic reaction.[9] Maintain a low temperature using an ice or ice/salt bath and add the nitrating agent slowly and dropwise with efficient stirring to dissipate heat and prevent localized hotspots that can lead to over-nitration and oxidation.

  • Reaction Time: Monitor the reaction closely. Once the starting material is consumed, quench the reaction to prevent further nitration of the product.[13]

Q4: How do I separate the different nitro-isomers of my substituted benzotrifluoride?

A4: The separation of closely related isomers can be challenging.

  • Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation can be an effective method for separation on a larger scale.[6]

  • Chromatography: For smaller scales and for isomers with similar boiling points, column chromatography is the preferred method.[17] A systematic approach to solvent system selection is crucial for achieving good separation.

  • Recrystallization: If one isomer is formed in significant excess and is a solid, recrystallization may be a viable purification technique.

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficiently powerful nitrating agent. The deactivated ring requires a high concentration of the nitronium ion (NO2+).[9]1a. Increase the proportion of sulfuric acid in your mixed acid. 1b. Consider using oleum (fuming sulfuric acid) instead of concentrated sulfuric acid.[10] 1c. Explore alternative nitrating agents like nitronium tetrafluoroborate (NO2BF4).[14]
2. Reaction temperature is too low. The activation energy for nitrating a deactivated ring is high.2a. Cautiously and incrementally increase the reaction temperature (e.g., from 0°C to 10-20°C) while monitoring the reaction.
3. Poor solubility of the starting material. The reaction is limited by the interface between the substrate and the nitrating agent.[9]3a. Ensure vigorous stirring to maximize contact. 3b. In some specific cases, a suitable inert solvent like 1,2-dichloroethane or methylene chloride may be used, but this can also reduce the reaction rate.[10][18]
Poor Regioselectivity (Undesired Isomer Ratio) 1. Reaction temperature is too high. Higher temperatures can reduce the kinetic preference for one isomer over another.1a. Perform the reaction at the lowest temperature that allows for a reasonable rate (e.g., -20°C to 10°C).[14]
2. Incorrect choice of acid catalyst. The composition of the acid medium can influence isomer distribution. It has been noted that the presence of sulfuric acid can sometimes increase the formation of certain isomers.[6]2a. Experiment with different ratios of HNO3 to H2SO4. 2b. Consider nitration with concentrated nitric acid alone, if feasible for your substrate.[14]
3. Steric effects not fully considered. A bulky substituent may be hindering approach to the desired position.3a. This is an inherent property of the molecule. If possible, consider a synthetic route where the nitration step occurs before the introduction of a bulky group.
Formation of Dinitro or Polysubstituted Products 1. Excess nitrating agent. Too much nitric acid will drive the reaction to further nitration.[9]1a. Use a stoichiometric amount or only a slight excess (1.05-1.1 eq) of the nitrating agent.
2. Reaction temperature is too high or poorly controlled. Exotherms can lead to runaway reactions and over-nitration.[13]2a. Maintain a low and stable temperature with an efficient cooling bath. 2b. Add the substrate to the cold acid mixture slowly and dropwise.[18]
3. Reaction time is too long. Leaving the reaction for an extended period after completion can lead to side reactions.[13]3a. Monitor the reaction progress by TLC or GC and quench the reaction promptly upon consumption of the starting material.
Reaction Mixture Darkens (Indication of Oxidation) 1. Reaction conditions are too harsh. High temperatures and highly concentrated acids can oxidize sensitive substrates or products.[9]1a. Lower the reaction temperature. 1b. Minimize the reaction time.
2. Substrate is sensitive to oxidation. Some functional groups are not stable under strong nitrating conditions.2a. If the substrate has sensitive groups (e.g., amines, phenols), consider protecting them before nitration. For example, an amino group can be acylated to an amide.[5]
Experimental Protocols
General Protocol for Nitration of a Substituted Benzotrifluoride using Mixed Acid

This is a general guideline and must be adapted based on the specific substrate and desired outcome.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add the required volume of concentrated sulfuric acid (H2SO4).

  • Cooling: Cool the flask in an ice/salt bath to a temperature between -10°C and 0°C.

  • Nitrating Mixture Preparation: Slowly add the stoichiometric amount (or a slight excess, e.g., 1.05 eq.) of concentrated nitric acid (HNO3) to the cold, stirring sulfuric acid. Maintain the low temperature during this addition.

  • Substrate Addition: Once the nitrating mixture is prepared and has re-cooled, add the substituted benzotrifluoride dropwise via the dropping funnel. Ensure the internal temperature does not rise significantly. For solid substrates, they can be added in small portions.

  • Reaction: Stir the mixture at the chosen temperature (e.g., 0-10°C) and monitor its progress using an appropriate analytical technique (TLC, GC, or HPLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

  • Workup:

    • If the product is a solid, it can be collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

    • If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization, column chromatography, or distillation as required.[6][17]

Visualizing the Process
Decision Workflow for Optimizing Regioselectivity

G start Start: Desire to Improve Regioselectivity sub_analysis Analyze Substituents: - Activating vs. Deactivating - Directing Effects (Ortho/Para vs. Meta) start->sub_analysis lit_review Literature Review for Similar Substrates sub_analysis->lit_review initial_exp Initial Experiment: Standard Mixed Acid (HNO3/H2SO4) at 0°C lit_review->initial_exp analyze_isomers Analyze Isomer Ratio (GC/NMR) initial_exp->analyze_isomers is_selectivity_ok Is Selectivity Acceptable? analyze_isomers->is_selectivity_ok temp_optimization Temperature Optimization: Lower temperature (-20°C to 0°C) is_selectivity_ok->temp_optimization No end_good End: Optimized Protocol is_selectivity_ok->end_good Yes analyze_temp Analyze Isomer Ratio temp_optimization->analyze_temp is_temp_ok Improved? analyze_temp->is_temp_ok reagent_optimization Nitrating Agent/Solvent Optimization: - Vary HNO3/H2SO4 ratio - Consider NO2BF4 - Use of co-solvent? is_temp_ok->reagent_optimization No is_temp_ok->end_good Yes analyze_reagent Analyze Isomer Ratio reagent_optimization->analyze_reagent is_reagent_ok Improved? analyze_reagent->is_reagent_ok is_reagent_ok->end_good Yes end_bad Re-evaluate Synthetic Strategy is_reagent_ok->end_bad No

Caption: A workflow for systematically optimizing regioselectivity.

Mechanism: Meta-Direction of the -CF3 Group

G cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho_start Benzotrifluoride ortho_intermediate [Intermediate] Positive charge adjacent to -CF3 (Highly Destabilized) ortho_start->ortho_intermediate + NO2+ meta_start Benzotrifluoride meta_intermediate [Intermediate] Positive charge is NOT adjacent to -CF3 (Less Destabilized) meta_start->meta_intermediate + NO2+ meta_product Meta-Nitrobenzotrifluoride meta_intermediate->meta_product -> Favored Product para_start Benzotrifluoride para_intermediate [Intermediate] Positive charge adjacent to -CF3 (Highly Destabilized) para_start->para_intermediate + NO2+

Caption: Destabilization of ortho/para attack intermediates.

References
  • BenchChem. (n.d.). troubleshooting guide for nitration reactions.
  • BenchChem. (n.d.). Troubleshooting Unexpected Results in the Nitration of Bromobenzene: A Technical Support Guide.
  • Wikipedia. (2023). Electrophilic aromatic directing groups.
  • Wikipedia. (2023). Electrophilic aromatic substitution.
  • Google Patents. (1985). US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.
  • Chemistry Steps. (n.d.). Activating and Deactivating Groups.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
  • Google Patents. (n.d.). EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.). Some trisubstituted benzotrifluorides.
  • National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents.
  • ResearchGate. (n.d.). Benzotrifluoride and its derivatives considered into this study.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • European Patent Office. (1987). Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation.
  • Chemistry Steps. (n.d.). Ortho, Para, Meta.
  • Reddit. (2023). Di-nitration troubleshooting : r/Chempros.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Nitration.
  • ACS Publications. (n.d.). Aromatic nitration with nitric acid and trifluoromethanesulfonic acid | The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
  • YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).
  • GeeksforGeeks. (2025). Nitration.
  • Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
  • ResearchGate. (n.d.). Nitration of trifluoromethyl benzene.
  • BenchChem. (n.d.). minimizing side product formation in 1-Nitro-2-(trifluoromethoxy)benzene synthesis.
  • Google Patents. (1972). US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid.
  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
  • Unknown Source. (n.d.). Ortho para meta positions.
  • IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis.
  • Unknown Source. (n.d.). III Analytical Methods.
  • Omics Online. (n.d.). Journal of Analytical & Bioanalytical Techniques - A Comprehensive Guide to Analytical Chemistry.
  • National Institutes of Health. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.

Sources

Technical Support Center: Purification of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene (CAS No. 25889-37-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the removal of acidic impurities from this key synthetic intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, largely due to the influence of its electron-withdrawing nitro and trifluoromethyl groups.[1] The purity of this intermediate is critical for the success of subsequent synthetic transformations. A common challenge during its work-up and purification is the presence of acidic impurities, which can arise from side reactions or degradation. This guide provides a logical, step-by-step approach to diagnosing and resolving these purity issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common acidic impurities I might encounter when working with this compound?

A1: Acidic impurities typically originate from two main sources: residual reagents from the synthesis and byproducts formed through side reactions.

  • Residual Acidic Reagents: If the synthesis involves a nitration step, residual mineral acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) may be present in the crude product.

  • Phenolic Byproducts: The most common acidic byproduct is the corresponding phenol, 4-Hydroxy-1-nitro-2-(trifluoromethyl)benzene . This is formed via the hydrolysis of the methoxy ether linkage. This reaction can be catalyzed by strong acidic or basic conditions, particularly at elevated temperatures. The trifluoromethyl group is generally robust and less susceptible to hydrolysis under standard conditions.[2][3][4]

Q2: My crude product, when dissolved in an organic solvent and shaken with water, results in an aqueous layer with a low pH. What is my first line of defense?

A2: The immediate and most effective first step is a liquid-liquid extraction, commonly referred to as an acid-base wash.[5][6] This technique exploits the difference in solubility between your neutral target compound and the acidic impurity. By washing the organic solution of your crude product with an aqueous basic solution, the acidic impurity is deprotonated, forming a salt. This ionic salt is soluble in the aqueous layer and is thus extracted from the organic phase, which retains your neutral product.[7][8]

Q3: How do I perform an effective acid-base wash without risking degradation of my target compound?

A3: The choice of base is critical. A base must be strong enough to deprotonate the acidic impurity but weak enough to avoid promoting unwanted side reactions, such as hydrolysis of the methoxy group on your target compound. The decision is guided by the acidity (pKa) of the likely impurity.

Impurity TypeTypical pKa RangeRecommended Basic WashRationale
Carboxylic Acids4 - 5[9][10]Saturated Sodium Bicarbonate (NaHCO₃)Sufficiently basic to deprotonate carboxylic acids.
Phenols~10[11][12]1 M Sodium Carbonate (Na₂CO₃) or 1 M Sodium Hydroxide (NaOH)A stronger base is required to efficiently deprotonate phenols.

Expert Insight: Always start with the mildest base possible. A wash with saturated sodium bicarbonate solution is an excellent first step to remove any highly acidic contaminants. If you suspect a phenolic impurity, follow with a wash using 1 M sodium carbonate. Use 1 M NaOH with caution and preferably at low temperatures (0-5 °C) to minimize the risk of hydrolysis.

Experimental Protocol 1: Selective Removal of Acidic Impurities via Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (CO₂ evolution may occur if strong acids are present). Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Carbonate/Hydroxide Wash (Optional): If phenolic impurities are suspected, repeat steps 2-4 using 1 M Na₂CO₃ or cold 1 M NaOH.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

  • Validation: Analyze a small sample of the washed product against the crude material by Thin Layer Chromatography (TLC) to confirm the removal of impurities.

Workflow for Acid-Base Extraction

crude Crude Product in Organic Solvent sep_funnel Separatory Funnel crude->sep_funnel shake Shake & Vent sep_funnel->shake bicarb Add Saturated NaHCO3 (aq) bicarb->sep_funnel separate Separate Layers shake->separate aq1 Aqueous Layer 1 (Acidic Impurity Salts) separate->aq1 Discard org1 Organic Layer separate->org1 brine Wash with Brine org1->brine dry Dry (e.g., Na2SO4) & Concentrate brine->dry product Purified Product dry->product start Crude Product extraction Step 1: Acid-Base Extraction start->extraction check1 TLC Analysis: Acidic Impurities Removed? extraction->check1 chromatography Step 2: Column Chromatography check1->chromatography No check2 TLC Analysis: Neutral Impurities Removed? check1->check2 Yes chromatography->check2 recrystallization Step 3: Recrystallization check2->recrystallization No (or for higher purity) final High-Purity Product check2->final Yes (Sufficient Purity) recrystallization->final

Sources

Stability of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Experimental Stability and Handling for Researchers

Welcome to the technical support guide for 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene (CAS No. 654-76-2). This resource is designed for researchers, chemists, and drug development professionals to provide expert insights into the stability, handling, and potential reactivity of this versatile chemical intermediate. As a Senior Application Scientist, my goal is to equip you with the necessary information to anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and use of this compound in typical laboratory settings.

Q1: What are the fundamental stability characteristics and recommended storage conditions for this compound?

A1: this compound is a solid that is generally stable under standard laboratory conditions.[1] For optimal shelf-life and to prevent degradation, it should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1] While generally stable, its reactivity is dominated by the strong electron-withdrawing properties of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which significantly influence the electron density of the benzene ring.[2]

Q2: What are the primary chemical incompatibilities I should be aware of?

A2: The key incompatibilities stem from the functional groups present. You should avoid:

  • Strong Reducing Agents: The nitro group is susceptible to reduction to an amino group. Reagents like catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acid (e.g., Fe/HCl, Sn/HCl) will readily reduce the nitro group.[3] This is a common synthetic transformation but an incompatibility if the nitro group's integrity is desired.

  • Strong Oxidizing Agents: While the benzene ring is electron-deficient, strong oxidizing agents should be avoided as they can lead to unpredictable side reactions or decomposition, a general precaution for complex organic molecules.[4]

  • Strong Bases: Strong bases may initiate nucleophilic aromatic substitution (SNAr) reactions or, under harsh conditions, potentially cleave the methoxy ether bond. The high electrophilicity of the ring makes it susceptible to attack by potent nucleophiles.

  • Strong Acids: While more stable to acids than bases, prolonged exposure to hot, concentrated strong acids should be evaluated on a case-by-case basis as it could potentially lead to hydrolysis of the methoxy group.

Q3: How do the electron-withdrawing groups (-NO₂ and -CF₃) affect the molecule's reactivity?

A3: The combined effect of the nitro and trifluoromethyl groups makes the aromatic ring highly electron-deficient.[2] This has two major consequences:

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated, making typical EAS reactions like Friedel-Crafts or further nitration very difficult.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated for SNAr, especially at positions ortho and para to the strong electron-withdrawing groups. This makes the compound an excellent substrate for reactions with nucleophiles (e.g., amines, alkoxides) that can displace a suitable leaving group (though none are present on this specific molecule, this reactivity pattern is crucial to understand for its derivatives).

Q4: Is this compound sensitive to light or high temperatures?

A4: Aromatic nitro compounds can be sensitive to light and may undergo photodegradation over time, often observed as a darkening in color.[5] Therefore, storage in an amber or opaque container is recommended. Thermal decomposition at high temperatures can produce hazardous gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[5] It is crucial to run reactions at the lowest effective temperature to minimize the risk of thermal degradation.

Section 2: Stability Profile Summary

The following table summarizes the stability of this compound under various conditions, based on its chemical structure and data from analogous compounds.

ConditionStability AssessmentRationale & Commentary
Temperature Stable at room temperature.[1]Avoid prolonged exposure to high temperatures to prevent thermal decomposition, which can release toxic fumes like NOx.[5]
pH (Aqueous) Most stable in neutral conditions.Susceptible to reaction under strongly basic conditions (potential SNAr or ether cleavage). Generally stable in mild acidic conditions.
Light Potentially light-sensitive.Aromatic nitro compounds can undergo photodegradation.[5] Storage in the dark or in an amber vial is recommended for long-term stability.
Reducing Agents Unstable. The nitro group is readily reduced to an amine by common reducing agents (e.g., H₂/Pd, Fe/HCl).[3] This is a key synthetic route, not a stability feature.
Oxidizing Agents Potentially Unstable. Avoid contact with strong oxidizing agents to prevent uncontrolled reactions and degradation.[4]

Section 3: Troubleshooting Guide for Experiments

Issue EncounteredPotential CauseRecommended Solution
Low yield or incomplete reaction Degradation of starting material due to incompatible reagents or conditions.1. Verify the compatibility of all reagents. Avoid strong reducing agents if the nitro group is to be preserved. 2. Run a control experiment (refluxing the starting material in the solvent without other reagents) to check for thermal stability under your reaction conditions.
Solid compound darkens during storage Exposure to light or slow air oxidation.1. Store the compound in a tightly sealed amber vial. 2. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
Formation of unexpected polar byproducts Nucleophilic attack on the aromatic ring or hydrolysis.1. Ensure all reagents and solvents are dry and free of nucleophilic impurities. 2. If using a basic catalyst, consider a milder, non-nucleophilic base. 3. Analyze byproducts by LC-MS or NMR to diagnose the degradation pathway.
Inconsistent analytical results (HPLC, NMR) On-column degradation or degradation in the analytical solvent.1. Analyze samples promptly after preparation. 2. Use high-purity, neutral solvents (e.g., acetonitrile, methanol). 3. If using HPLC, ensure the mobile phase pH is in a range where the compound is stable (typically neutral).

Section 4: Visualizations & Workflows

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow to assess the stability of this compound before committing to a large-scale reaction.

G start Start: New Synthesis Planned sds Review SDS & Literature for Known Incompatibilities start->sds test_sol Perform Small-Scale Solubility & Stability Test in Reaction Solvent sds->test_sol control_rxn Run Control Reaction (SM + Solvent at Target Temperature) test_sol->control_rxn analyze Analyze Control Sample (TLC, HPLC, or NMR) control_rxn->analyze stable Proceed with Synthesis analyze->stable No Degradation unstable Re-evaluate Conditions (Lower Temp, Different Solvent, etc.) analyze->unstable Degradation Observed unstable->test_sol

Caption: Workflow for pre-synthesis stability validation.

Key Reactivity Influences

This diagram illustrates how the functional groups on the molecule dictate its chemical behavior.

G mol This compound reactivity Overall Ring Reactivity: - Activated for SNAr - Deactivated for EAS - Nitro group is reducible mol->reactivity no2 Nitro Group (-NO₂) ewg Strong Electron-Withdrawing Effect no2->ewg cf3 Trifluoromethyl Group (-CF₃) cf3->ewg och3 Methoxy Group (-OCH₃) edg Electron-Donating Effect (Resonance) och3->edg ewg->mol pulls e- density edg->mol donates e- density

Caption: Functional group effects on molecular reactivity.

Section 5: Protocol for Forced Degradation Study

To quantitatively assess stability, a forced degradation study is invaluable. This protocol provides a framework for testing stability against acid, base, oxidative, and thermal stress.

Objective: To identify potential degradation pathways and determine the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.

  • Stress Conditions (Perform in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.

    • Control Sample: Keep 1 mL of the stock solution mixed with 1 mL of water at room temperature.

  • Sample Preparation for Analysis:

    • After the specified time, cool the samples to room temperature.

    • If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples (including the control) with the mobile phase to a final concentration of approximately 50 µg/mL.

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) and a C18 column.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage degradation by comparing the peak area of the parent compound. Note the appearance of any new peaks, which represent degradation products.

Self-Validation: The inclusion of a control sample stored under benign conditions is critical. The stability of the control validates that any degradation observed in the stressed samples is due to the stressor and not to issues with the solvent, storage, or analytical method itself.

References

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

  • Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

Sources

Technical Support Center: Waste Management for 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and compliant disposal of hazardous waste generated during the synthesis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene (CAS No. 344-39-8)[1]. The unique combination of nitroaromatic and trifluoromethyl functionalities in this molecule necessitates stringent waste management protocols to ensure personnel safety and environmental protection.

Section 1: Core Principles & Hazard Assessment (FAQs)

This section addresses the fundamental hazards associated with the synthesis waste, establishing the scientific basis for the protocols that follow.

Q1: What are the primary chemical hazards associated with the waste streams from this synthesis?

A1: The waste generated is a complex mixture of highly hazardous substances. The primary risks stem from three sources:

  • Nitroaromatic Compounds: The target molecule and related byproducts are nitroaromatics. This class of compounds is known for its toxicity, and many are mutagenic or carcinogenic.[2] They are significant environmental pollutants due to their persistence and harmful effects on living organisms.[2][3]

  • Organofluorine Compounds: The trifluoromethyl (-CF3) group imparts high chemical stability, making these compounds persistent in the environment.[4][5] Such substances are often categorized under per- and polyfluoroalkyl substances (PFAS), which are facing increasing regulatory scrutiny.[6][7] Their degradation can sometimes lead to other persistent pollutants like trifluoroacetic acid (TFA).[6]

  • Spent Nitrating Acids: The synthesis typically involves a mixture of concentrated nitric and sulfuric acid.[8] This waste stream is extremely corrosive and reactive. A critical, often overlooked danger is the presence of dissolved unstable nitric esters, which can decompose exothermically and pose a significant risk of violent reaction or explosion, especially during storage.[9]

Q2: What are the typical waste streams I should expect to generate and segregate?

A2: A typical synthesis workflow will produce several distinct, non-compatible waste streams. Proper segregation at the point of generation is critical.

  • Spent Acid Stream (Halogenated): Highly corrosive mixture of sulfuric acid, nitric acid, water, and dissolved organic compounds.

  • Aqueous Waste Stream (Halogenated, Basic/Neutral): Generated from quenching the reaction and subsequent alkaline washes (e.g., with sodium bicarbonate or sodium hydroxide) to neutralize the crude product. This stream contains inorganic salts and dissolved toxic organic species, such as nitrophenolates, which often impart a strong yellow or orange color.

  • Organic Solvent Waste Stream (Halogenated): Contains unreacted starting material, the product, isomers, and other byproducts dissolved in any solvents used for extraction (e.g., dichloromethane, ethyl acetate).

  • Contaminated Solid Waste: Includes used personal protective equipment (PPE), silica gel from chromatography, filter paper, and contaminated weighing boats.

Q3: Why is it critical to avoid mixing these waste streams?

A3: Mixing waste streams is not only a violation of most hazardous waste regulations but also poses immediate safety risks. For example:

  • Mixing the spent acid stream with organic solvent waste can trigger a violent, exothermic reaction, leading to boiling, splashing of corrosive materials, and the rapid release of toxic gases (e.g., NOx).

  • Mixing acidic and basic aqueous streams will cause a strong exothermic neutralization reaction, which can also lead to boiling and pressure buildup in a closed container.

  • Improper segregation increases the complexity and cost of disposal, as the entire volume must be treated according to the hazards of the most dangerous component.

Section 2: Troubleshooting Guide for Common Waste Handling Issues

This section provides direct answers to specific problems that may arise during the experimental workflow.

Issue: After my reaction, I have a biphasic mixture of spent acid and crude organic product. What is the safest way to handle this?

Cause & Solution: This is one of the most hazardous points in the process. The organic phase is saturated with acid, and the acid phase contains dissolved, potentially unstable nitro-organics.[9] Storing this mixture is unsafe. The recommended procedure is to immediately and carefully quench the entire reaction mixture by slowly adding it to a stirred vessel of crushed ice. This must be done in a chemical fume hood with the sash pulled down, wearing appropriate PPE (acid-resistant gloves, apron, and face shield). The large thermal mass of the ice will help control the exotherm of dilution. After quenching, the phases can be separated, and the resulting acidic aqueous and organic layers can be managed as separate waste streams.

Issue: The aqueous waste from my sodium bicarbonate wash is bright yellow. Is this a concern?

Cause & Solution: Yes, this is a significant indicator of hazardous byproducts. The yellow color is characteristic of nitrophenolate anions, formed from the deprotonation of nitrophenolic impurities generated during the synthesis. These compounds are toxic and must be treated as hazardous waste. This aqueous stream should be collected in a dedicated, labeled "Halogenated Aqueous Waste" container. Do not discharge it down the drain.[10]

Issue: How do I properly decontaminate my glassware after the synthesis?

Protocol: Effective decontamination prevents cross-contamination and ensures safety.

  • Initial Rinse: Rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone or the solvent used for extraction) to remove the bulk of the organic residue. This rinsate is hazardous and MUST be collected in the "Halogenated Organic Solvent Waste" container.

  • Second Rinse: Perform a second rinse with the same solvent to ensure all organic residues are removed. Add this rinsate to the same waste container.

  • Neutralizing Rinse: Carefully rinse with a small amount of water to remove residual acid, followed by a dilute sodium bicarbonate solution if necessary. Collect these aqueous rinses in the "Halogenated Aqueous Waste" container.

  • Final Cleaning: Once decontaminated, the glassware can be cleaned using standard laboratory detergents and procedures.

Section 3: Standard Operating Procedures (SOPs) for Waste Management

Adherence to these SOPs is mandatory for ensuring safety and regulatory compliance.

SOP 1: Waste Segregation, Labeling, and Storage

All waste must be segregated into appropriate containers at the point of generation.

Table 1: Waste Stream Segregation and Container Requirements

Waste Stream NameDescriptionContainer TypeRequired Labeling
Halogenated Spent Acid Concentrated H₂SO₄/HNO₃, water, dissolved organicsHeavy-duty, vented, acid-compatible container (e.g., Teflon-coated glass)HAZARDOUS WASTE, CORROSIVE, OXIDIZER, TOXIC. List all components, including "Nitroaromatic Compounds" and "Trifluoromethylated Aromatic Compounds".
Halogenated Aqueous Waste Water, inorganic salts, dissolved organics (may be acidic or basic)Polyethylene or glass carboyHAZARDOUS WASTE, TOXIC. List all components.
Halogenated Organic Solvent Waste Organic solvents, product, byproducts, starting materialsSolvent-compatible container (e.g., polyethylene-lined steel or glass)HAZARDOUS WASTE, FLAMMABLE (if applicable), TOXIC. List all components.
Contaminated Solid Waste Used PPE, silica gel, filter paperPuncture-resistant, lined container (e.g., a labeled drum or pail)HAZARDOUS WASTE, TOXIC. Describe contents (e.g., "Lab debris contaminated with this compound").
Diagram: Waste Segregation Workflow

This diagram illustrates the flow of materials from the reaction to their designated waste containers.

G cluster_wash Product Wash/Extraction reaction Reaction Vessel (Post-Synthesis) quench Quenching (Ice Bath) reaction->quench Transfer Mixture sep_funnel Separatory Funnel quench->sep_funnel Transfer Quenched Liquid acid_waste Halogenated Spent Acid Waste sep_funnel->acid_waste Aqueous Layer (Acidic) aq_waste Halogenated Aqueous Waste sep_funnel->aq_waste Alkaline/Brine Washings org_waste Halogenated Organic Waste sep_funnel->org_waste Organic Layer (Crude Product) glassware Contaminated Glassware & Equipment glassware->aq_waste Aqueous Rinsate glassware->org_waste Solvent Rinsate ppe Contaminated PPE & Lab Debris solid_waste Contaminated Solid Waste ppe->solid_waste Collect

Sources

Identifying decomposition products of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, with a focus on identifying potential decomposition products.

Introduction

This compound is a versatile building block in organic synthesis, valued for its unique electronic properties stemming from the electron-donating methoxy group and the strongly electron-withdrawing nitro and trifluoromethyl groups.[1] However, the presence of the nitro group, in particular, renders the molecule susceptible to degradation under various experimental conditions, including thermal stress, photolysis, and exposure to certain chemical reagents. Understanding the potential decomposition pathways is crucial for accurate experimental results and ensuring the integrity of your research.

This guide provides practical, field-proven insights into identifying and characterizing the decomposition products of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm observing unexpected peaks in my GC-MS/LC-MS analysis of a sample containing this compound. What could they be?

Answer: The appearance of unexpected peaks often indicates sample degradation. The decomposition of this compound can be initiated by heat, light, or reactive chemicals. The likely decomposition products will depend on the specific stressor.

Troubleshooting Guide:

1.1. Assess Potential Stressors:

  • Thermal Stress: Has your sample been exposed to high temperatures, for instance, in a heated GC injection port or during a high-temperature reaction? The thermal decomposition of nitroaromatic compounds can proceed through mechanisms like C-NO₂ bond homolysis or nitro-nitrite isomerization.[2][3][4]

  • Photolytic Stress: Was the sample exposed to UV or strong visible light for an extended period? Photodegradation can lead to the formation of phenolic compounds and other byproducts.

  • Chemical Incompatibility: Was the compound mixed with strong oxidizing or reducing agents? For instance, advanced oxidation processes are known to degrade nitroaromatics through hydroxylation and ring-opening.[5]

1.2. Characterize the Unknown Peaks:

  • GC-MS Analysis: For volatile and semi-volatile impurities, GC-MS is the preferred method.[6] Look for mass spectra corresponding to the loss of the nitro group (-46 m/z), the methoxy group (-31 m/z), or fragmentation patterns indicative of ring-opened products.

  • LC-MS Analysis: For more polar and non-volatile products, such as phenols and organic acids, LC-MS is more suitable.[7]

1.3. Predicted Decomposition Products:

Based on the known reactivity of nitroaromatic compounds, here are some potential decomposition products to look for:

Decomposition Product Predicted Formation Pathway Analytical Method
4-Methoxy-2-(trifluoromethyl)phenolReduction or displacement of the nitro groupGC-MS, LC-MS
1-Methoxy-2-(trifluoromethyl)benzeneLoss of the nitro group (denitration)GC-MS
4-Hydroxy-1-nitro-2-(trifluoromethyl)benzeneDemethylation of the methoxy groupLC-MS
Nitro-hydroquinones and catecholsHydroxylation of the aromatic ringLC-MS
Short-chain organic acids (e.g., oxalic, formic)Oxidative ring-openingLC-MS, Ion Chromatography

Experimental Protocol: Stress Testing and Product Identification

This protocol outlines the steps to intentionally degrade a sample of this compound and identify the resulting products.

1. Thermal Stress Testing: a. Prepare a solution of the compound in a high-boiling point, inert solvent (e.g., diphenyl ether). b. Sparge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen. c. Heat the solution at a controlled temperature (e.g., 150°C, 200°C, 250°C) for a set period (e.g., 1, 4, 8 hours). d. Cool the sample and analyze by GC-MS and LC-MS.

2. Photolytic Stress Testing: a. Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile or water). b. Place the solution in a quartz cuvette or photoreactor. c. Irradiate the sample with a UV lamp (e.g., 254 nm or 365 nm) for a set period. d. Analyze the sample by LC-MS at various time points.

3. Oxidative Stress Testing (Fenton-like): a. Prepare an aqueous solution of the compound. b. Adjust the pH to ~3. c. Add a catalytic amount of iron(II) sulfate. d. Add hydrogen peroxide dropwise while stirring. e. Quench the reaction after a set time and analyze by LC-MS.[8]

Workflow for Identifying Decomposition Products

G thermal Thermal Stress gcms GC-MS for Volatiles thermal->gcms lcms LC-MS for Polar Products thermal->lcms photolytic Photolytic Stress photolytic->lcms chemical Chemical Stress chemical->lcms denitrated Denitrated Aromatics gcms->denitrated phenols Phenolic Compounds lcms->phenols ring_opened Ring-Opened Products lcms->ring_opened

Caption: Workflow for stress testing and identifying decomposition products.

FAQ 2: My reaction yield is consistently low when using this compound. Could the starting material be degrading?

Answer: Yes, low reaction yields can be a consequence of starting material degradation, especially in reactions that require heat or prolonged reaction times. The nitro group can be sensitive to both reducing and certain nucleophilic conditions, leading to unintended side reactions.

Troubleshooting Guide:

2.1. Purity Check of Starting Material:

  • Before starting your reaction, confirm the purity of your this compound using a suitable analytical method like GC-FID or HPLC-UV.

  • Compare the analytical data of a fresh batch with an older one to check for degradation during storage.

2.2. Monitor Reaction Progress:

  • Take aliquots of your reaction mixture at different time points and analyze them by TLC, GC-MS, or LC-MS.

  • Look for the appearance of the decomposition products mentioned in FAQ 1, alongside your expected product.

2.3. Optimize Reaction Conditions:

  • Temperature: If possible, lower the reaction temperature. Even a 10-20°C reduction can significantly decrease the rate of thermal decomposition.

  • Atmosphere: If your reaction is sensitive to oxidation, ensure it is carried out under an inert atmosphere (e.g., N₂ or Ar).

  • Reagent Purity: Ensure all reagents and solvents are pure and free from contaminants that could promote degradation.

Predicted Decomposition Pathway under Thermal Stress

G cluster_pathways Thermal Decomposition Pathways start This compound path1_node1 C-NO2 Bond Homolysis start->path1_node1 High Temp. path2_node1 Nitro-Nitrite Isomerization start->path2_node1 Lower Temp. path1_node2 Aryl Radical + •NO2 path1_node1->path1_node2 path2_node2 Aryl Nitrite Intermediate path2_node1->path2_node2 path2_node3 Aryl-O• + •NO path2_node2->path2_node3

Caption: Potential thermal decomposition pathways.

FAQ 3: How should I properly store this compound to minimize degradation?

Answer: Proper storage is critical to maintaining the integrity of this compound.

Storage Recommendations:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended, but ensure the container is tightly sealed to prevent condensation upon removal.

  • Light: Protect from light by storing in an amber vial or in a dark cabinet.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

  • Container: Use a tightly sealed container made of an inert material (e.g., glass).

References

  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]

  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives. (n.d.). ElectronicsAndBooks. [Link]

  • Zheglov, D. E., et al. (2025). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. Russian Chemical Bulletin, in press.
  • Jelen, H. H. (2019). Analytical methods for the quantification of volatile aromatic compounds. TrAC Trends in Analytical Chemistry, 114, 273-284.
  • Wang, Y., et al. (2020). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. Scientific Reports, 10(1), 1-13.
  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692.
  • Dorofeeva, O. V., & Ryzhova, O. N. (2025). Thermal Decomposition of Aliphatic Nitro-compounds.
  • Røe, M., et al. (2020). Separation, detection and identification of phase I and phase II metabolites and their corresponding polycyclic aromatic compounds. Analytical Methods, 12(36), 4447-4458.

Sources

Technical Support Center: Nitration of 3-Methoxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the nitration of 3-methoxybenzotrifluoride. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address specific challenges you may encounter during your experiments. The answers are designed to provide not just solutions, but also the underlying scientific principles to empower your research.

Section 1: Foundational Concepts & Solvent Selection

Q1: I'm planning to nitrate 3-methoxybenzotrifluoride. What are the primary challenges I should anticipate?

When nitrating 3-methoxybenzotrifluoride, the main challenge is controlling the regioselectivity . The aromatic ring has two substituents with competing directing effects:

  • Methoxy group (-OCH₃): An activating, ortho, para-director.

  • Trifluoromethyl group (-CF₃): A strongly deactivating, meta-director.

This competition means the incoming nitro group (-NO₂) can add to several positions, primarily positions 2, 4, and 6. Your choice of solvent and reaction conditions will be critical in steering the reaction toward your desired isomer. Safety is also a paramount concern, as nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[1][2]

Q2: How does the choice of solvent fundamentally alter the outcome of this nitration?

Solvents play a crucial role in electrophilic aromatic substitution by influencing both the electrophile's reactivity and the stability of the reaction intermediates (the σ-complex or Wheland intermediate).[3][4] Key solvent properties to consider are:

  • Polarity and Solvating Ability: Polar solvents can stabilize the charged nitronium ion (NO₂⁺) and the σ-complex.[3] Protic polar solvents, like sulfuric acid, are excellent at generating the nitronium ion from nitric acid.[5][6] Aprotic polar solvents may favor different mechanistic pathways, such as a single-electron transfer (SET) mechanism, which can alter isomer distribution.[3][7]

  • Reaction Medium: In many cases, the "solvent" is the reaction medium itself, such as concentrated sulfuric acid. The acidity and composition of this medium directly impact the concentration and reactivity of the nitronium ion.[8] Studies on similar molecules like anisole show that varying the concentration of sulfuric acid can significantly change the ratio of ortho to para isomers.[8]

  • Phase of Reaction: Some nitrations are biphasic (organic/aqueous). In these systems, the reaction can occur in both phases, and the solvent choice affects the partitioning of reactants and the overall conversion rate.[9]

Section 2: Troubleshooting Regioselectivity

Q3: My primary product is the 6-nitro isomer, but I need the 4-nitro isomer. How can I change the selectivity?

This is a classic regioselectivity problem. The methoxy group directs ortho (positions 2 and 6) and para (position 4). The trifluoromethyl group directs meta to itself, which also corresponds to positions 2, 4, and 6. The 6-position is sterically less hindered than the 2-position, often leading to its formation. To favor the 4-nitro (para to -OCH₃) isomer, you can try the following:

  • Modify the Solvent System: Shifting the solvent can alter the steric and electronic environment. For the nitration of dialkoxybenzenes, a related class of compounds, selectivity has been shown to be highly dependent on solvation effects.[10] Moving from a highly polar protic medium like concentrated H₂SO₄ to a less polar or aprotic solvent system (if compatible with the nitrating agent) might alter the transition state energies, favoring the para product.

  • Use a Bulkier Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, employing a nitrating agent with greater steric bulk can disfavor attack at the more crowded ortho positions (2 and 6), thereby increasing the proportion of the para product (4-nitro).

  • Temperature Control: Lowering the reaction temperature often increases selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.

Q4: I'm getting a complex mixture of dinitro and other byproducts. What's going wrong?

The formation of multiple byproducts, including dinitrated products and potentially tars, suggests the reaction conditions are too harsh.[11] The methoxy group is activating, making the ring susceptible to further nitration once the first nitro group is added.[6][11]

Troubleshooting Steps:

  • Lower the Temperature: This is the most critical parameter. Ensure your reaction is adequately cooled, typically in an ice bath (0-5 °C), especially during the addition of the nitrating agent.[12]

  • Control the Stoichiometry: Use nitric acid as the limiting reagent. A slight excess is sometimes used to ensure full conversion, but a large excess will promote dinitration.

  • Slow the Rate of Addition: Add the nitrating mixture dropwise to the substrate solution. This maintains a low instantaneous concentration of the nitrating agent and allows the heat generated by the exothermic reaction to dissipate safely.[12]

  • Consider a Milder Nitrating Agent: If mixed acid is too strong, consider alternatives like acetyl nitrate or nitronium tetrafluoroborate in an inert organic solvent, which can offer milder conditions and different selectivity.

Section 3: Experimental Protocols & Data

Baseline Protocol: Nitration of 3-Methoxybenzotrifluoride with Mixed Acid

This protocol provides a starting point. Modifications may be necessary based on your specific desired outcome.

Materials:

  • 3-Methoxybenzotrifluoride

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add the desired amount of 3-methoxybenzotrifluoride. Place the flask in an ice/water bath and allow it to cool to 0-5 °C.

  • Acid Addition: Slowly and carefully add a predetermined volume of concentrated sulfuric acid to the flask while stirring. Maintain the temperature below 10 °C.

  • Prepare Nitrating Mixture: In a separate flask, also cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. Safety Precaution: Always add acid to acid, never the other way around for this specific mixture preparation.

  • Nitration: Add the cold nitrating mixture to the stirred substrate solution dropwise using an addition funnel over 20-30 minutes. Crucially, monitor the internal temperature and ensure it remains between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at low temperature for a specified time (e.g., 1-2 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC) or a quenched aliquot analyzed by GC/LC.

  • Work-up: Once the reaction is complete, very carefully pour the reaction mixture onto a large amount of crushed ice in a beaker.[13] This will quench the reaction and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral. Be cautious of vigorous gas evolution (CO₂).[13]

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).[13] Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

Table 1: Expected Isomer Distribution in Anisole Nitration (Illustrative)

While specific data for 3-methoxybenzotrifluoride is proprietary or scattered, the principles can be illustrated by looking at the nitration of anisole, a structurally related compound. The solvent has a pronounced effect on the ortho:para ratio.

Solvent SystemOrtho:Para RatioReference
54-82% Aqueous H₂SO₄Varies from 1.8 to 0.7[8]
Nonpolar Solvents (e.g., n-heptane)~1.2[9]
Polar SolventsVaries considerably[9]

This table illustrates the principle that solvent choice directly impacts isomer ratios. Researchers should perform small-scale test reactions to determine the optimal solvent for their specific substrate.

Section 4: Safety & Visualization

Q5: What are the most critical safety precautions for this reaction?

Nitration reactions are inherently hazardous.[14] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[1][15]

  • Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhaling toxic nitric acid fumes or nitrogen dioxide gas.[1][16]

  • Exothermic Reaction Control: The reaction is highly exothermic.[1] Use an ice bath to control the temperature, add reagents slowly, and monitor the temperature continuously. Have a larger ice bath ready to submerge the flask in case of a thermal runaway.

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizers.[15][16] They can cause severe burns. Always add reagents slowly and carefully. Segregate nitric acid waste from organic solvent waste to prevent violent reactions.[2][15]

  • Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible.[1][16] Have appropriate spill containment kits (e.g., sodium carbonate or other neutralizers) on hand.[1]

Visualizing the Process

Nitration_Mechanism cluster_reagents Reagent Preparation cluster_reaction Electrophilic Attack cluster_products Deprotonation & Products HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H2SO4_cat H₂SO₄ (catalyst) H2O H₂O HSO4_minus HSO₄⁻ Substrate 3-Methoxy- benzotrifluoride NO2_plus->Substrate Sigma_Complex σ-Complex (Wheland Intermediate) Substrate->Sigma_Complex + NO₂⁺ P2 2-Nitro Isomer Sigma_Complex->P2 - H⁺ P4 4-Nitro Isomer Sigma_Complex->P4 - H⁺ P6 6-Nitro Isomer Sigma_Complex->P6 - H⁺ P2->H2SO4_cat + HSO₄⁻

Caption: Mechanism of Electrophilic Aromatic Nitration.

Workflow start Start prep 1. Cool Substrate & H₂SO₄ to 0-5 °C start->prep mix 2. Prepare Nitrating Mixture (HNO₃/H₂SO₄) Separately at 0-5 °C prep->mix add 3. Add Nitrating Mixture Dropwise to Substrate mix->add react 4. Stir at 0-5 °C (Monitor by TLC/GC) add->react quench 5. Quench Reaction on Crushed Ice react->quench neutralize 6. Neutralize with NaHCO₃ Solution quench->neutralize extract 7. Extract with Organic Solvent neutralize->extract purify 8. Dry, Concentrate, & Purify extract->purify end End purify->end

Caption: Experimental Workflow for Nitration.

References

  • Nitration reaction safety. (2024). YouTube.
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). Semantic Scholar.
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). PMC.
  • Laboratory Accidents/Explosions Involving Nitric Acid and an Organic Solvent.ACS Division of Chemical Health and Safety.
  • NITRIC ACID SAFETY.University of Washington Environmental Health & Safety.
  • Nitrates - Standard Operating Procedure. (2012). University of California, Santa Barbara.
  • Nitric Acid SOP Template.Texas Tech University.
  • Mechanism of aromatic nitration. (1998). Accounts of Chemical Research.
  • NITRATION.vpscience.org.
  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. (2002). ResearchGate.
  • Why is sulfuric acid used in aromatic nitration?ECHEMI.
  • Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. (1977). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis.Worcester Polytechnic Institute.
  • Nitration of Benzene.Chemistry Steps.
  • Does anisole react with concentrated nitric or sulfuric acid. (2015). Chemistry Stack Exchange.
  • Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols... (1981). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Effect of solvents on regioselectivity of anisole nitration. (2009). ResearchGate. Available at: [Link]

  • Nitration. Wikipedia. Available at: [Link]

  • EAS Nitration Experiment & Recrystallization. (2020). YouTube. Available at: [Link]

  • Regioselectivity in the nitration of dialkoxybenzenes. (2013). PubMed. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available at: [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). ResearchGate. Available at: [Link]

  • Synthetic Protocols for Aromatic Nitration: A Review. (2021). ResearchGate. Available at: [Link]

  • Preliminary results on the effect of solvent on regioselectivity... (2019). ResearchGate. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Analysis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific advancement. This guide provides an in-depth technical analysis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of the expected spectrum, present a robust experimental protocol for data acquisition, and compare the predicted spectral data with that of structurally related analogs to provide a comprehensive analytical framework.

Introduction to this compound and the Role of 13C NMR

This compound is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a methoxy group (an electron-donating group), a nitro group (a strong electron-withdrawing group), and a trifluoromethyl group (another potent electron-withdrawing group), creates a distinct electronic environment around the benzene ring. Understanding the precise arrangement of these substituents is critical for predicting its reactivity and biological activity.

13C NMR spectroscopy is an unparalleled, non-destructive analytical technique for determining the carbon framework of an organic molecule. By probing the magnetic properties of the ¹³C isotope, we can gain detailed information about the chemical environment of each carbon atom, including its hybridization, connectivity, and the electronic effects of neighboring atoms.

Theoretical Analysis and Predicted 13C NMR Spectrum

The chemical shift of a carbon atom in a 13C NMR spectrum is highly sensitive to the electronic effects of the substituents on the aromatic ring. In this compound, we can predict the relative chemical shifts based on the interplay of inductive and resonance effects of the methoxy, nitro, and trifluoromethyl groups.

To provide a quantitative prediction, we have utilized an online 13C NMR prediction tool. The predicted chemical shifts are presented in the table below, alongside an analysis of the expected substituent effects.

Molecular Structure and Numbering:

Caption: Molecular structure of this compound with IUPAC numbering for NMR assignment.

Table 1: Predicted 13C NMR Chemical Shifts for this compound and Analysis of Substituent Effects

Carbon AtomPredicted Chemical Shift (ppm)Expected Substituent Effects and Rationale
C1~148Attached to the strongly electron-withdrawing nitro group, causing significant deshielding.
C2~125 (quartet)Attached to the electron-withdrawing trifluoromethyl group. The signal will be split into a quartet due to coupling with the three fluorine atoms (¹JCF).
C3~115Influenced by the electron-donating methoxy group at the para position and the electron-withdrawing trifluoromethyl group at the ortho position.
C4~160Attached to the electron-donating methoxy group, which typically causes shielding. However, the strong electron-withdrawing effects of the nitro and trifluoromethyl groups in the ortho and meta positions, respectively, lead to a net deshielding effect.
C5~110Shielded by the electron-donating resonance effect of the para-methoxy group.
C6~130Deshielded by the inductive effect of the adjacent nitro group.
-OCH₃~56Typical chemical shift for a methoxy group attached to an aromatic ring.
-CF₃~123 (quartet)The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift is in the aromatic region.[1]

Experimental Protocol for 13C NMR Data Acquisition

The following protocol outlines a robust procedure for acquiring a high-quality 13C NMR spectrum of this compound.

Caption: A streamlined workflow for the 13C NMR analysis of this compound.

Detailed Methodological Steps:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton and carbon signals are well-characterized.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the 13C NMR spectrum using a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom (unless coupled to other nuclei like fluorine).

    • Due to the low natural abundance of ¹³C, a sufficient number of scans (typically 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio. A relaxation delay of 2-5 seconds between scans is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Comparison with Structurally Related Analogs

To validate our predicted chemical shifts and to better understand the electronic effects of the substituents, we can compare the expected spectrum of this compound with the experimental 13C NMR data of structurally similar compounds.

Table 2: Comparison of Predicted 13C NMR Data with Experimental Data of Analogs

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)-OCH₃ (ppm)-CF₃ (ppm)Reference
This compound (Predicted) ~148 ~125 (q) ~115 ~160 ~110 ~130 ~56 ~123 (q) -
1-Nitro-2-(trifluoromethyl)benzene148.4123.8 (q)133.3128.1 (q)132.7125.1-122.1 (q)[1]
Anisole (Methoxybenzene)159.9114.1129.5120.7129.5114.155.1-Spectral Database for Organic Compounds (SDBS)
Nitrobenzene148.2123.4129.3134.5129.3123.4--Spectral Database for Organic Compounds (SDBS)

Analysis of Comparative Data:

  • Effect of the Nitro Group: The chemical shift of C1 in the predicted spectrum (~148 ppm) is very close to that in 1-nitro-2-(trifluoromethyl)benzene (148.4 ppm) and nitrobenzene (148.2 ppm), confirming the strong deshielding effect of the nitro group on the ipso-carbon.

  • Effect of the Trifluoromethyl Group: The carbon attached to the CF₃ group (C2) is predicted to be a quartet around 125 ppm. In 1-nitro-2-(trifluoromethyl)benzene, this carbon appears as a quartet at 123.8 ppm. The trifluoromethyl group itself is predicted around 123 ppm, which is consistent with the experimental data for the analog (122.1 ppm).[1]

  • Effect of the Methoxy Group: The methoxy group is a strong electron-donating group through resonance, which typically shields the ortho and para carbons. In our target molecule, C3 and C5 are expected to be shielded relative to a benzene ring (128.5 ppm). The predicted values of ~115 ppm and ~110 ppm for C3 and C5, respectively, are consistent with this effect, though also influenced by the other substituents. The C4 carbon, directly attached to the methoxy group, is predicted to be significantly deshielded (~160 ppm). While the methoxy group itself is electron-donating, the combined electron-withdrawing power of the nitro and trifluoromethyl groups in proximity likely leads to this downfield shift. In anisole, the carbon attached to the methoxy group is at 159.9 ppm, supporting this prediction.

Alternative and Complementary Analytical Techniques

While 13C NMR is a powerful tool for structural elucidation, a comprehensive characterization of this compound should be supported by other analytical techniques.

  • ¹H NMR Spectroscopy: Provides information about the number, environment, and connectivity of protons in the molecule. The aromatic region will show characteristic splitting patterns that can help to confirm the substitution pattern.

  • ¹⁹F NMR Spectroscopy: Is highly sensitive and will show a singlet for the CF₃ group, providing a clear indication of its presence and purity.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the characteristic strong absorptions for the nitro group (around 1530 and 1350 cm⁻¹), C-O stretching for the methoxy group, and C-F stretching for the trifluoromethyl group.

Conclusion

The 13C NMR analysis of this compound provides a wealth of information for its structural verification. By combining a predicted spectrum with experimental data from structurally related compounds, we can confidently assign the chemical shifts of all carbon atoms and understand the electronic interplay of the methoxy, nitro, and trifluoromethyl substituents. For unambiguous characterization, it is highly recommended to use a combination of spectroscopic techniques, as outlined above. This comprehensive approach ensures the scientific integrity of the data and provides a solid foundation for further research and development involving this versatile chemical intermediate.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. CHIMIA International Journal for Chemistry, 62(4), 280-281. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Badertscher, M., Korytár, P., & Pretsch, E. (2001). C-13 NMR prediction for organic compounds. Journal of Chemical Information and Computer Sciences, 41(4), 887-893. [Link]

  • Goodwin, B. L. (2012). NMR Spectroscopy of Substituted Benzenes. In eMagRes. John Wiley & Sons, Ltd. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

  • Supporting Information for "Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Iodides". (2012). Organic Letters, 14(15), 3898–3901. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Sources

Interpreting the Mass Spectrum of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene: A Predictive and Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Electron Ionization Mass Spectrometry (EI-MS) stands as a cornerstone technique, providing a molecular fingerprint through the fragmentation of a parent molecule. This guide offers a deep dive into the predictive interpretation of the mass spectrum for 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, a compound of interest in medicinal chemistry.

Given the frequent novelty of synthesized compounds, a reference spectrum is not always available. This guide, therefore, adopts a first-principles approach. We will first deconstruct the molecule into its constituent functional groups—methoxy, nitro, and trifluoromethyl—and analyze their established fragmentation behaviors on an aromatic ring. Subsequently, we will synthesize this knowledge to predict the mass spectrum of the target molecule and compare it with a constitutional isomer to highlight the subtle yet critical differences that enable structural confirmation.

Part 1: Foundational Fragmentation Mechanisms of Aromatic Subsituents

The fragmentation pattern in EI-MS is a direct consequence of the molecule's structure, governed by the stability of the resulting radical cations and neutral losses. The behavior of this compound is dictated by the interplay of its three key substituents.

The Methoxy Group (–OCH₃)

Anisoles (methoxybenzenes) exhibit a highly characteristic fragmentation pathway. The primary event is the loss of a methyl radical (•CH₃), a low-energy pathway that results in a stable phenoxy cation. This cation (m/z 93 for anisole) often undergoes a subsequent loss of carbon monoxide (CO) to form a cyclopentadienyl cation (m/z 65 for anisole).

The Nitro Group (–NO₂)

Aromatic nitro compounds display several diagnostic fragmentation routes. The molecular ion is typically prominent. Common fragmentation pathways include:

  • Loss of •NO₂: Cleavage of the C–N bond results in a [M-46]⁺ peak.

  • Loss of •NO: A rearrangement process can lead to the loss of a nitric oxide radical, forming a [M-30]⁺ phenoxy-type cation.

  • Loss of O: Another rearrangement can cause the expulsion of a neutral oxygen atom, yielding a [M-16]⁺ ion.

The Trifluoromethyl Group (–CF₃)

The C–F bond is exceptionally strong, making the –CF₃ group a relatively stable substituent in mass spectrometry. The C–C bond connecting it to the aromatic ring is comparatively weaker. Consequently, the most significant fragmentation associated with this group is often the loss of the entire •CF₃ radical, leading to a prominent [M-69]⁺ peak. Loss of a fluorine radical (•F) to give a [M-19]⁺ ion is also possible but typically less favored.

Part 2: Predictive Fragmentation of this compound

With a foundational understanding of the individual components, we can now predict the fragmentation cascade for the entire molecule.

Molecular Formula: C₈H₆F₃NO₃ Molecular Weight: 237.14 g/mol

Step 1: The Molecular Ion (M⁺•)

The molecular ion peak is expected to be clearly visible at m/z 237 . Aromatic systems generally produce stable molecular ions, and this compound is no exception. This peak serves as the starting point for all fragmentation pathways.

Step 2: Primary and Subsequent Fragmentation Pathways

The electron-withdrawing nature of the –NO₂ and –CF₃ groups, combined with the electron-donating –OCH₃ group, will influence which bonds are most likely to break. Below are the most probable pathways, ranked by the anticipated stability of the resulting ions.

  • Pathway A: Loss of Methyl Radical (•CH₃)

    • M⁺• (m/z 237) → [M-15]⁺ (m/z 222)

    • This is predicted to be a major fragmentation event, initiated by the cleavage of the O–CH₃ bond. The resulting ion at m/z 222 is highly stabilized by resonance.

    • [m/z 222] → [m/z 194] : This ion can then lose carbon monoxide (CO), a characteristic step for phenoxy-type cations, to yield a fragment at m/z 194.

  • Pathway B: Loss of Nitro Group (•NO₂)

    • M⁺• (m/z 237) → [M-46]⁺ (m/z 191)

    • Direct cleavage of the C–NO₂ bond is a common and energetically favorable pathway for nitroaromatics, leading to a significant peak at m/z 191.

  • Pathway C: Nitro Group Rearrangement and Loss of •NO

    • M⁺• (m/z 237) → [M-30]⁺ (m/z 207)

    • A rearrangement involving the nitro group can facilitate the loss of •NO, resulting in an ion at m/z 207. This fragment is often observed in the spectra of nitroaromatics.

The following diagram visualizes these predicted primary fragmentation routes.

G M Molecular Ion (M⁺•) m/z 237 F1 [M-CH₃]⁺ m/z 222 M->F1 - •CH₃ F2 [M-NO₂]⁺ m/z 191 M->F2 - •NO₂ F3 [M-NO]⁺ m/z 207 M->F3 - •NO (rearrangement) F1_sub [M-CH₃-CO]⁺ m/z 194 F1->F1_sub - CO

Caption: Predicted primary fragmentation pathways for this compound.

Part 3: Comparative Analysis with a Constitutional Isomer

To truly validate a structure, it is crucial to distinguish it from its isomers. Let us compare the predicted spectrum of our target molecule with that of 2-Methoxy-1-nitro-4-(trifluoromethyl)benzene .

The key difference lies in the positions of the substituents, which can lead to "ortho effects"—interactions between adjacent groups that open unique fragmentation channels. In the case of the 2-methoxy isomer, the methoxy group is ortho to the nitro group. This proximity can facilitate an intramolecular hydrogen abstraction or rearrangement that is not possible in the 4-methoxy isomer.

A potential ortho-effect pathway for the 2-methoxy isomer could involve the loss of •OH (17 amu) following a rearrangement, a channel unavailable to the 4-methoxy isomer.

m/z Proposed Fragment 4-Methoxy Isomer (Target) 2-Methoxy Isomer (Comparative) Reason for Difference
237[M]⁺•AbundantAbundantMolecular Ion
222[M-CH₃]⁺Major Fragment AbundantLoss from methoxy group is a primary pathway for both.
220[M-OH]⁺Not ExpectedPossible Minor Fragment Requires ortho interaction between –OCH₃ and –NO₂ groups.
207[M-NO]⁺AbundantAbundantCommon nitroaromatic fragmentation.
191[M-NO₂]⁺AbundantAbundantCommon nitroaromatic fragmentation.

This table demonstrates that while many major fragments will be common to both isomers, the presence or absence of a specific, mechanistically-explained ion (like m/z 220) can be a powerful diagnostic tool for distinguishing between them.

Part 4: Experimental Protocol for Mass Spectrum Acquisition

To validate the predicted fragmentation, the following protocol outlines the acquisition of an EI-MS spectrum.

Objective: To obtain a high-quality electron ionization mass spectrum of this compound.

Methodology: Direct Infusion Electron Ionization Mass Spectrometry.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile, high-purity solvent (e.g., methanol or dichloromethane).

    • Vortex the solution until the sample is fully dissolved.

    • If necessary, perform a serial dilution to achieve a final concentration of ~10-50 µg/mL.

  • Instrument Calibration:

    • Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-300) using a standard calibration compound such as perfluorotributylamine (PFTBA).

    • Ensure the mass accuracy is within the manufacturer's specified tolerance.

  • Instrument Parameters (Typical Starting Points):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV (Standard energy to induce reproducible fragmentation and allow for library matching)

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-350

    • Solvent Delay: 2.0 minutes (To allow the solvent to pass through without contaminating the ion source)

  • Sample Introduction:

    • Introduce the sample into the ion source via a direct insertion probe (for solid samples) or via direct infusion using a syringe pump connected to the GC inlet (for dissolved samples).

    • For direct infusion, set the flow rate to 10 µL/min.

  • Data Acquisition:

    • Begin data acquisition after the solvent delay period.

    • Acquire data for at least 1-2 minutes to obtain a robust, averaged spectrum.

    • Include a background subtraction step in the data processing to remove contributions from column bleed or solvent impurities.

The following workflow diagram illustrates the process from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Dissolve Sample (1 mg/mL) P2 Dilute to ~25 µg/mL P1->P2 A3 Direct Infusion (10 µL/min) P2->A3 A1 Instrument Calibration (PFTBA) A2 Set EI-MS Parameters (70 eV) A1->A2 A2->A3 D1 Acquire Spectrum (m/z 40-350) A3->D1 D2 Background Subtraction D1->D2 D3 Identify M⁺• and Fragments D2->D3

Caption: Workflow for acquiring and analyzing the EI-MS spectrum of the target compound.

Conclusion

The structural elucidation of novel compounds by mass spectrometry is a deductive process that combines empirical data with a strong foundation in chemical principles. By dissecting this compound into its functional components and applying established fragmentation rules, we have constructed a predictive model of its mass spectrum. The primary expected fragments include the molecular ion at m/z 237, and major ions at m/z 222 ([M-CH₃]⁺), m/z 191 ([M-NO₂]⁺), and m/z 207 ([M-NO]⁺).

Furthermore, the comparative analysis with a constitutional isomer underscores the diagnostic power of mass spectrometry, revealing how subtle structural changes can manifest as unique, identifiable peaks. This predictive framework, combined with a rigorous experimental protocol, provides a powerful and self-validating system for researchers to confidently identify and characterize complex organic molecules.

References

  • Title: Mass Spectrometry of Anisole Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Mass Spectrometry of Nitrobenzene Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Interpretation of Mass Spectra of Nitroaromatic Compounds Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Mass Spectrometry of (Trifluoromethyl)benzene Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: A C-H···O Hydrogen Bond Directs the ortho-Selective Radical Arylation of Anisoles Source: Organic Letters URL: [Link]

A Comparative Guide to the FT-IR Spectroscopy of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, a compound of interest in pharmaceutical and agrochemical research. By leveraging established spectroscopic principles and comparative data from structurally related molecules, we will elucidate the characteristic vibrational modes of this substituted benzene derivative. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the application of FT-IR spectroscopy for the characterization of complex aromatic compounds.

Introduction to FT-IR Spectroscopy and Molecular Vibrations

FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These vibrations include stretching (changes in bond length) and bending (changes in bond angle) of the chemical bonds within the molecule. The resulting spectrum is a unique fingerprint of the molecule, providing valuable information about its functional groups and overall structure.

The molecule of interest, this compound, possesses a combination of functional groups—a methoxy group (-OCH₃), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃) attached to a benzene ring. Each of these groups, along with the aromatic ring itself, exhibits characteristic vibrational frequencies that will be identified and discussed.

Predicted FT-IR Spectrum of this compound

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3100 - 3000C-H StretchAromatic RingMedium to Weak
2960 - 2850C-H StretchMethoxy (-OCH₃)Medium
1600 - 1580C=C StretchAromatic RingMedium
1550 - 1500N=O Asymmetric StretchNitro (-NO₂)Strong
1480 - 1440C=C StretchAromatic RingMedium
1360 - 1330N=O Symmetric StretchNitro (-NO₂)Strong
1300 - 1100C-F StretchTrifluoromethyl (-CF₃)Strong, often multiple bands
1260 - 1230Asymmetric C-O-C StretchMethoxy (-OCH₃)Strong
1040 - 1020Symmetric C-O-C StretchMethoxy (-OCH₃)Medium
850 - 800C-H Out-of-Plane BendAromatic RingStrong

Comparative FT-IR Analysis

To better understand the spectral features of this compound, a comparison with simpler, structurally related molecules is invaluable. This approach allows for the systematic assignment of absorption bands and highlights the electronic effects of the various substituents on the benzene ring.

Anisole (Methoxybenzene)

Anisole provides the foundational spectrum for the methoxy-substituted benzene ring. Its spectrum is characterized by aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching of the methyl group between 2960 and 2838 cm⁻¹, aromatic C=C stretching in the 1600-1500 cm⁻¹ region, and strong C-O stretching bands around 1249 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[1]

Molecule Key Vibrational Frequencies (cm⁻¹)
Anisole~3003, ~2955 (Aromatic C-H), ~1600-1500 (C=C), ~1249 (asym. C-O), ~1040 (sym. C-O)[1][2]
Nitrobenzene

The introduction of a nitro group to the benzene ring brings about two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the N=O bond. In nitrobenzene, the asymmetric stretch appears around 1520 cm⁻¹, and the symmetric stretch is observed near 1345 cm⁻¹.[3][4] These bands are prominent and are a clear diagnostic for the presence of a nitro group.

Molecule Key Vibrational Frequencies (cm⁻¹)
Nitrobenzene~3076 (=C-H), ~1517 (asym. N=O), ~1477 (C-C), ~1345 (sym. N=O), ~698 (NO₂ bend)[3][5]
Aromatic Trifluoromethyl Compounds

The trifluoromethyl group is known for its strong absorptions in the fingerprint region of the IR spectrum due to C-F stretching vibrations. These bands typically appear in the range of 1300 cm⁻¹ to 1100 cm⁻¹ and are often multiple and intense.[6] The presence of these strong absorptions in this region for this compound would be a clear indicator of the -CF₃ group.

Molecule Key Vibrational Frequencies (cm⁻¹)
1,3-Bis(trifluoromethyl)benzeneStrong absorptions expected in the 1300-1100 cm⁻¹ region (C-F stretch)
2-Methoxy-4-nitroaniline

This molecule is a close structural analog, sharing the methoxy and nitro substituents on the benzene ring. Its FT-IR spectrum will exhibit the characteristic bands for these groups, similar to what is expected for the target molecule. The primary difference will be the absence of the strong C-F stretching bands and the presence of N-H stretching bands from the aniline group, typically in the 3500-3300 cm⁻¹ region. A study of 2-methoxy-4-nitroaniline confirms the presence of vibrations associated with the methoxy and nitro groups.[7]

Molecule Key Vibrational Frequencies (cm⁻¹)
2-Methoxy-4-nitroanilineN-H stretching (~3500-3300), aromatic C-H, NO₂ stretching, C-O stretching

Visualizing the Molecular Structure and Vibrational Modes

The following diagram illustrates the structure of this compound and highlights the key functional groups responsible for its characteristic FT-IR spectrum.

Caption: Molecular structure of this compound with key bonds highlighted.

Experimental Protocol for FT-IR Analysis

To obtain a high-quality FT-IR spectrum of a solid sample like this compound, the following Attenuated Total Reflectance (ATR) FT-IR method is recommended.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Isopropanol or other suitable solvent for cleaning

  • Lint-free wipes

  • Sample of this compound

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol.

    • Allow the crystal to dry completely.

    • Acquire a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, H₂O) and instrumental artifacts.

  • Sample Preparation and Loading:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline corrected if necessary.

    • Identify and label the major absorption peaks.

    • Compare the peak positions with literature values and the comparative data provided in this guide to assign the vibrational modes.

Caption: A generalized workflow for acquiring an FT-IR spectrum using an ATR accessory.

Conclusion

The FT-IR spectrum of this compound is predicted to be rich in information, with strong, characteristic bands arising from the nitro (-NO₂), trifluoromethyl (-CF₃), and methoxy (-OCH₃) groups. By comparing its expected spectrum with those of simpler, related molecules, a confident assignment of the major vibrational modes can be achieved. This guide provides a framework for the interpretation of the FT-IR spectrum of this and other complex substituted aromatic compounds, demonstrating the utility of FT-IR spectroscopy as a crucial tool in chemical synthesis and characterization.

References

  • International Journal of Science and Research (IJSR). (n.d.). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. Retrieved from [Link]

  • ResearchGate. (2016). FT-IR spectra of control and treated anisole. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (2014). Molecular structure and vibrational spectroscopic studies of 1-nitro-4-(trifluoromethoxy) benzene by density functional method. Retrieved from [Link]

  • AIP Publishing. (2017). Microwave Dielectric Characterization and FTIR Study on Molecular Interaction between Nitrobenzene with Butoxyethanol. Retrieved from [Link]

  • ResearchGate. (2019). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),.... Retrieved from [Link]

  • Journal of the American Chemical Society. (1951). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Retrieved from [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]

  • ResearchGate. (2019). Drift FTIR Spectrum of nitrobenzene hydrogenation with time. (a) IR.... Retrieved from [Link]

  • Bartleby.com. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

  • ResearchGate. (2018). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. Retrieved from [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Retrieved from [Link]

  • Journal of the Chemical Society. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Retrieved from [Link]

  • ResearchGate. (2019). Physicochemical properties and FT-IR spectral studies of binary liquid mixtures containing anisole with isomeric cresols. Retrieved from [Link]

  • ResearchGate. (2019). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the.... Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Archives of Applied Science Research. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Retrieved from [Link]

  • J&K Scientific. (n.d.). 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | 25889-37-6. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-methoxy-1-(methoxymethyl)-2-nitrobenzene - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-4-Methoxy-2-nitro-1-(prop-1-enyl)benzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • ResearchGate. (2017). FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. Retrieved from [Link]

  • National Institutes of Health. (2020). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Methoxy-beta-nitrostyrene. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Fluorinated and Chlorinated Nitroaromatics in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the most powerful tools for this purpose is Nucleophilic Aromatic Substitution (SNAr), a versatile reaction for introducing a wide array of functionalities onto electron-deficient aromatic systems. A critical decision in designing SNAr strategies is the choice of the halogen substituent on the aromatic ring, with fluorine and chlorine being the most common choices. This guide provides an in-depth, objective comparison of the reactivity of fluorinated versus chlorinated nitroaromatics, supported by mechanistic principles and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Unlike nucleophilic substitutions at sp3 hybridized carbon centers (SN1 and SN2), SNAr reactions on aromatic rings proceed via a distinct two-step addition-elimination mechanism.[1][2] This pathway is necessitated by the steric hindrance of the aromatic ring, which prevents the backside attack required for a concerted SN2 reaction, and the high energy of the aryl cation that would be formed in an SN1-type process.[1]

The SNAr mechanism is critically dependent on the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO2), on the aromatic ring.[1][3][4] These groups activate the ring towards nucleophilic attack by delocalizing the negative charge of the intermediate. The reaction proceeds as follows:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2][5] This step is typically the rate-determining step of the reaction.[2][6]

  • Leaving Group Departure and Rearomatization: The halogen anion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final substitution product.[2]

The stability of the Meisenheimer complex is the paramount factor governing the overall reaction rate.[2][7] The more stable this intermediate, the lower the activation energy for its formation, and the faster the reaction.

Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity: Fluorine vs. Chlorine

A counterintuitive yet well-established principle in SNAr chemistry is that the reactivity of the leaving group follows the order: F > Cl ≈ Br > I.[1] This is the reverse of the trend observed in SN1 and SN2 reactions, where leaving group ability is correlated with the strength of the hydrohalic acid (HI > HBr > HCl > HF). The superior reactivity of fluorinated nitroaromatics stems from the dominant influence of the halogen's electronic properties on the rate-determining step.

The Decisive Role of Electronegativity

The primary reason for the enhanced reactivity of fluoro-nitroaromatics is the high electronegativity of fluorine.[8][9]

  • Inductive Effect and Meisenheimer Complex Stabilization: Fluorine's strong inductive electron-withdrawing effect (-I effect) powerfully stabilizes the negatively charged Meisenheimer intermediate.[2][9][10][11] This stabilization lowers the activation energy of the first, rate-determining step, thereby accelerating the overall reaction.[9] Chlorine, being less electronegative, offers a less pronounced stabilizing inductive effect.[7]

  • Polarization of the C-X Bond: The high electronegativity of fluorine polarizes the carbon-fluorine bond to a greater extent than the carbon-chlorine bond. This increased polarization renders the carbon atom attached to the fluorine more electrophilic and thus more susceptible to nucleophilic attack.[9]

The Paradox of Bond Strength

A common point of confusion is the fact that the C-F bond is significantly stronger than the C-Cl bond.[12][13][14] While C-X bond cleavage occurs in the second step of the SNAr mechanism, this step is fast and not rate-determining.[1][15] Therefore, the strength of the C-X bond has a negligible impact on the overall reaction rate compared to the stability of the Meisenheimer complex.

Reactivity_Comparison A Fluorinated Nitroaromatic + High Electronegativity + Strong -I Effect C Highly Stabilized Meisenheimer Complex + Lower Activation Energy A->C Leads to B Chlorinated Nitroaromatic + Lower Electronegativity + Weaker -I Effect D Less Stabilized Meisenheimer Complex + Higher Activation Energy B->D Leads to E Faster S_NAr Reaction Rate C->E Results in F Slower S_NAr Reaction Rate D->F Results in

Figure 2: Factors influencing the comparative reactivity in SNAr reactions.

Experimental Evidence and Quantitative Data

Kinetic studies provide definitive evidence for the superior reactivity of fluorinated nitroaromatics. For instance, the reaction of 1-halo-2,4-dinitrobenzenes with piperidine demonstrates this reactivity difference clearly.

SubstrateRelative Rate Constant (krel)
1-Fluoro-2,4-dinitrobenzene~2000-3000
1-Chloro-2,4-dinitrobenzene1
1-Bromo-2,4-dinitrobenzene~0.8
1-Iodo-2,4-dinitrobenzene~0.4

Note: Relative rates can vary depending on the nucleophile and solvent system. Data is illustrative of the general trend.[8][15]

This substantial difference in reaction rates, often spanning several orders of magnitude, underscores the practical advantage of using fluorinated nitroaromatics in SNAr reactions.[2] This enhanced reactivity often allows for milder reaction conditions, shorter reaction times, and a broader scope of applicable nucleophiles.[9]

Experimental Protocol: Comparative Kinetic Analysis by UV-Visible Spectrophotometry

To quantitatively assess the reactivity difference, a kinetic study can be performed by monitoring the formation of the product, which is often colored, using UV-Visible spectrophotometry.

Objective: To determine the second-order rate constants for the reaction of a nucleophile (e.g., piperidine) with 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene.

Materials:

  • 1-Fluoro-2,4-dinitrobenzene

  • 1-Chloro-2,4-dinitrobenzene

  • Piperidine

  • Anhydrous solvent (e.g., acetonitrile or DMSO)

  • UV-Visible Spectrophotometer with a thermostatted cell holder

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the nitroaromatic substrate (e.g., 1 mM in acetonitrile).

    • Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM in acetonitrile).

  • Kinetic Measurement:

    • Set the spectrophotometer to the λmax of the expected product (e.g., N-(2,4-dinitrophenyl)piperidine).

    • Equilibrate the substrate solution and the nucleophile solution to the desired reaction temperature (e.g., 25 °C).

    • In a cuvette, mix a known volume of the substrate solution with a known volume of the nucleophile solution. The nucleophile should be in large excess to ensure pseudo-first-order conditions.

    • Immediately begin recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) for each nucleophile concentration is determined by fitting the absorbance vs. time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction.

    • Plot kobs versus the concentration of the nucleophile. The slope of this line will be the second-order rate constant (k2).

    • Repeat the entire procedure for the other halogenated substrate.

  • Comparison:

    • Compare the calculated k2 values for 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene to quantify the reactivity difference.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_comp Conclusion A Prepare Stock Solutions (Substrate & Nucleophile) B Mix Reactants in Cuvette (Pseudo-First-Order Conditions) A->B C Monitor Absorbance vs. Time at Product λ_max B->C D Calculate k_obs from Absorbance Data C->D E Plot k_obs vs. [Nucleophile] D->E F Determine Second-Order Rate Constant (k_2) from Slope E->F G Compare k_2 values for Fluoro- and Chloro-substrates F->G

Figure 3: Workflow for comparative kinetic analysis of SNAr reactions.

Conclusion and Practical Implications

For researchers engaged in the synthesis of complex molecules, the choice between fluorinated and chlorinated nitroaromatics as SNAr substrates has profound practical implications. The significantly higher reactivity of fluorinated analogs, driven by the powerful inductive effect of fluorine in stabilizing the rate-determining Meisenheimer complex, makes them the superior choice in many applications.[2][9] This enhanced reactivity can lead to higher yields, cleaner reactions, and the ability to employ a wider range of nucleophiles under milder conditions. While chlorinated nitroaromatics remain valuable and cost-effective substrates, their lower reactivity may necessitate more forcing conditions to achieve comparable results.[9] A thorough understanding of these fundamental reactivity principles is therefore essential for the rational design and optimization of synthetic routes in drug discovery and materials science.

References
  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Quora. Which bond would be stronger, C−F or C−Cl?. [Link]

  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • ResearchGate. The mechanism of SNAr reaction. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. [Link]

  • Russian Chemical Reviews. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. [Link]

  • ResearchGate. Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF. [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Chemistry Stack Exchange. Is a carbon-fluorine bond stronger than a carbon-chlorine bond?. [Link]

  • Britannica. Nucleophilic aromatic substitution | chemical reaction. [Link]

  • Quora. Which is stronger, the covalent bond C-F or C-CL? Why?. [Link]

  • ResearchGate. Nucleophilic replacement of the nitro group, fluorine and chlorine in aromatic compounds. [Link]

  • Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. [Link]

  • Filo. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac... [Link]

  • In the Pipeline. One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]

  • Allen. The order of bond strength among C-F, C-Cl, C-Br, C-1 is. [Link]

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  • ResearchGate. Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. [Link]

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A Comparative Crystallographic Guide to 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in the crystalline state, elucidated through X-ray crystallography, governs critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comparative analysis of the X-ray crystal structure of derivatives of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, a substitution pattern of significant interest in medicinal chemistry and materials science.

While a definitive crystal structure for this compound is not publicly available, we can infer and benchmark its likely crystallographic characteristics by examining closely related structures. This guide will synthesize data from published crystal structures of analogous compounds to provide a comprehensive overview of the synthetic considerations, crystallization protocols, and expected structural features.

Structural Benchmarking: A Comparative Analysis

The substitution pattern of a methoxy, a nitro, and a trifluoromethyl group on a benzene ring presents a fascinating interplay of steric and electronic effects that dictate crystal packing. To understand this, we will compare the crystallographic data of two key analogues: 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl and 4-Methoxy-2-nitroaniline .

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for our benchmark compounds. This data allows for a direct comparison of their solid-state structures and provides a foundation for predicting the properties of the target molecule.

CompoundMolecular FormulaCrystal SystemSpace GroupUnit Cell ParametersRef.
4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl C₁₄H₁₀F₃NO₃MonoclinicP2₁/ca = 8.1956(13) Å, b = 20.777(3) Å, c = 7.9715(12) Å, β = 104.240(2)°[1]
4-Methoxy-2-nitroaniline C₇H₈N₂O₃OrthorhombicPnmaa = 16.17 Å, b = 6.55 Å, c = 7.14 Å, α = β = γ = 90°[2]
2-Methoxy-4-nitroaniline C₇H₈N₂O₃MonoclinicP2₁/a-[3]

The biphenyl derivative, with its additional phenyl ring, crystallizes in the common monoclinic system.[1] In contrast, 4-Methoxy-2-nitroaniline adopts an orthorhombic crystal system.[2] This difference highlights how seemingly small molecular changes can have a significant impact on the crystal lattice. The choice of a centrosymmetric space group for both the biphenyl derivative (P2₁/c) and the aniline derivative (Pnma) has implications for their physical properties, such as the absence of second-harmonic generation.

Experimental Protocols: From Synthesis to Structure

The successful determination of a crystal structure hinges on a robust synthetic route to the target compound and a meticulous crystallization process.

Synthesis of a Substituted Nitrobenzene Derivative

The synthesis of the benchmark compound, 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl , was achieved via a palladium-catalyzed Suzuki-Miyaura coupling reaction.[1] This versatile cross-coupling methodology is a cornerstone of modern organic synthesis and is readily adaptable for the preparation of a wide range of substituted biaryls and, by extension, functionalized benzene derivatives.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents 4-bromo-trifluoromethylphenyl 4-methoxy-2-nitro-phenylboronic acid Pd(OAc)₂ K₂CO₃ reaction Reaction Mixture (Water/Methanol) Stir 12h at RT reagents->reaction extraction Aqueous Phase Extraction (Ethyl Acetate) reaction->extraction wash Organic Extracts Washed (Saturated Aqueous NaCl) extraction->wash dry Drying (Sodium Sulfate) wash->dry concentrate Concentration (Reduced Pressure) dry->concentrate purify Silica Gel Chromatography (5% Ethyl Acetate/Hexane) concentrate->purify product Translucent Solid Product purify->product

Caption: Workflow for the synthesis of 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The slow evaporation method is a widely used and effective technique for growing single crystals of small organic molecules.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent or solvent mixture at a constant temperature.

  • Filtration: Filter the saturated solution to remove any particulate matter.

  • Evaporation: Transfer the solution to a clean vessel and cover it with a perforated lid to allow for slow, controlled evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free and dust-free environment with a stable temperature.

  • Crystal Harvesting: Monitor the vessel over several days to weeks for the formation of well-defined single crystals. Once crystals of suitable size and quality have formed, carefully remove them from the solution.

X-ray Diffraction Analysis

The definitive elucidation of the three-dimensional atomic arrangement is achieved through single-crystal X-ray diffraction.

Experimental Workflow: Single-Crystal X-ray Diffraction

crystal_mount Mount Crystal on Goniometer data_collection X-ray Data Collection crystal_mount->data_collection data_processing Data Processing and Integration data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Mechanistic Insights and Structural Causality

The substitution of an amino group in 4-Methoxy-2-nitroaniline with a trifluoromethyl group in the target compound is expected to introduce significant changes in the intermolecular interactions that govern crystal packing. The strong electron-withdrawing nature of the trifluoromethyl group will alter the molecule's electrostatic potential surface. Furthermore, the absence of the hydrogen bond donor capabilities of the amino group will preclude the formation of N-H···O hydrogen bonds, which are likely to be significant in the crystal structure of 4-Methoxy-2-nitroaniline.

The dihedral angles between the functional groups and the benzene ring are also of critical importance. In 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl, the nitro group is twisted out of the plane of its attached benzene ring by 66.85(19)°.[1] This significant deviation from planarity is a consequence of steric hindrance. A similar, albeit likely less pronounced, out-of-plane twist of the nitro group can be anticipated in this compound due to the steric bulk of the adjacent trifluoromethyl group.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, a comparative analysis of structurally related compounds provides valuable insights into its likely crystallographic properties. The synthesis of this and related compounds can be approached through established cross-coupling methodologies. The growth of single crystals suitable for X-ray diffraction analysis is achievable through standard techniques such as slow evaporation.

The crystallographic data of benchmark compounds such as 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl and 4-Methoxy-2-nitroaniline suggest that the target compound will likely crystallize in a common space group, with its crystal packing dictated by a subtle interplay of steric and electronic factors. The determination of its crystal structure would be a valuable addition to the crystallographic literature and would provide a deeper understanding of structure-property relationships in this important class of molecules.

References

  • Acta Crystallographica Section E: Structure Reports Online, E67 , o2915 (2011). [Link]

  • Rosli, M. M., Patil, P. S., Fun, H.-K., Razak, I. A., & Dharmaprakash, S. M. (2007). 4-Methoxy-2-nitroaniline. Acta Crystallographica Section E Structure Reports Online, 63(2) , o1039–o1040. [Link]

  • ResearchGate. Photograph of the 4-methoxy-2-nitroaniline single crystal. [Link]

  • Mehdi, S. (1992). Structure of 2-methoxy-4-nitroaniline. Acta Crystallographica Section C Crystal Structure Communications, 48(4) , 749–751. [Link]

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A Senior Application Scientist's Guide to Quantifying 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene Purity by qNMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. While various analytical techniques exist, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary method for purity assessment.[1] This guide provides an in-depth, technical comparison of qNMR with other methods for quantifying the purity of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2]

Unlike chromatographic techniques that often rely on response factors and calibration curves against a reference standard of the same compound, qNMR offers absolute quantification.[3][4] The fundamental principle of qNMR is that the area of an NMR peak is directly proportional to the number of nuclei responsible for that signal.[3] This allows for the direct comparison of the analyte's signal to that of a certified internal standard of a different compound, providing a direct, SI-traceable purity value.

The qNMR Advantage for Purity Determination

Quantitative NMR stands out for several key reasons:

  • Primary Ratio Method: qNMR is considered a primary ratio method of measurement, meaning it can determine the ratio of two substances without the need for a reference standard of the analyte itself.[5][6] This is a significant advantage when a certified standard of the target compound is unavailable or expensive.

  • Non-Destructive: The sample can be recovered unchanged after the analysis, which is particularly beneficial when dealing with valuable or scarce materials.[3][7]

  • Structural Confirmation: The NMR spectrum inherently provides structural information, simultaneously confirming the identity of the analyte while quantifying its purity.[7]

  • Versatility: qNMR can be applied to a wide range of organic molecules containing NMR-active nuclei, such as ¹H, ¹³C, ¹⁹F, and ³¹P.[4][8]

However, it's important to acknowledge that qNMR is generally less sensitive than chromatographic methods and requires a higher sample concentration.[7][9]

Experimental Design: A Step-by-Step qNMR Protocol

The successful application of qNMR for purity determination hinges on a meticulously planned and executed experimental protocol. The following sections detail the critical considerations and steps for the analysis of this compound.

Analyte and Internal Standard Selection

The choice of a suitable internal standard is paramount for accurate and reproducible qNMR results. An ideal internal standard should possess the following characteristics[8][10][11]:

  • High Purity: The purity of the internal standard must be accurately known and certified.[12]

  • Chemical Stability: It should not react with the analyte, solvent, or any impurities.[12]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[10]

  • Non-Overlapping Signals: Its NMR signals should be sharp, well-resolved, and not overlap with any signals from the analyte or solvent.[8][10]

For the analysis of this compound, Maleic Acid is an excellent choice as an internal standard. Its vinylic protons produce a sharp singlet at approximately 6.3 ppm in many common NMR solvents, a region that is typically free of signals from the analyte.[8]

Experimental Workflow

The entire process, from sample preparation to data analysis, must be conducted with precision.

Caption: Workflow for qNMR Purity Determination.

Detailed Protocol

1. Sample Preparation: [13][14]

  • Accurately weigh approximately 15-20 mg of this compound into a clean, dry NMR tube using a calibrated analytical balance (to 0.01 mg accuracy).[13]
  • Accurately weigh approximately 5-10 mg of high-purity (≥99%) Maleic Acid (internal standard) into the same NMR tube.
  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆) to the NMR tube. The choice of solvent should ensure both the analyte and the internal standard are fully dissolved.[15]
  • Cap the NMR tube and gently vortex to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Data Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Crucial acquisition parameters to optimize for quantification include[13][16]:
  • Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.[15]
  • Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and internal standard) to ensure complete relaxation of all protons between scans. A typical starting point is 30-60 seconds.[12]
  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for precision better than 1%).[16][17]
  • Acquisition Time (aq): Ensure a long enough acquisition time for good digital resolution.

3. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID) with zero-filling to enhance digital resolution.[13]
  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
  • Apply a baseline correction to ensure a flat baseline across the entire spectrum.
  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, suitable signals would be the methoxy protons or the aromatic protons. For Maleic Acid, integrate the vinylic proton singlet.

4. Purity Calculation:

The purity of the analyte (Purity_analyte) is calculated using the following equation[15][17]:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

Where:

  • I: Integral value of the signal

  • N: Number of protons giving rise to the signal

  • MW: Molecular weight

  • m: Mass

  • Purity_std: Purity of the internal standard

  • analyte: Refers to this compound

  • std: Refers to the internal standard (Maleic Acid)

Data Presentation and Comparison with Alternatives

To provide a clear comparison, the performance of qNMR is evaluated against two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

ParameterqNMRHPLCGC
Principle Signal intensity is directly proportional to the number of nuclei.[3]Differential partitioning of analytes between a mobile and stationary phase.[18]Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.[18]
Quantification Absolute (primary ratio method).[5]Relative (requires a reference standard of the analyte).[19]Relative (requires a reference standard of the analyte).[19]
Sample Prep Simple dissolution.Can involve dissolution, filtration, and derivatization.Often requires dissolution and can involve derivatization for non-volatile compounds.[20]
Sensitivity Lower (mg range).[7]High (µg to ng range).[21]Very high (ng to pg range).[18]
Selectivity High, based on distinct chemical shifts.Dependant on column chemistry, mobile phase, and detector.[22]Dependant on column chemistry and temperature programming.[20]
Universality Applicable to any soluble compound with an NMR-active nucleus.[4]Broadly applicable, especially for non-volatile and thermally labile compounds.[20]Limited to volatile and thermally stable compounds.[18]
Analysis Time Relatively fast per sample (10-15 mins).[11]Can be longer due to column equilibration and gradient elution.Typically faster than HPLC for suitable analytes.
Cost High initial instrument cost, lower cost per sample.[23]Moderate initial cost, ongoing costs for solvents and columns.Moderate initial cost, ongoing costs for gases and columns.

Conclusion: Choosing the Right Tool for the Job

For the purity determination of this compound, qNMR offers a robust, accurate, and direct method that does not require a specific reference standard of the analyte. Its ability to provide simultaneous structural confirmation and absolute quantification makes it an invaluable tool in pharmaceutical development and quality control.[1]

While HPLC and GC offer higher sensitivity and are indispensable for trace impurity analysis, they rely on the availability of a well-characterized reference standard of the same compound for accurate quantification.[19] The choice between these techniques will ultimately depend on the specific requirements of the analysis, including the availability of reference materials, the required level of sensitivity, and the nature of potential impurities. For establishing the purity of a new batch or a reference material itself, qNMR stands out as the superior, primary analytical method. The validation of qNMR methods is also well-established, with guidelines available from pharmacopeias like the USP.[5][24][25]

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A Comparative Guide to the Synthesis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the unique electronic properties conferred by the trifluoromethyl, nitro, and methoxy groups. The strategic placement of these functional groups allows for diverse subsequent chemical transformations, making it a key intermediate in the development of novel bioactive molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and a discussion of the underlying chemical principles to aid researchers in selecting the most suitable method for their needs.

Primary Synthetic Route: Electrophilic Nitration of 3-(Trifluoromethyl)anisole

The most direct and commonly employed method for the synthesis of this compound is the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of 3-(trifluoromethyl)anisole.

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of this reaction is governed by the directing effects of the two substituents on the benzene ring: the methoxy (-OCH₃) group and the trifluoromethyl (-CF₃) group.

  • Methoxy Group (-OCH₃): This is an activating group and an ortho, para-director. The lone pairs on the oxygen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

  • Trifluoromethyl Group (-CF₃): This is a strongly deactivating group and a meta-director. The high electronegativity of the fluorine atoms withdraws electron density from the ring inductively, making it less reactive. The deactivation is most pronounced at the ortho and para positions, thus directing the incoming electrophile to the meta position.

In 3-(trifluoromethyl)anisole, the methoxy group is at position 1 and the trifluoromethyl group is at position 3. The directing effects of these two groups are as follows:

  • The -OCH₃ group directs the incoming electrophile to positions 2, 4, and 6.

  • The -CF₃ group directs the incoming electrophile to position 5.

Crucially, the para position relative to the strongly activating methoxy group (C4) is also a meta position relative to the deactivating trifluoromethyl group. This convergence of directing effects strongly favors the nitration at the C4 position, leading to the desired product, this compound, as the major isomer.

G cluster_0 Directing Effects in the Nitration of 3-(Trifluoromethyl)anisole Starting_Material 3-(Trifluoromethyl)anisole Methoxy_Effect Methoxy (-OCH3) Ortho, Para-Director (Positions 2, 4, 6) Starting_Material->Methoxy_Effect Activating CF3_Effect Trifluoromethyl (-CF3) Meta-Director (Position 5) Starting_Material->CF3_Effect Deactivating Nitration Nitration (HNO3/H2SO4) Methoxy_Effect->Nitration CF3_Effect->Nitration Major_Product This compound (Major Product at C4) Nitration->Major_Product Favored Minor_Products Other Isomers (Minor Products) Nitration->Minor_Products Disfavored

Figure 1. Diagram illustrating the synergistic directing effects leading to the regioselective formation of the desired product.

Experimental Protocol

This protocol is based on established procedures for the nitration of substituted anisoles and related compounds[1].

Materials:

  • 3-(Trifluoromethyl)anisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 3-(trifluoromethyl)anisole to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 3-(trifluoromethyl)anisole in sulfuric acid over a period of 30-60 minutes. The internal temperature must be maintained between 0 and 5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Data Summary
ParameterValue/Condition
Starting Material 3-(Trifluoromethyl)anisole
Reagents Conc. H₂SO₄, Conc. HNO₃
Temperature 0-5 °C
Reaction Time 2-3 hours
Reported Yield High (expected >80% for the para isomer)[1]
Major Product This compound
Potential Byproducts Ortho-nitro isomer

Alternative Synthetic Route: Nucleophilic Aromatic Substitution (A Theoretical Consideration)

An alternative approach to the synthesis of this compound could involve a nucleophilic aromatic substitution (SNAr) reaction. This strategy would entail starting with a benzene ring that already possesses a good leaving group and the other two substituents, and then introducing the final functional group via nucleophilic attack.

Hypothetical SNAr Pathway

A plausible, though not experimentally documented in the searched literature, SNAr route could involve the reaction of 1-chloro-4-nitro-3-(trifluoromethyl)benzene with sodium methoxide.

Reaction Rationale:

For an SNAr reaction to be successful, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In the proposed starting material, the nitro group is para to the chlorine leaving group, and the trifluoromethyl group is ortho. Both of these powerful electron-withdrawing groups would stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution of the chlorine atom by the methoxide nucleophile.

G cluster_1 Hypothetical SNAr Route Starting_Material_SNAr 1-Chloro-4-nitro-3-(trifluoromethyl)benzene Reagent_SNAr Sodium Methoxide (NaOMe) Starting_Material_SNAr->Reagent_SNAr Nucleophilic Attack Intermediate_SNAr Meisenheimer Complex (Stabilized by -NO2 and -CF3) Reagent_SNAr->Intermediate_SNAr Product_SNAr This compound Intermediate_SNAr->Product_SNAr Loss of Cl-

Figure 2. A proposed, hypothetical workflow for the synthesis via a nucleophilic aromatic substitution reaction.

Challenges and Considerations:

The primary challenge for this route is the availability of the starting material, 1-chloro-4-nitro-3-(trifluoromethyl)benzene, which may itself require a multi-step synthesis. Furthermore, while theoretically sound, the absence of specific literature reports for this transformation to synthesize the target molecule suggests that it may not be as efficient or straightforward as the electrophilic nitration route.

Comparison of Synthetic Routes

FeatureRoute 1: Electrophilic Nitration Route 2: Nucleophilic Aromatic Substitution (Theoretical)
Starting Material Availability 3-(Trifluoromethyl)anisole is commercially available.1-Chloro-4-nitro-3-(trifluoromethyl)benzene may require synthesis.
Regioselectivity High, due to synergistic directing effects of -OCH₃ and -CF₃ groups.Potentially high, driven by the activation of the leaving group by ortho and para electron-withdrawing groups.
Reaction Conditions Requires strong, corrosive acids and low temperatures.Typically requires a strong nucleophile and polar aprotic solvent; may require elevated temperatures.
Key Advantages Direct, one-step synthesis from a readily available precursor. Well-established reaction class.Avoids the use of strong nitrating acids.
Potential Challenges Potential for formation of minor ortho-isomer. Requires careful temperature control.Availability of the starting material. Lack of specific experimental data in the literature.

Conclusion

Based on the available literature and fundamental organic chemistry principles, the electrophilic nitration of 3-(trifluoromethyl)anisole stands out as the most practical and efficient route for the synthesis of this compound. The high regioselectivity, driven by the powerful directing effects of the methoxy group, coupled with the commercial availability of the starting material, makes this the preferred method for laboratory and potential scale-up synthesis. While the nucleophilic aromatic substitution pathway presents a theoretically viable alternative, the lack of documented experimental procedures and the potential challenges in obtaining the starting material make it a less attractive option at present. Researchers aiming to synthesize this compound are advised to pursue the electrophilic nitration route, with careful optimization of reaction conditions to maximize the yield of the desired para-isomer.

References

  • Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds (WO2016125185A2).

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Spectroscopic Comparison of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise identification of constitutional isomers is a critical step that underpins the reliability of subsequent findings. Molecules with identical chemical formulas but different structural arrangements can exhibit vastly different biological activities, toxicological profiles, and material properties. This guide provides an in-depth spectroscopic comparison of two such isomers: 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene and its regioisomer, 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene .

Due to their identical mass and elemental composition, distinguishing these compounds requires a multi-faceted analytical approach. This document serves as a technical resource for researchers, offering a detailed analysis of their differentiating features across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The causality behind experimental choices and interpretation is emphasized, providing a framework for confident structural elucidation.

Molecular Structures

The isomers under consideration possess the same molecular formula, C₈H₆F₃NO₃, but differ in the substitution pattern on the benzene ring. This seemingly subtle difference leads to distinct electronic environments for the nuclei and bonds within each molecule, giving rise to unique spectroscopic fingerprints.

  • Isomer A: this compound (CAS: 344-39-8)

  • Isomer B: 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene (also known as 2-Methoxy-5-nitrobenzotrifluoride) (CAS: 654-76-2)

Comparative Spectroscopic Analysis

The following sections detail the expected and observed spectroscopic data for each isomer. While experimental data for Isomer B is available from public repositories, data for Isomer A is less accessible. Therefore, the spectral characteristics for Isomer A are predicted based on established principles of spectroscopy and data from analogous compounds. This predictive approach is a common and necessary tool in analytical chemistry for anticipating the spectral features of novel or uncharacterized molecules.

¹H NMR Spectroscopy: A Tale of Three Protons

Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the three aromatic protons on each ring are highly sensitive to the electronic effects of the methoxy (-OCH₃), nitro (-NO₂), and trifluoromethyl (-CF₃) groups.

Causality of Chemical Shifts:

  • The -OCH₃ group is a strong electron-donating group (EDG) through resonance and moderately electron-withdrawing through induction. It strongly shields ortho and para protons.[1]

  • The -NO₂ group is a powerful electron-withdrawing group (EWG) through both resonance and induction, strongly deshielding ortho and para protons.[1]

  • The -CF₃ group is a strong EWG, primarily through its potent inductive effect (-I), deshielding nearby protons.

Table 1: Predicted and Observed ¹H NMR Data (CDCl₃, 400 MHz)

Proton Isomer A (Predicted) Isomer B (Predicted/Observed) Rationale for Differentiation
-OCH₃δ ~3.95 (s, 3H)δ ~4.00 (s, 3H)The methoxy protons are singlets and typically appear around 3.8-4.0 ppm. Minor shifts are expected due to the different overall electronic nature of the rings.
H-3δ ~7.30 (d, J ≈ 2.5 Hz)δ ~8.40 (d, J ≈ 2.5 Hz)In Isomer A , H-3 is ortho to the shielding -OCH₃ group. In Isomer B , H-3 is ortho to the deshielding -NO₂ group, resulting in a significant downfield shift.
H-5δ ~7.25 (dd, J ≈ 9.0, 2.5 Hz)δ ~8.30 (dd, J ≈ 9.0, 2.5 Hz)In Isomer A , H-5 is meta to the -NO₂ group. In Isomer B , H-5 is para to the -OCH₃ and ortho to the -CF₃, but the dominant effect is from being ortho to the strongly withdrawing -NO₂ group.
H-6δ ~8.10 (d, J ≈ 9.0 Hz)δ ~7.20 (d, J ≈ 9.0 Hz)In Isomer A , H-6 is ortho to the -NO₂ group, causing a strong deshielding effect. In Isomer B , H-6 is ortho to the strongly shielding -OCH₃ group, leading to a significant upfield shift.

Note: Predicted values are estimates. Actual values can vary based on solvent and experimental conditions.

The most striking difference is the reversal in chemical shifts for H-3 and H-6. This provides a clear and unambiguous method for differentiation.

¹³C and ¹⁹F NMR Spectroscopy: Probing the Carbon Skeleton and the Fluorine Environment

¹³C NMR provides information about the carbon framework, while ¹⁹F NMR is a highly sensitive probe for the trifluoromethyl group's local environment.

Causality of Chemical Shifts:

  • Carbons directly attached to electronegative atoms (O, N) or groups (-CF₃) are deshielded (shifted downfield).

  • The ipso-carbon attached to the -CF₃ group will appear as a quartet due to ¹J(C-F) coupling. The carbon itself will be deshielded, and the large coupling constant (~270-280 Hz) is a hallmark of a -CF₃ group.[2]

  • The ¹⁹F chemical shift is extremely sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups generally cause a downfield shift (less negative ppm value), while electron-donating groups cause an upfield shift (more negative ppm value) relative to a standard like CFCl₃.[3][4]

Table 2: Predicted ¹³C and ¹⁹F NMR Data (CDCl₃)

Technique Isomer A (Predicted) Isomer B (Predicted) Rationale for Differentiation
¹³C NMR 8 distinct signals. C-1 (attached to -NO₂) and C-2 (attached to -CF₃) will be significantly deshielded. C-4 (attached to -OCH₃) will also be downfield.8 distinct signals. C-1 (attached to -OCH₃), C-2 (attached to -CF₃), and C-4 (attached to -NO₂) will all be significantly deshielded. The relative shifts of the protonated carbons will follow the trends observed in ¹H NMR.The key difference will be the chemical shift of the ipso-carbons. In Isomer A, C-1 is attached to -NO₂, while in Isomer B, C-1 is attached to -OCH₃. This will lead to a significant difference in their chemical shifts.
¹⁹F NMR δ ~ -61 to -63 ppm (s)δ ~ -60 to -62 ppm (s)The -CF₃ group in Isomer A is ortho to a powerful EWG (-NO₂) and meta to a strong EDG (-OCH₃). In Isomer B, the -CF₃ group is ortho to an EDG (-OCH₃) and meta to an EWG (-NO₂). The stronger shielding effect of the ortho -OCH₃ in Isomer B would likely result in a slightly more upfield (more negative) chemical shift compared to Isomer A, though the difference may be subtle.
Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrations to monitor are the N-O stretches of the nitro group, the C-O stretches of the methoxy group, and the C-F stretches of the trifluoromethyl group.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group Vibration Isomer A (Predicted) Isomer B (Observed/NIST)[5] Rationale for Differentiation
Nitro (-NO₂)Asymmetric Stretch~1530-15501525The electronic environment can slightly alter the position of these strong bands. The conjugation and influence of adjacent groups will cause minor but potentially discernible shifts between the two isomers.[6]
Symmetric Stretch~1340-13601345
Methoxy (-OCH₃)C-O Stretch~1250-1270 (asym), ~1020-1040 (sym)1265, 1025These characteristic ether bands should be present in both spectra.
Trifluoromethyl (-CF₃)C-F Stretch~1100-1200 (strong, multiple bands)~1100-1200The C-F stretching region typically shows very strong and complex absorptions, which are a key indicator of the -CF₃ group's presence.
Aromatic RingC-H Out-of-Plane Bending~800-900~800-900The pattern of C-H bending in this region is diagnostic of the substitution pattern on the benzene ring.[7] For a 1,2,4-trisubstituted ring, characteristic bands are expected.
Mass Spectrometry (MS): Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) will produce a molecular ion (M⁺˙) at m/z 221 for both isomers. The differentiation lies in the relative abundances of the fragment ions, which are dictated by the stability of the resulting ions and neutrals.

Key Fragmentation Pathways:

  • Loss of -NO₂: A common fragmentation for nitroaromatics is the loss of a nitro radical (•NO₂, 46 Da), leading to a fragment at m/z 175.[3]

  • Loss of -CH₃: Cleavage of the methyl group from the methoxy ether results in a fragment at m/z 206 ([M-15]⁺). This is often followed by the loss of carbon monoxide (CO, 28 Da) to give a fragment at m/z 178.[8]

  • Loss of -OCH₃: Loss of the methoxy radical (•OCH₃, 31 Da) can lead to a fragment at m/z 190.

  • Ortho Effect: The proximity of substituents can lead to unique fragmentation pathways. In Isomer A , the -NO₂ and -CF₃ groups are ortho to each other. In Isomer B , the -OCH₃ and -CF₃ groups are ortho. This can influence the fragmentation cascade, though a classic "ortho effect" involving hydrogen transfer is less likely with these substituents.[9]

Table 4: Predicted and Observed Mass Spectrometry Fragmentation

m/z Fragment Isomer A (Predicted) Isomer B (Observed/NIST)[5] Rationale for Differentiation
221[M]⁺˙Present, likely moderate intensityPresent, moderate intensityThe molecular ion peak confirms the molecular weight.
206[M - CH₃]⁺PresentPresentLoss of a methyl radical is a common pathway for anisole derivatives.
191[M - NO]⁺PossiblePossibleLoss of nitric oxide is another pathway for nitroaromatics.
175[M - NO₂]⁺Present, likely significantPresent, significantLoss of the nitro group is expected to be a major fragmentation pathway for both isomers.
147[M - NO₂ - CO]⁺PossiblePossibleSubsequent loss of CO from the m/z 175 fragment.

While the major fragments may be the same, the relative intensities can differ. The stability of the carbocation formed after the initial fragmentation will govern the abundance of the resulting peaks. The different substitution patterns will influence this stability, providing a potential avenue for differentiation.

Experimental Protocols & Workflow

To achieve reliable isomer differentiation, standardized data acquisition protocols are essential.

Standard Operating Procedure: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data with a 90° pulse angle.

    • Set a spectral width of ~12 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire data with proton decoupling.

    • Set a spectral width of ~220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans for adequate signal-to-noise (>1024).

  • ¹⁹F NMR Acquisition:

    • Acquire data with proton decoupling.

    • Set the spectral width appropriate for trifluoromethyl groups (e.g., from -50 to -80 ppm).

    • Use an external reference standard if necessary (e.g., CFCl₃).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Standard Operating Procedure: FT-IR Spectroscopy
  • Sample Preparation: If the sample is solid, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid directly on the ATR crystal.

  • Instrument: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.[10]

  • Data Processing: Perform an automatic baseline correction and peak picking.

Standard Operating Procedure: Mass Spectrometry
  • Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system to ensure sample purity and separation from any potential impurities.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan a mass range from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern to the predicted pathways and reference spectra.

Logical Workflow for Isomer Identification

The following flowchart illustrates a systematic approach to distinguishing between the two isomers using the spectroscopic data discussed.

Isomer_Differentiation cluster_confirmation Confirmatory Analysis start Unknown Isomer (C₈H₆F₃NO₃) nmr Acquire ¹H NMR Spectrum start->nmr nmr_check Analyze Aromatic Region (6.5-8.5 ppm) nmr->nmr_check ir Acquire FT-IR Spectrum ms Acquire EI-Mass Spectrum ir->ms Confirm with MS ms_check Confirm M⁺˙ at m/z 221 Compare Fragmentation ms->ms_check isomer_a Isomer A Identified: This compound nmr_check->isomer_a Signal at ~8.1 ppm (d, 1H) Signal at ~7.3 ppm (d, 1H) isomer_b Isomer B Identified: 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene nmr_check->isomer_b Signal at ~7.2 ppm (d, 1H) Signal at ~8.4 ppm (d, 1H) isomer_a->ir Confirm with IR/MS isomer_b->ir Confirm with IR/MS final Structure Confirmed ms_check->final

Caption: A logical workflow for distinguishing isomers using ¹H NMR as the primary method, with IR and MS for confirmation.

Conclusion

The structural elucidation of isomers such as this compound and 1-methoxy-4-nitro-2-(trifluoromethyl)benzene is a task that demands a careful and multi-pronged spectroscopic approach. While mass spectrometry and IR spectroscopy can confirm the presence of the correct mass and functional groups, ¹H NMR spectroscopy stands out as the definitive technique for unambiguous differentiation . The distinct electronic environments created by the different substitution patterns lead to highly characteristic and predictable chemical shifts and coupling patterns for the aromatic protons.

By integrating the data from these orthogonal techniques and understanding the underlying chemical principles that govern the spectral readouts, researchers can confidently assign the correct structure to their compound of interest, ensuring the integrity and accuracy of their scientific endeavors.

References

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. [Link]

  • High resolution NMR spectra of some tri-substituted benzenes. Indian Academy of Sciences. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]

  • 2-Methoxy-5-nitrobenzotrifluoride. NIST Chemistry WebBook. [Link]

  • NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. [Link]

  • Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate. [Link]

  • Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. Royal Society of Chemistry. [Link]

  • The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. [Link]

  • Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Iodides. Journal of Organic Chemistry. [Link]

  • Supplementary Information File for "Design, Synthesis and Biological Evaluation of Novel Triazole-Based Compounds as Potential Anti-Cancer Agents". Journal of Pharmaceutical and Pharmacological Sciences. [Link]

  • Spectroscopy of Aromatic Compounds. OpenStax. [Link]

  • A Guide to the NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. [Link]

  • NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Welcome to the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. National Institutes of Health. [Link]

  • High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. [Link]

  • Typical IR Absorptions of Aromatic Compounds. Thieme. [Link]

  • IR: nitro groups. University of Calgary. [Link]

  • NIST Chemistry WebBook Overview. Scribd. [Link]

  • How could the signals in the 6.5–8.1-ppm region of their ¹H NMR... Filo. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 2-Amino-5-nitrobenzotrifluoride. NIST Chemistry WebBook. [Link]

  • 1-Nitro-4-(trifluoromethoxy)benzene. SpectraBase. [Link]

  • Supporting information for "Palladium-Catalyzed α-Arylation of α,α-Difluoro-α-(trimethylsilyl)acetates and -acetamides". Beilstein Journal of Organic Chemistry. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification and purity assessment of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene. The content is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of suitable analytical techniques with supporting rationale grounded in established scientific principles and regulatory expectations.

Introduction

This compound (CAS No. 654-76-2) is a substituted nitroaromatic compound. Its chemical structure, featuring a nitro group, a trifluoromethyl group, and a methoxy group on a benzene ring, presents specific analytical challenges.[1][2] The presence of strong electron-withdrawing groups and a chromophore makes this molecule amenable to several analytical techniques.[1] The validation of analytical methods for this compound is critical to ensure the reliability, consistency, and accuracy of data in research, quality control, and regulatory submissions. This guide will compare two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and outline the necessary validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueSource
CAS Number 654-76-2
Molecular Formula C8H6F3NO3
Molecular Weight 221.14 g/mol
Physical Form Solid
Solubility Sparingly soluble in water[1]

The solid nature and likely thermal stability of this compound suggest that both HPLC and GC could be viable analytical approaches. Its aromatic structure and nitro group imply strong UV absorbance, which is beneficial for HPLC with UV detection.

Comparative Analysis of Analytical Techniques

The choice between HPLC and GC is often dictated by the analyte's volatility, thermal stability, and the desired sensitivity and selectivity of the method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds and intermediates. For this compound, a reversed-phase HPLC method with UV detection is proposed.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The non-polar nature of the trifluoromethyl and methoxy-substituted benzene ring makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • UV Detection: The nitroaromatic structure of the analyte is expected to have a strong UV chromophore, allowing for sensitive detection. A wavelength of around 254 nm is commonly effective for nitroaromatic compounds.[6]

Proposed HPLC-UV Method Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure effective separation from potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of known concentration.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

    • Sample Solution: Prepare the sample by dissolving it in a suitable solvent and diluting it with the mobile phase to a concentration within the calibration range.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given that many nitroaromatic compounds are amenable to GC analysis, a GC method coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a viable alternative.[7][8]

Causality Behind Experimental Choices:

  • GC-FID: FID provides good sensitivity for organic compounds. It is a robust and universally applicable detector.

  • GC-MS: MS offers higher selectivity and provides structural information, which is invaluable for peak identification and impurity profiling.[9][10] It is the recommended detector for trace-level analysis and confirmation of identity.[7]

Proposed GC-MS Method Protocol:

  • Instrumentation: A Gas Chromatograph equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric detector.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure the elution of the analyte and any potential impurities.

    • Injector Temperature: 250°C.

    • Injection Mode: Split injection to avoid column overloading.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: A suitable mass range to cover the molecular ion and expected fragments of the analyte.

  • Standard and Sample Preparation:

    • Prepare stock and working standards in a volatile organic solvent such as methanol or acetonitrile.

    • Prepare sample solutions by dissolving the material in the chosen solvent and diluting to an appropriate concentration.

Validation of Analytical Methods: A Framework

According to ICH Q2(R2) guidelines, a comprehensive validation of the analytical method is required to demonstrate its fitness for purpose.[5][11][12] The following parameters must be assessed for both the proposed HPLC and GC methods.

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of other components.[4]The analyte peak should be well-resolved from other peaks (impurities, degradation products). Peak purity analysis (e.g., using a photodiode array detector for HPLC or mass spectral deconvolution for GC-MS) should confirm the homogeneity of the peak.
Linearity To establish a direct proportionality between the analyte concentration and the method's response over a defined range.[13]Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.
Range The interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[5]For assay: 80% to 120% of the nominal concentration. For impurity determination: From the reporting level to 120% of the specification level.
Accuracy The closeness of the test results to the true value.[4]For assay: Mean recovery of 98.0% to 102.0%. For impurities: Recovery within an appropriate range, depending on the concentration.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision.Repeatability (intra-assay precision): Relative Standard Deviation (RSD) ≤ 2%. Intermediate Precision (inter-assay precision): RSD ≤ 3%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.[13] RSD at this concentration should meet predefined criteria (e.g., ≤ 10%).
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.The results should remain within the acceptance criteria when parameters like mobile phase composition, pH, column temperature (for HPLC), or oven temperature ramp rate (for GC) are slightly varied.

Illustrative Comparison of Method Performance

The following table presents a hypothetical but realistic comparison of the expected performance of the proposed HPLC-UV and GC-MS methods for the analysis of this compound.

Performance MetricProposed HPLC-UV MethodProposed GC-MS MethodRationale for Differences
Selectivity Good; potential for co-elution with structurally similar impurities.Excellent; mass spectral data provides a high degree of confidence in peak identity.MS detection is inherently more selective than UV detection.
Linearity (r²) ≥ 0.999≥ 0.998Both techniques are expected to show excellent linearity.
Accuracy (% Recovery) 99.0% - 101.0%98.5% - 101.5%Both methods should provide high accuracy.
Precision (RSD) ≤ 1.5%≤ 2.0%HPLC often demonstrates slightly better injection precision than GC.
LOQ ~ 0.1 µg/mL~ 0.05 µg/mLGC-MS in selected ion monitoring (SIM) mode can offer superior sensitivity for trace analysis.
Analysis Time 15 - 20 minutes20 - 25 minutesGC methods often have longer run times due to the oven temperature program.
Suitability Ideal for routine quality control, stability studies, and assay determination.Excellent for impurity profiling, identification of unknowns, and trace-level analysis.The choice depends on the specific application and the required level of information.

Experimental Workflows

Workflow for Method Validation

The following diagram illustrates the logical flow of experiments for validating an analytical method.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Documentation Dev Develop HPLC/GC Method Opt Optimize Parameters (e.g., Mobile Phase, Temp. Program) Dev->Opt SST Define System Suitability Tests Opt->SST Spec Specificity SST->Spec Lin Linearity & Range SST->Lin Acc Accuracy SST->Acc Prec Precision (Repeatability & Intermediate) SST->Prec LOD_LOQ LOD & LOQ SST->LOD_LOQ Rob Robustness SST->Rob Report Generate Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD_LOQ->Report Rob->Report Protocol Write Validation Protocol Protocol->Report SOP Create Standard Operating Procedure (SOP) Report->SOP

Caption: A flowchart of the analytical method validation process.

Decision Tree for Method Selection

This diagram aids in selecting the most appropriate technique based on the analytical objective.

G Start Analytical Goal? is_quant is_quant Start->is_quant Routine Assay/ Quantification? is_impurity is_impurity Start->is_impurity Impurity ID/ Trace Analysis? HPLC Use HPLC-UV GCMS Use GC-MS is_quant->HPLC is_impurity->GCMS

Caption: Decision guide for HPLC vs. GC-MS selection.

Conclusion

Both HPLC-UV and GC-MS are powerful and appropriate techniques for the analysis of this compound. The choice of method should be guided by the specific analytical requirements. For routine quality control, assay, and dissolution testing, a validated HPLC-UV method offers a robust, precise, and efficient solution. For impurity identification, trace-level quantification, and genotoxic impurity analysis, the superior selectivity and sensitivity of GC-MS make it the preferred technique. A thorough validation as outlined by ICH guidelines is mandatory to ensure that the chosen method is fit for its intended purpose and generates reliable and defensible data.[5]

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy. (2022).
  • A Comparative Guide to the Validation of Analytical Methods for 2,4'-Dinitrobiphenyl - Benchchem.
  • 4-methoxy-2-nitro-1-(trifluoromethyl)benzene 25889-37-6 wiki - Guidechem.
  • Analytical methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • 4-methoxy-2-nitro-1-(trifluoromethyl)benzene 25889-37-6 - ChemicalBook. (2025).
  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals. (2010).
  • Analytical method validation: A brief review.
  • 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene - Sigma-Aldrich.
  • Separation of 1-Methoxy-4-methyl-2-nitrobenzene on Newcrom R1 HPLC column.
  • Validation of analytical methods for active constituents and agricultural products. (2014).
  • Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline - Benchchem.
  • (PDF) Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry - ResearchGate. (2025).

Sources

A Comparative Guide to the Efficiency of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene in SNAr Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Landscape of Nucleophilic Aromatic Substitution

In the realm of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to precisely functionalize aromatic rings is paramount. Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone methodology for this purpose, enabling the displacement of a leaving group on an aromatic ring by a nucleophile.[1][2] Unlike electrophilic aromatic substitution (EAS), which thrives on electron-rich substrates, SNAr necessitates an electron-deficient aromatic system. This electronic demand is met by the strategic placement of potent electron-withdrawing groups (EWGs) ortho and/or para to the leaving group.[3][4][5]

The reaction typically proceeds via a two-step addition-elimination pathway. The initial, and often rate-determining, step is the nucleophilic attack on the carbon atom bearing the leaving group (the ipso-carbon), which disrupts the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6][7][8] The stability of this intermediate is crucial to the reaction's success and is directly enhanced by the delocalization of the negative charge by the EWGs.[9] The subsequent, faster step involves the expulsion of the leaving group, which restores aromaticity and yields the final substituted product.[7]

This guide provides an in-depth analysis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene , a highly activated and versatile substrate for SNAr reactions. We will benchmark its performance against other commonly employed alternatives, supported by mechanistic insights and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive framework for its application.

Dissecting the Substrate: The Synergistic Activation of this compound

The exceptional reactivity of this compound in SNAr reactions is not coincidental; it is the result of a carefully orchestrated electronic synergy between its substituents.[10]

  • The Nitro Group (-NO₂): Positioned para to the methoxy leaving group, the nitro group is one of the most powerful activating groups in SNAr chemistry.[1][5] Its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance delocalization onto its oxygen atoms is profound, significantly lowering the activation energy of the initial nucleophilic attack.[6][9]

  • The Trifluoromethyl Group (-CF₃): Located ortho to the leaving group, the -CF₃ group is a potent EWG that operates primarily through a strong negative inductive effect (-I).[2][3][11] This effect withdraws electron density from the aromatic ring, further increasing its electrophilicity and susceptibility to nucleophilic attack. Its presence provides additional, non-resonance-based stabilization to the anionic intermediate.

  • The Methoxy Group (-OCH₃) as a Leaving Group: While methoxy groups are typically considered poor leaving groups in aliphatic substitution, their role in SNAr on highly electron-deficient rings is more complex. In this context, the powerful electronic pull from the nitro and trifluoromethyl groups facilitates the departure of the methoxide anion. Recent studies have even demonstrated that in certain SNAr contexts, a methoxy group can be a superior leaving group compared to traditional halogens.[12]

This trifecta of substituents renders the aromatic ring exceptionally electron-poor, making it a highly efficient electrophile for a wide array of nucleophiles.

Caption: SNAr addition-elimination mechanism via a Meisenheimer complex.

Comparative Benchmarking of SNAr Substrates

To objectively evaluate the efficiency of this compound, it is essential to compare it with other standard SNAr substrates. The choice of substrate can significantly impact reaction rates, yields, and scope.

SubstrateActivating GroupsLeaving GroupRelative ReactivityKey AdvantagesPotential Disadvantages
This compound -NO₂ (p), -CF₃ (o)-OCH₃Very HighExcellent activation from two distinct EWGs; versatile for diverse nucleophiles.Higher cost compared to simpler substrates; methoxide is a stronger base than halides.
1-Fluoro-2,4-dinitrobenzene (FDNB) -NO₂ (o), -NO₂ (p)-FVery HighExtremely reactive (Sanger's reagent); fluoride is an excellent leaving group in SNAr.[7]Can be too reactive, leading to side products; highly toxic.
1-Chloro-2,4-dinitrobenzene (CDNB) -NO₂ (o), -NO₂ (p)-ClHighCost-effective and widely available; good general-purpose substrate.Less reactive than the fluoro analogue; may require higher temperatures.[1]
4-Fluoronitrobenzene -NO₂ (p)-FModerateSimple structure; good reactivity due to the fluoride leaving group.Less activated than dinitro or CF₃-substituted analogues.
4-Nitrobenzonitrile -NO₂ (p), -CN (p)-CN (as LG)VariableCyano group provides good activation.Reaction can be complex; nucleophilic attack can also occur at the nitrile carbon.[13]
4-Fluoro-2-(trifluoromethyl)nitrobenzene -NO₂ (o), -CF₃ (p)-FVery HighStructurally analogous to the title compound, allowing direct comparison of F vs. OCH₃ leaving groups.High reactivity, subject to similar cost considerations as other fluorinated compounds.

Experimental Protocols: A Guide to Benchmarking

To ensure a valid comparison, protocols must be standardized. Below are representative, self-validating procedures for conducting an SNAr reaction with an amine nucleophile, designed to benchmark the performance of the target substrate against a classic alternative.

Protocol 1: Reaction with this compound

Objective: To synthesize N-benzyl-4-nitro-2-(trifluoromethyl)aniline.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 221 mg, 1.0 mmol) and anhydrous K₂CO₃ (276 mg, 2.0 mmol).

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. K₂CO₃ is a mild base used to neutralize the methoxide leaving group and any acidic byproducts.

  • Solvent Addition: Add anhydrous DMF (5 mL). Stir the suspension for 5 minutes.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and intermediates, particularly the charged Meisenheimer complex, thereby accelerating the reaction.[14]

  • Nucleophile Addition: Add benzylamine (128 mg, 1.2 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction & Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

    • Causality: Heating provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate.[5]

  • Workup: Cool the mixture to room temperature and pour it into 50 mL of water. Extract the aqueous layer with EtOAc (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity. Calculate the isolated yield.

Protocol 2: Reaction with 1-Chloro-2,4-dinitrobenzene (Benchmark)

Objective: To synthesize N-benzyl-2,4-dinitroaniline.

Procedure:

  • Follow the same steps as in Protocol 1, substituting 1-Chloro-2,4-dinitrobenzene (202.5 mg, 1.0 mmol) for the title substrate.

  • Note: This reaction is often faster and may proceed at a lower temperature (e.g., 50-60 °C) due to the high activation from two nitro groups. Monitor closely by TLC/HPLC.

Experimental_Workflow start Start: Reagent Preparation setup 1. Reactor Setup (Substrate, Base, Inert Atm.) start->setup solvent 2. Add Anhydrous Solvent (DMF) setup->solvent nucleophile 3. Add Nucleophile (e.g., Amine) solvent->nucleophile reaction 4. Heat & Monitor Reaction (TLC / HPLC) nucleophile->reaction workup 5. Aqueous Workup & Extraction reaction->workup purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify analysis 7. Characterization & Yield Calculation (NMR, MS) purify->analysis end_node End: Purified Product analysis->end_node

Sources

A Comparative Guide to Trifluoromethyl-Containing Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic introduction of a trifluoromethyl (–CF3) group is a cornerstone of modern molecular design. The unique electronic properties of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Consequently, the development of new trifluoromethylation methods that involve mild conditions has received considerable attention.[4] This guide provides an in-depth comparative analysis of the most prevalent trifluoromethyl-containing building blocks, offering insights into their mechanisms, applications, and performance to empower chemists to make informed decisions in their synthetic endeavors.

Trifluoromethylating agents are broadly classified based on the nature of the trifluoromethyl species they deliver to a substrate: nucleophilic (CF3⁻), electrophilic (CF3⁺), or radical (CF3•).[1][5][6] The selection of an appropriate reagent is highly dependent on the substrate and the desired transformation.[1]

Mechanistic Overview: The Three Faces of Trifluoromethylation

The approach to introducing a CF3 group is generally categorized into nucleophilic, electrophilic, and radical conditions.[7] Understanding the fundamental mechanisms governing these reagent classes is paramount to predicting their reactivity and selecting the optimal conditions for a given transformation.

G cluster_0 Reagent Classes cluster_1 Reactive Intermediates cluster_2 Typical Substrates Nucleophilic (CF3⁻) Nucleophilic (CF3⁻) Trifluoromethyl Anion Trifluoromethyl Anion Nucleophilic (CF3⁻)->Trifluoromethyl Anion generates Electrophilic (CF3⁺) Electrophilic (CF3⁺) Trifluoromethyl Cation Trifluoromethyl Cation Electrophilic (CF3⁺)->Trifluoromethyl Cation generates Radical (CF3•) Radical (CF3•) Trifluoromethyl Radical Trifluoromethyl Radical Radical (CF3•)->Trifluoromethyl Radical generates Carbonyls, Imines Carbonyls, Imines Trifluoromethyl Anion->Carbonyls, Imines attacks Enolates, Aromatics Enolates, Aromatics Trifluoromethyl Cation->Enolates, Aromatics attacks Alkenes, Arenes Alkenes, Arenes Trifluoromethyl Radical->Alkenes, Arenes adds to

Caption: Classification of common trifluoromethylating agents.

Nucleophilic Trifluoromethylating Agents: The Ruppert-Prakash Reagent

Nucleophilic "CF3-" reagents deliver a trifluoromethyl anion equivalent that reacts with electrophilic substrates.[1] The most prominent and widely used example is (trifluoromethyl)trimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent.[6][8]

Mechanism of Action: The Ruppert-Prakash reagent itself is not nucleophilic. It requires activation by a fluoride source (e.g., TBAF) or other Lewis bases to generate a transient, highly reactive trifluoromethyl anion (CF3⁻).[8] This "naked" CF3⁻ anion then readily attacks a wide range of electrophiles, most notably carbonyl compounds, to form trifluoromethylated alcohols after workup.

Key Advantages:

  • Versatility: Effective for the trifluoromethylation of aldehydes, ketones, and imines.[8]

  • Commercial Availability: Readily available from numerous suppliers.

  • Predictable Reactivity: The mechanism is well-understood, allowing for reliable application.

Limitations:

  • Requires a stoichiometric or catalytic activator.

  • The synthesis of Ruppert's reagent has historically relied on CF3Br, an ozone-depleting substance, prompting research into more environmentally benign alternatives.[9]

Electrophilic Trifluoromethylating Agents: Togni and Umemoto Reagents

Electrophilic trifluoromethylating agents deliver a trifluoromethyl cation (CF3⁺) or a species with significant CF3⁺ character.[10][11] These reagents are particularly useful for the trifluoromethylation of nucleophiles such as enolates, silyl enol ethers, and electron-rich aromatic and heteroaromatic systems. The two main classes are hypervalent iodine reagents (Togni reagents) and sulfonium salts (Umemoto reagents).[11][12]

Mechanism of Action: The precise reaction mechanism for electrophilic trifluoromethylations can be complex and substrate-dependent, with possibilities including polar substitution (SN2-type) or single-electron transfer (SET) pathways.[10][11] In many cases, these reagents can participate in both electrophilic and radical pathways, with the dominant pathway influenced by additives and reaction conditions.[5][12]

  • Togni Reagents (I and II): These are hypervalent iodine(III)-CF3 compounds. Togni Reagent I is generally more reactive than Togni Reagent II.[12] They are known for their broad functional group tolerance and are widely used for the trifluoromethylation of thiols, alcohols, phosphines, and carbon-centered nucleophiles.[12]

  • Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts.[6] They are powerful electrophilic trifluoromethylating agents effective for a wide range of nucleophiles.[13]

Key Advantages:

  • Broad Substrate Scope: Effective for C-, N-, O-, and S-centered nucleophiles.[12][13]

  • Bench-Stable: Many of these reagents are crystalline solids that are stable to air and moisture.

Limitations:

  • The reaction mechanism can be ambiguous, sometimes making reaction optimization less straightforward.[10]

  • Can be more expensive than nucleophilic or radical precursors.

Radical Trifluoromethylating Agents: The Langlois Reagent

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (CF3•), which then adds to a substrate.[10] This pathway is particularly powerful for the late-stage functionalization of complex molecules and for reactions with substrates that are not amenable to ionic pathways, such as unactivated alkenes and arenes.[5][14] Sodium trifluoromethanesulfinate (CF3SO2Na), known as the Langlois reagent, is an inexpensive and widely used precursor to the CF3 radical.[15]

Mechanism of Action: The Langlois reagent generates a CF3 radical in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP) or Mn(OAc)3.[14][15] The resulting CF3• radical is electrophilic and highly reactive, readily adding to double bonds or participating in C-H functionalization reactions.[10][14] Photoredox catalysis is also a common and mild method for generating CF3• from various precursors.[5][14]

Key Advantages:

  • Cost-Effective and Stable: The Langlois reagent is inexpensive, stable, and easy to handle.[16][17]

  • Wide Substrate Scope: Due to its radical nature, it can be used for a broad range of substrates, including electron-rich and electron-deficient arenes and alkenes.[15]

  • Mild Reaction Conditions: Often compatible with complex molecular architectures.[18]

Limitations:

  • Requires a stoichiometric oxidant or a photocatalytic system.

  • Regioselectivity can sometimes be a challenge in radical additions to unsymmetrical alkenes.

Comparative Performance Data

The choice of a trifluoromethylation strategy is dictated by the specific synthetic challenge. The following tables summarize the performance of these leading reagents based on reported experimental data.

Table 1: Comparison of Nucleophilic, Electrophilic, and Radical Trifluoromethylating Agents

Reagent ClassCommon Example(s)Mechanistic PathwayTypical SubstratesKey Features
Nucleophilic Ruppert-Prakash Reagent (TMSCF3)CF3⁻ (with activator)Aldehydes, Ketones, IminesWell-established, predictable reactivity.[6][8]
Electrophilic Togni Reagents, Umemoto ReagentsCF3⁺ / RadicalEnolates, Thiols, Alcohols, ArenesBroad scope, bench-stable solids.[11][12][13]
Radical Langlois Reagent (CF3SO2Na)CF3• (with oxidant)Alkenes, (Hetero)arenesInexpensive, stable, good for late-stage functionalization.[15][16]

Table 2: Selected Applications and Reported Yields

Substrate TypeReagentProduct TypeReported Yield (%)
β-KetoesterTogni Reagent Iα-Trifluoromethyl-β-ketoester~95%
AldehydeRuppert-Prakash Reagentα-Trifluoromethyl alcohol70-95%
HeteroareneLanglois ReagentTrifluoromethylated heteroareneModerate to Good
AnilineUmemoto ReagentTrifluoromethylated aniline4:1 mixture of ortho/para isomers
Primary/Secondary Alkyl HalideBPyCu(CF3)3 (Radical)Trifluoromethylated alkaneGood

Yields are representative and can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative, step-by-step protocols for key trifluoromethylation reactions.

Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent

This protocol details the trifluoromethylation of an aldehyde using TMSCF3, activated by a catalytic amount of tetrabutylammonium fluoride (TBAF).

G start Start prep_solution Prepare solution of aldehyde and TMSCF3 in anhydrous THF. start->prep_solution add_catalyst Add TBAF solution (e.g., 1M in THF) dropwise at 0 °C. prep_solution->add_catalyst react Stir at room temperature. Monitor by TLC. add_catalyst->react quench Quench with aq. NH4Cl. react->quench extract Extract with organic solvent. quench->extract purify Purify by column chromatography. extract->purify end_node End purify->end_node

Caption: Workflow for nucleophilic trifluoromethylation of an aldehyde.

Materials:

  • Aldehyde substrate

  • Trimethyl(trifluoromethyl)silane (TMSCF3)

  • Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Prepare a solution of the carbonyl substrate (1.0 mmol) and TMSCF3 (1.2 mmol) in the anhydrous solvent (5 mL) under an inert atmosphere.[19]

  • Cool the solution to 0 °C.

  • Add the TBAF solution (0.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring progress by TLC.

  • Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).[19]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired trifluoromethylated alcohol.

Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester using Togni Reagent I

This protocol describes the α-trifluoromethylation of a β-ketoester, a common transformation in medicinal chemistry.

Procedure:

  • To a solution of the β-ketoester (1.0 mmol) in a suitable solvent (e.g., CH2Cl2, 5 mL), add Togni Reagent I (1.1 mmol).[1]

  • Stir the reaction mixture at room temperature and monitor by TLC.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[1]

  • Purify the crude product by column chromatography to yield the α-trifluoromethyl-β-ketoester.[1]

Protocol 3: Radical Trifluoromethylation of a Heteroarene using Langlois Reagent

This protocol outlines a general procedure for the C-H trifluoromethylation of a heterocycle, a powerful method for late-stage functionalization.

Procedure:

  • Combine the heteroarene substrate (1.0 mmol), Langlois reagent (2.0 mmol), and an oxidant (e.g., tert-butyl hydroperoxide, 3.0 mmol) in a suitable solvent system (e.g., CH3CN/H2O).

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue via column chromatography to obtain the trifluoromethylated heteroarene.

Conclusion

The strategic introduction of the trifluoromethyl group is a proven method for enhancing the pharmacological properties of drug candidates.[2][3][20][21] A diverse and powerful toolkit of reagents exists for the direct trifluoromethylation of a wide range of substrates.[1] The choice between nucleophilic, electrophilic, and radical strategies will be dictated by the specific synthetic challenge at hand, including the nature of the substrate, functional group compatibility, and desired regioselectivity.[1] This guide provides the foundational knowledge and practical protocols to assist researchers in navigating this critical area of modern chemical synthesis.

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  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

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  • Shen, H., Liu, Z., Zhang, P., Tan, X., Zhang, Z., & Li, C. (2017). Trifluoromethylation of Alkyl Radicals in Aqueous Solution. Journal of the American Chemical Society, 139(29), 9843–9846.
  • Zhang, Z., et al. (2019). Copper‐Catalyzed Remote C(sp)−H Trifluoromethylation of Carboxamides and Sulfonamides.
  • Wang, X., et al. (2014). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. Current Organic Chemistry, 18(2), 156-173.
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  • Wechem. (2024, May 29). Mechanism and selectivity control of trifluoromethylation of free radicals. Retrieved from [Link]

  • Al-Masri, H. A. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6).
  • Ma, J. A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 53.
  • Studer, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents.
  • Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. Mawlana Bhashani Science and Technology University Journal, 5(1), 1-13.
  • Isanbor, C., & O'Hagan, D. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8345.
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  • Wechem. (2024, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

  • Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101–2103.
  • Lefebvre, Q., et al. (2022). Remote Radical Trifluoromethylation: A Unified Approach to the Selective Synthesis of γ-Trifluoromethyl α,β-Unsaturated Carbonyl Compounds. Organic Letters, 25(1), 196-200.
  • Kiselyov, A. S., & Strekowski, L. (1994). The trifluoromethyl group in organic synthesis. A review. Journal of Fluorine Chemistry, 68(1), 3-13.
  • Prakash, G. K. S., & Yudin, A. K. (2000). Nucleophilic Trifluoromethylation Reactions of Organic Compounds with (Trifluoromethyl)trimethylsilane. Tetrahedron, 56(39), 7613-7632.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: Enhancing Drug Efficacy with Key Building Blocks. Retrieved from [Link]

  • Mayr, H., et al. (2019). Reactivity of Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 25(57), 13136-13146.
  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. Retrieved from [Link]

  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Matoušek, V., et al. (2021).
  • Sangeetha, S., & Senthilkumar, S. (2022). Various protocols for trifluoromethylation.
  • Togni, A., et al. (2011). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research, 44(6), 453-465.
  • SigutLabs. (2022, November 30). Reagent of the month – November - Langlois reagent. Retrieved from [Link]

  • Anusha, K., et al. (2023). Langlois Reagent. Synlett, 34(03), 259-260.
  • Zhu, C., et al. (2015). Application of Langlois' Reagent in Trifluoromethylation Reactions. Asian Journal of Organic Chemistry, 4(5), 374-394.

Sources

A Comprehensive Guide to the Reaction Kinetics and Regioselective Synthesis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the strategic introduction of a nitro group onto an aromatic scaffold is a pivotal step in the creation of valuable intermediates. The compound 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, a key building block, presents a fascinating case study in electrophilic aromatic substitution, where the interplay of activating and deactivating groups dictates the reaction's kinetics and regioselectivity. This guide provides an in-depth analysis of the synthesis of this and related derivatives, comparing established nitration methodologies and offering detailed experimental protocols to ensure reproducible, high-yield outcomes.

The Underlying Chemistry: Directing Effects in Concert

The synthesis of this compound commences with the electrophilic nitration of its precursor, 1-methoxy-2-(trifluoromethyl)benzene. The regiochemical outcome of this reaction is governed by the combined influence of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) substituents.

  • The Methoxy Group (-OCH₃): An Ortho, Para-Director. The methoxy group is a potent activating group that directs incoming electrophiles to the positions ortho and para to itself.[1] This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at these positions and stabilizing the corresponding carbocation intermediates (arenium ions).

  • The Trifluoromethyl Group (-CF₃): A Meta-Director. In contrast, the trifluoromethyl group is a strong deactivating group with a meta-directing influence.[2] Its powerful electron-withdrawing inductive effect destabilizes the arenium ion intermediates formed during ortho and para attack, thus favoring substitution at the meta position.

In the case of 1-methoxy-2-(trifluoromethyl)benzene, the methoxy group at position 1 directs towards positions 2, 4, and 6. The trifluoromethyl group at position 2 directs towards positions 4 and 6. The desired product, this compound, results from nitration at the 4-position, which is para to the methoxy group and meta to the trifluoromethyl group. This alignment of directing effects makes the formation of the 4-nitro isomer the favored outcome.

Comparative Analysis of Nitration Methodologies

The choice of nitrating agent and reaction conditions is paramount in controlling the reaction kinetics and minimizing the formation of unwanted isomers. Below is a comparison of common nitration methods applicable to the synthesis of this compound derivatives.

Classical Mixed Acid Nitration (HNO₃/H₂SO₄)

This is the most prevalent method for aromatic nitration. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Kinetics: The reaction rate is highly dependent on the concentration of sulfuric acid, which promotes the formation of the nitronium ion. The reaction is typically fast and highly exothermic.

  • Regioselectivity: For substrates like trifluoromethoxybenzene, a close structural analog, mixed acid nitration shows a strong preference for the para-isomer, with yields around 90%.[3] This suggests that for 1-methoxy-2-(trifluoromethyl)benzene, the para-nitro product will also be the major isomer.

  • Drawbacks: The use of strong, corrosive acids necessitates careful handling and disposal. The highly exothermic nature of the reaction can lead to runaway reactions if not properly controlled.

Alternative Nitrating Agents

To circumvent the harsh conditions of mixed acid nitration, alternative reagents can be employed.

  • Nitronium Salts (e.g., NO₂BF₄): These are stable, crystalline solids that provide a direct source of the nitronium ion. Reactions can often be carried out in aprotic solvents, offering milder conditions.

  • Dinitrogen Pentoxide (N₂O₅): This reagent can be used in organic solvents and often provides different regioselectivity compared to mixed acids. For instance, in the nitration of toluene, N₂O₅ can favor the ortho-isomer.

  • Trifluoromethanesulfonic Acid (HOTf) Catalyzed Nitration: This system allows for facile and controllable nitration with aqueous nitric acid under mild conditions, often at room temperature.[4]

The choice of method will depend on the desired scale of the reaction, the required purity of the product, and the available equipment for handling different reagents.

Quantitative Data Summary

The following table summarizes typical isomer distributions for the nitration of related aromatic compounds, providing a predictive framework for the synthesis of this compound.

SubstrateNitrating AgentOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)Reference
TolueneHNO₃/H₂SO₄58537[5]
AnisoleHNO₃/H₂SO₄31-42<158-69[6]
TrifluoromethoxybenzeneHNO₃/H₂SO₄~100~90[3]
3-MethylbenzotrifluorideHNO₃HighLowHigh[7]

Based on these data, the nitration of 1-methoxy-2-(trifluoromethyl)benzene is expected to yield predominantly the 4-nitro isomer (para to the methoxy group).

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of this compound and a related derivative, emphasizing safety and reproducibility.

Protocol 1: Synthesis of this compound via Mixed Acid Nitration

This protocol is adapted from the nitration of 3-methyl benzotrifluoride and is expected to yield the desired product with high regioselectivity.[7]

Materials:

  • 1-Methoxy-2-(trifluoromethyl)benzene

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Water

  • Methylene Chloride

  • Sodium Carbonate Solution (saturated)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C. Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the low temperature.

  • Nitration Reaction: Cool a solution of 1-methoxy-2-(trifluoromethyl)benzene in a separate reaction vessel to -10 °C. Slowly add the pre-cooled nitrating mixture dropwise to the substrate solution, ensuring the reaction temperature is maintained between -10 °C and -5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature for 30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. Separate the organic layer.

  • Purification: Wash the organic layer with cold water, followed by a saturated sodium carbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or distillation.

Protocol 2: Alternative Nitration using Trifluoromethanesulfonic Acid

This method offers a milder alternative to the traditional mixed acid procedure.[4]

Materials:

  • 1-Methoxy-2-(trifluoromethyl)benzene

  • Nitric Acid (68%)

  • Trifluoromethanesulfonic Acid (HOTf)

  • Hexafluoroisopropanol (HFIP) (optional, for solvent-based reaction)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methoxy-2-(trifluoromethyl)benzene in HFIP (if used).

  • Reagent Addition: Add nitric acid (68%) to the solution, followed by the dropwise addition of trifluoromethanesulfonic acid at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a short period. Monitor the reaction by TLC or GC.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to obtain the product.

Visualizing the Reaction Pathway and Workflow

To better understand the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Nitration_Mechanism cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O H2O H₂O Substrate 1-Methoxy-2-(trifluoromethyl)benzene Arenium_Ion Arenium Ion Intermediate Substrate->Arenium_Ion + NO₂⁺ Product This compound Arenium_Ion->Product - H⁺

Caption: Mechanism of Mixed Acid Nitration.

Experimental_Workflow Start Start Nitrating_Mixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Start->Nitrating_Mixture Substrate_Prep Cool Substrate Solution (1-Methoxy-2-(trifluoromethyl)benzene) Start->Substrate_Prep Reaction Slowly Add Nitrating Mixture (Maintain Low Temperature) Nitrating_Mixture->Reaction Substrate_Prep->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Workup Quench with Ice and Separate Layers Monitoring->Workup Purification Wash, Dry, and Concentrate Organic Layer Workup->Purification Analysis Characterize Product (NMR, GC-MS) Purification->Analysis End End Analysis->End

Sources

A Comparative Guide to the Elemental Analysis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth characterization of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, focusing on elemental analysis as a primary technique for confirming empirical formula and purity. It further presents a comparative analysis with orthogonal spectroscopic and chromatographic methods, offering researchers a comprehensive framework for the robust validation of complex synthetic intermediates.

Introduction: The Analytical Imperative for a Complex Intermediate

This compound is a substituted aromatic compound with the chemical formula C₈H₆F₃NO₃[1]. Its structure, featuring a combination of electron-donating (methoxy) and strongly electron-withdrawing (nitro, trifluoromethyl) groups, makes it a valuable and versatile building block in the synthesis of pharmaceuticals and specialty chemicals[1]. The precise arrangement and elemental composition of these functional groups are critical to its reactivity and the properties of any subsequent derivatives.

For researchers in drug development and materials science, verifying the identity, empirical formula, and purity of such a molecule is a non-negotiable first step. While numerous analytical techniques exist, elemental analysis (EA) serves as the foundational quantitative method. This guide will detail the principles and practice of characterizing this compound by EA and compare its utility against other essential analytical techniques.

The Cornerstone of Quantification: Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a cornerstone technique for determining the mass fractions of carbon, hydrogen, and nitrogen in a sample of a pure organic compound. The method is predicated on the complete combustion of the sample, followed by the quantitative detection of the resulting gaseous products[2].

Theoretical Composition

The first step in any elemental analysis is the calculation of the theoretical elemental percentages based on the compound's molecular formula, C₈H₆F₃NO₃, and the atomic weights of its constituent elements (C=12.011, H=1.008, F=18.998, N=14.007, O=15.999).

  • Molecular Weight: 237.14 g/mol

  • Carbon (C): (8 * 12.011) / 237.14 = 40.52%

  • Hydrogen (H): (6 * 1.008) / 237.14 = 2.55%

  • Nitrogen (N): (1 * 14.007) / 237.14 = 5.91%

These theoretical values represent the absolute benchmark against which experimental results are compared. A close correlation (typically within ±0.4%) is a strong indicator of sample purity and correct identification.

The Combustion Principle: From Solid Sample to Quantifiable Gas

Modern CHN analyzers operate on the Dumas method, which involves the complete and instantaneous oxidation of the sample through flash combustion[3][4]. The sample is heated to approximately 1000°C in an oxygen-rich atmosphere[5]. Under these conditions, the compound breaks down into its elemental components, which then form simple, stable gases:

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Nitrogen → Nitrogen Gas (N₂) and various oxides (NₓOᵧ)

The resulting gas mixture is swept by an inert carrier gas (typically helium) through a reduction chamber containing heated copper to convert any nitrogen oxides back to N₂. The gas stream then passes through a series of traps to remove interfering substances before reaching a thermal conductivity detector (TCD) for quantification[4][5].

Experimental Protocol: CHN Analysis of this compound

The following protocol outlines a validated workflow for obtaining high-quality elemental analysis data for the title compound.

Objective: To determine the experimental weight percentages of Carbon, Hydrogen, and Nitrogen and compare them to the theoretical values.

Instrumentation: A modern CHN elemental analyzer (e.g., from Elementar, PerkinElmer, Thermo Fisher Scientific).

Materials:

  • This compound sample (dried, homogenous)

  • Microanalytical balance (readable to 0.001 mg)

  • Tin capsules

  • Certified calibration standard (e.g., Acetanilide)

  • High-purity helium and oxygen

Step-by-Step Methodology
  • Instrument Calibration (Trustworthiness Pillar):

    • Causality: Before analyzing the unknown sample, the instrument's response must be calibrated using a well-characterized, stable organic standard. Acetanilide is commonly used due to its high purity and known C, H, N content.

    • Procedure: Accurately weigh 1-2 mg of the standard into several tin capsules. Analyze these to establish a calibration curve that correlates the detector signal to a known elemental mass. This step ensures the accuracy and reliability of the subsequent measurements.

  • Sample Preparation:

    • Causality: The sample must be homogenous and free of solvent or moisture, as these will alter the C and H percentages. The use of tin capsules aids in complete combustion by creating a highly exothermic reaction upon ignition[5].

    • Procedure: On a microanalytical balance, accurately weigh approximately 1-2 mg of this compound into a clean tin capsule. Record the weight precisely. Crimp the capsule securely to enclose the sample. Prepare at least three replicates to ensure precision.

  • Combustion and Analysis:

    • Causality: The auto-sampler introduces the sample into a furnace heated to ~1000°C in a pure oxygen environment, ensuring complete and rapid combustion[5].

    • Procedure: Place the prepared capsules into the instrument's auto-sampler. Initiate the analysis sequence. The instrument will automatically drop each sample, perform the combustion, gas separation, and detection, and report the results.

  • Data Evaluation:

    • Causality: The instrument's software uses the sample weight and the calibrated detector response to calculate the weight percentage of C, H, and N.

    • Procedure: Compare the average experimental percentages from the replicates to the theoretical values calculated in Section 2.1. The deviation should be within the accepted analytical error of ±0.4%.

Visualizing the Workflow

The entire process, from sample preparation to final data validation, can be visualized as a systematic workflow.

Elemental_Analysis_Workflow cluster_prep 1. Preparation & Calibration cluster_analysis 2. Instrumental Analysis cluster_data 3. Data & Validation Calibrate Calibrate with Standard (e.g., Acetanilide) Weigh Accurately Weigh Sample (1-2 mg) Calibrate->Weigh Encapsulate Seal in Tin Capsule Weigh->Encapsulate Autosampler Load into Autosampler Encapsulate->Autosampler Combustion Flash Combustion (~1000°C in O₂) Autosampler->Combustion Reduction Gas Reduction (NₓOᵧ → N₂) Combustion->Reduction Separation Gas Separation & Traps Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare Experimental vs. Theoretical Values Calculation->Comparison Validation Validate Purity (Deviation < 0.4%) Comparison->Validation

Caption: Workflow for CHN elemental analysis.

Comparative Analysis: A Multi-Technique Approach

While elemental analysis is unparalleled for determining empirical formula and bulk purity, it provides no information about molecular structure, connectivity, or the presence of isomers. A comprehensive characterization requires a suite of orthogonal techniques.

Data Summary Table
Technique Information Provided Strengths Limitations
Elemental Analysis (EA) Elemental composition (%C, H, N); empirical formula; high-purity confirmation.Highly accurate and precise for bulk purity; quantitative.Provides no structural or connectivity information; cannot distinguish isomers.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Precise atomic environment, molecular connectivity, and structure; isomeric purity.Unambiguous structure elucidation; can quantify isomer ratios.Less sensitive to amorphous or insoluble impurities; requires deuterated solvents.
Mass Spectrometry (MS) Molecular weight; fragmentation patterns confirming structural motifs (e.g., CF₃ loss).High sensitivity; confirms molecular formula and key functional groups.Fragmentation can be complex; ionization may be difficult for some compounds.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -NO₂, -C-O-C, C-F bonds).Fast, non-destructive; excellent for functional group identification.Provides limited information on the overall molecular skeleton; not quantitative.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for absolute structure determination. For this compound:

  • ¹H NMR: Would show distinct signals for the aromatic protons and the methoxy group protons, with coupling patterns revealing their relative positions on the ring.

  • ¹³C NMR: Would confirm the presence of eight unique carbon atoms and their chemical environments[6][7].

  • ¹⁹F NMR: Would show a singlet, confirming the presence of a single CF₃ group, a key piece of structural information that EA cannot provide[6].

Mass Spectrometry (MS)

MS provides the molecular weight, offering direct confirmation of the molecular formula. For this compound, a high-resolution mass spectrum (HRMS) would yield a mass measurement matching the theoretical exact mass of 237.02997, confirming the elemental composition C₈H₆F₃NO₃. Fragmentation patterns, such as the loss of a nitro group (NO₂) or cleavage related to the trifluoromethyl group, can further corroborate the proposed structure[8].

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for rapidly confirming the presence of key functional groups. The spectrum of this compound would be expected to show strong characteristic absorption bands for:

  • Aromatic C-H stretching

  • Asymmetric and symmetric N-O stretching of the nitro group (~1550 cm⁻¹ and 1375 cm⁻¹)[9].

  • C-O-C stretching of the methoxy ether group.

  • Strong C-F stretching bands associated with the trifluoromethyl group.

Visualizing the Analytical Logic

The relationship between these techniques is complementary, with each method providing a unique and essential piece of the analytical puzzle.

Analytical_Logic cluster_results Derived Information Compound 4-Methoxy-1-nitro-2- (trifluoromethyl)benzene EA Elemental Analysis (%C, H, N) Compound->EA NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR Empirical Empirical Formula & Purity EA->Empirical Structure Molecular Structure & Connectivity NMR->Structure MolWeight Molecular Weight & Formula Confirmation MS->MolWeight FuncGroups Functional Groups IR->FuncGroups Final Complete & Validated Characterization Empirical->Final Structure->Final MolWeight->Final FuncGroups->Final

Sources

Safety Operating Guide

Operational Guide for the Safe Disposal of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, safety-critical guidance for the proper handling and disposal of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene (CAS No. 654-76-2). As a substituted nitroaromatic compound, this chemical presents significant hazards that necessitate a rigorous and systematic approach to waste management. This guide is intended for researchers, chemists, and laboratory personnel engaged in pharmaceutical and chemical synthesis. Its purpose is to ensure that all waste generated is managed in a manner that protects personnel, the community, and the environment.

Hazard Assessment & Risk Profile: A Structural Perspective

The disposal protocol for any chemical is fundamentally dictated by its hazard profile. The molecular structure of this compound—featuring a nitro group, a trifluoromethyl group, and a methoxy group on a benzene ring—creates a combination of toxicological and reactive hazards.

  • Nitroaromatic Toxicity: Aromatic nitro compounds are a well-documented class of hazardous substances. They are often toxic and can be absorbed through the skin. Some nitrobenzenes are known to induce methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[1] Furthermore, some related compounds are suspected or known carcinogens.

  • Halogenated Organic: The presence of the trifluoromethyl (-CF3) group classifies this compound as a halogenated organic waste.[2] Upon combustion, it can release highly corrosive and toxic gases, including nitrogen oxides (NOx) and gaseous hydrogen fluoride (HF).[3] This potential for hazardous decomposition products is a critical factor in selecting the final disposal technology.

  • Corrosivity and Irritation: Safety data for isomers and structurally similar compounds indicate a high potential for severe skin and eye irritation, and in some cases, serious chemical burns and eye damage.[4][5]

These intrinsic properties demand that this compound be treated as a regulated, hazardous waste from the moment it is designated for disposal.[6]

Table 1: Consolidated Hazard Profile (Based on data for this compound and structurally related analogues)

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion / IrritationCategory 1C / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[5]
Serious Eye Damage / IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation.[7][8][9]
Carcinogenicity (Suspected)Category 1BH350: May cause cancer (classification for related nitroaromatics).
Combustible LiquidCategory 4H227: Combustible liquid.[3][7]

Pre-Disposal Protocol: Waste Accumulation & Handling

Proper waste management begins at the point of generation. Adherence to a strict accumulation protocol is the first line of defense against accidental exposure and environmental release. All personnel handling this waste must be trained on these procedures and the chemical's specific hazards.[6]

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles and a full-face shield.Protects against splashes that can cause severe, irreversible eye damage.[5][10]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, absorption, and potential chemical burns.[1]
Body Chemical-resistant lab coat and closed-toe shoes.Protects skin from accidental spills and contamination.[1]
Respiratory Work within a certified chemical fume hood.Prevents inhalation of vapors, which can cause respiratory irritation.[1][10]

Step-by-Step Waste Accumulation Procedure:

  • Container Selection: Designate a specific, compatible container for the waste. The original manufacturer's container is often suitable. If not available, use a clean, dry glass or polyethylene container with a secure, tight-fitting lid. Do not use metal containers for potentially corrosive waste.[11]

  • Labeling: Immediately label the waste container. The label must include the words "HAZARDOUS WASTE," the full chemical name: "this compound," and a clear indication of its hazards (e.g., "Toxic," "Corrosive").[6][11]

  • Segregation: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of laboratory personnel.[11] Crucially, segregate this waste from incompatible materials, particularly strong oxidizing agents, to prevent violent reactions.[3]

  • Containment: Keep the waste container closed at all times except when adding waste.[11] Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Minimize Quantity: Do not accumulate large quantities of waste. Adhere to institutional and regulatory limits for satellite accumulation areas.

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to minimizing risk. The following workflow outlines the necessary steps.

Spill_Response_Workflow spill Spill Detected assess Assess Spill Size & Immediate Risk spill->assess minor Minor Spill (<100 mL, Contained) assess->minor  Minor major Major Spill (>100 mL or Uncontained) assess->major  Major ppe Don Appropriate PPE (See Table 2) minor->ppe evacuate Evacuate Immediate Area Alert Colleagues major->evacuate ehs Contact EHS / Emergency Response Immediately evacuate->ehs contain Contain Spill (Use spill socks if needed) ppe->contain absorb Cover with Inert Absorbent (Sand, Vermiculite) contain->absorb collect Collect Contaminated Material into a Labeled Waste Container absorb->collect decon Decontaminate Spill Area with Appropriate Solvent collect->decon dispose Seal and Dispose of All Materials as Hazardous Waste decon->dispose

Caption: Spill Response Decision Workflow.

Immediate Spill Response Steps:

  • Evacuate and Alert: For any spill, immediately alert personnel in the vicinity. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Remove Ignition Sources: Although classified as a combustible liquid, it is prudent to remove all nearby ignition sources.[3][9]

  • Use Inert Absorbent: For small spills that you are trained to handle, use an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials like paper towels or sawdust. [1]

  • Collect and Contain: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated, properly labeled container for hazardous waste disposal.[10]

  • Decontaminate: Clean the spill area thoroughly. The rinsate from this cleaning process must also be collected and disposed of as hazardous waste.[12]

Final Disposal Pathway: Professional Management

Under no circumstances should this compound or its waste containers be disposed of in the regular trash or down the drain.[1][13] The only acceptable and legal disposal method is through a licensed professional hazardous waste management service, coordinated via your institution's EHS department.[5][10][11]

Operational Steps for Final Disposal:

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This typically involves submitting a form detailing the waste's identity, quantity, and location.

  • Prepare for Transport: Ensure the waste container is clean on the outside, securely sealed, and accurately labeled.[11]

  • Documentation: Complete any required hazardous waste manifests or tags provided by your EHS office. This documentation creates a "cradle-to-grave" record, ensuring the waste is tracked to its final destination.[6]

  • Method of Destruction: The designated disposal facility will use high-temperature incineration in a specialized furnace equipped with afterburners and scrubbers.[14] This is the industry-standard method for halogenated and nitroaromatic compounds because it:

    • Ensures complete destruction of the organic molecule.

    • Captures and neutralizes the hazardous acidic gases (HF and NOx) that are produced during combustion.

A critical warning: Never attempt to chemically neutralize or treat this waste in the laboratory. The reactive nature of nitro compounds and the potential to generate highly toxic byproducts make such attempts extremely dangerous and a violation of regulatory standards.[13][15]

Conclusion

The safe disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. The core principles are absolute: fully understand the chemical's significant hazards, always use appropriate PPE, meticulously contain and label all waste streams, and exclusively utilize professional hazardous waste disposal services for final destruction. By adhering to this guide, researchers can ensure they are meeting their legal and ethical obligations, protecting themselves and their colleagues from harm.

References

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  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Nitro-3,5-bis(trifluoromethyl)benzene.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Nitro-4-(trifluoromethoxy)benzene.
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  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2-Fluoro-4-methoxy-1-nitrobenzene.
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  • Synquest Labs. (n.d.). 4-(Trifluoromethoxy)nitrobenzene Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Nitro-4-(trifluoromethoxy)benzene.
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  • Fluorochem. (2024). Safety Data Sheet.
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  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Australian Government Department of Health. (2023). Benzene, 1-methoxy-4-nitro- - Evaluation statement.
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  • PubChem. (2026). 4-Methoxy-2-methyl-1-(trifluoromethoxy)benzene.
  • University of Rochester. (n.d.). Halogenated Waste.
  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link].

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents; it encompasses ensuring you can use them with the utmost confidence and safety. This guide provides a detailed operational framework for handling 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, a compound requiring meticulous safety protocols. The procedures outlined here are designed to be a self-validating system, grounded in established safety principles to protect researchers and ensure experimental integrity.

Hazard Identification and Risk Assessment

This compound and structurally similar aromatic nitro compounds are classified as hazardous substances.[1][2] A thorough risk assessment is the foundational step before any handling procedure. The primary hazards associated with this chemical class include:

  • Skin Irritation (Category 2) : Causes skin irritation upon direct contact.[3][4][5]

  • Serious Eye Irritation (Category 2A) : Poses a significant risk of causing serious eye irritation.[1][2][3][4]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) : Inhalation of dust, vapors, or mists may lead to respiratory tract irritation.[2][4][5]

The absorption of related nitrobenzene compounds can also lead to the formation of methemoglobin, which in sufficient concentrations may cause cyanosis (a bluish discoloration of the skin).[2] Therefore, preventing all routes of exposure—dermal, ocular, and inhalation—is paramount.

The Hierarchy of Controls: A Proactive Safety Strategy

Personal Protective Equipment (PPE) is the final line of defense. A robust safety culture prioritizes engineering and administrative controls to minimize hazard exposure. This hierarchy is a fundamental concept in industrial hygiene.[6]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard - e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work - e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Methoxy-1-nitro-2-(trifluoromethyl)benzene
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4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.